molecular formula C35H57N3O18 B8106121 N-Boc-N-bis(PEG4-NHS ester) CAS No. 2093153-08-1

N-Boc-N-bis(PEG4-NHS ester)

Cat. No.: B8106121
CAS No.: 2093153-08-1
M. Wt: 807.8 g/mol
InChI Key: QJVNBGRZNBFLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-bis(PEG4-NHS ester) is a useful research compound. Its molecular formula is C35H57N3O18 and its molecular weight is 807.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-bis(PEG4-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG4-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N3O18/c1-35(2,3)54-34(45)36(10-14-48-18-22-52-26-24-50-20-16-46-12-8-32(43)55-37-28(39)4-5-29(37)40)11-15-49-19-23-53-27-25-51-21-17-47-13-9-33(44)56-38-30(41)6-7-31(38)42/h4-27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNBGRZNBFLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101519
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-08-1
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-bis(PEG4-NHS ester): A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-bis(PEG4-NHS ester) is a branched, heterobifunctional crosslinker featuring a Boc-protected amine and two N-hydroxysuccinimide (NHS) ester functional groups. This polyethylene (B3416737) glycol (PEG)-based linker is a critical tool in bioconjugation, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). Its unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable reagent for the synthesis of complex biomolecular constructs.

Core Properties and Specifications

N-Boc-N-bis(PEG4-NHS ester) is characterized by its well-defined chemical structure and physicochemical properties, which are summarized in the table below. These properties are essential for designing and executing successful conjugation strategies.

PropertyValueSource(s)
Chemical Formula C35H57N3O18[][2][3]
Molecular Weight 807.9 g/mol [][2][3]
CAS Number 2093153-08-1[][2][3][4]
Appearance Solid or oil
Purity >90% (typically >95%)[][2][3]
Solubility Soluble in DMSO, DMF, CH2Cl2, Water[5][6]
Storage Conditions -20°C, protect from moisture[][2][7][8]

Chemical Structure

The chemical structure of N-Boc-N-bis(PEG4-NHS ester) is fundamental to its function, providing a flexible PEG4 spacer and two distinct reactive functionalities.

Caption: Chemical structure of N-Boc-N-bis(PEG4-NHS ester).

Applications in Research and Drug Development

The primary application of N-Boc-N-bis(PEG4-NHS ester) is as a linker in the synthesis of PROTACs.[5][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The branched nature of this linker allows for the attachment of a ligand for the target protein and a ligand for the E3 ligase, connected by a flexible PEG spacer that can be optimized for effective ternary complex formation.

Beyond PROTACs, this crosslinker can be utilized in other areas of bioconjugation where the controlled, sequential attachment of two different molecules to a primary amine is required. The Boc-protected amine provides an orthogonal handle that can be deprotected to introduce a new reactive site.

Experimental Protocols

General Protocol for Conjugation to a Primary Amine-Containing Molecule

This protocol outlines the general steps for reacting the NHS esters of N-Boc-N-bis(PEG4-NHS ester) with a molecule containing a primary amine, such as a protein or a synthetic ligand.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

    • Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.[10]

  • Preparation of N-Boc-N-bis(PEG4-NHS ester) Solution:

    • Immediately before use, dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[9] NHS esters are moisture-sensitive, so prolonged exposure to atmospheric moisture should be avoided.[10][11]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved N-Boc-N-bis(PEG4-NHS ester) to the solution of the amine-containing molecule. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any unreacted NHS esters.

  • Purification:

    • Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or other suitable purification methods.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add a solution of 20-50% TFA in DCM to the reaction mixture. The concentration of TFA and reaction time may need to be optimized depending on the substrate.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Reaction Mechanisms and Workflows

NHS Ester Reaction with a Primary Amine

The NHS esters of N-Boc-N-bis(PEG4-NHS ester) react with primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond.

Caption: Reaction of an NHS ester with a primary amine.

Boc Deprotection Reaction

The Boc protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Illustrative Workflow for PROTAC Synthesis

The following diagram illustrates a simplified, two-step workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-NHS ester).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugation to Ligand 1 cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to Ligand 2 Linker N-Boc-N-bis(PEG4-NHS ester) Intermediate Boc-Linker-Ligand 1 Linker->Intermediate NHS ester reaction Ligand1 Ligand 1 (with primary amine) Ligand1->Intermediate Deprotected_Intermediate H2N-Linker-Ligand 1 Intermediate->Deprotected_Intermediate Acidic deprotection Deprotection TFA/DCM PROTAC Ligand 2-Linker-Ligand 1 (Final PROTAC) Deprotected_Intermediate->PROTAC Amide bond formation Ligand2 Ligand 2 (with NHS ester) Ligand2->PROTAC

Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-NHS ester).

Safety Information

N-Boc-N-bis(PEG4-NHS ester) should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) should be worn. The following GHS hazard statements have been associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG4-NHS ester), its properties, and its applications. For specific experimental conditions, optimization may be required based on the specific molecules being conjugated. Always refer to the manufacturer's safety data sheet (SDS) for detailed safety information.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG4-NHS ester): Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG4-NHS ester), a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and professionals engaged in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative characterized by a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal N-hydroxysuccinimide (NHS) ester functional groups.[1][2] The PEG4 spacers enhance the solubility and flexibility of the molecule.

Below is a two-dimensional representation of the chemical structure of N-Boc-N-bis(PEG4-NHS ester).

G Chemical Structure of N-Boc-N-bis(PEG4-NHS ester) cluster_boc Boc Protecting Group cluster_peg1 PEG4 Arm 1 cluster_nhs1 NHS Ester 1 cluster_peg2 PEG4 Arm 2 cluster_nhs2 NHS Ester 2 Boc Boc-N PEG1 -(CH2CH2O)4-CH2CH2-C(O)- Boc->PEG1 PEG2 -(CH2CH2O)4-CH2CH2-C(O)- Boc->PEG2 NHS1 NHS PEG1->NHS1 NHS2 NHS PEG2->NHS2

Caption: 2D representation of N-Boc-N-bis(PEG4-NHS ester).

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-N-bis(PEG4-NHS ester) is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C35H57N3O18[3][4][5]
Molecular Weight 807.84 g/mol [6][7][8]
CAS Number 2093153-08-1[3][4][6]
Purity Typically >90-96%[3][4]
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO (e.g., 10 mM), DMF, and water[6][8]
Storage Conditions -20°C, protected from moisture[3][5][7]
Shipping Conditions Room temperature or with blue ice[6][7]

Applications in Bioconjugation and Drug Development

N-Boc-N-bis(PEG4-NHS ester) is a valuable tool in bioconjugation due to its dual NHS ester groups, which readily react with primary amines on biomolecules, and a Boc-protected amine that can be deprotected for further functionalization.

Protein and Biomolecule Labeling

The two terminal NHS esters allow for the crosslinking of two different amine-containing molecules or the introduction of multiple labels onto a single protein. The NHS esters react with primary amines (-NH2) on proteins (such as the side chain of lysine (B10760008) residues or the N-terminus) in a pH range of 7-9 to form stable amide bonds.[9][10]

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved N-Boc-N-bis(PEG4-NHS ester) to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

G General Workflow for Protein Labeling A Prepare Protein Solution (Amine-free buffer) C Mix Protein and Crosslinker (Molar Excess) A->C B Prepare N-Boc-N-bis(PEG4-NHS ester) Stock Solution (DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional, e.g., Tris buffer) D->E F Purify Conjugate (SEC, Dialysis) E->F

Caption: Workflow for protein labeling with N-Boc-N-bis(PEG4-NHS ester).

PROTAC Synthesis

N-Boc-N-bis(PEG4-NHS ester) is particularly useful as a linker in the synthesis of PROTACs.[6][7][8][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this reagent provides spatial separation between the two ligands of the PROTAC, which is often crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13][14]

The synthesis of a PROTAC using this linker typically involves a modular approach. The two NHS esters can be reacted with amine-functionalized ligands for the target protein and the E3 ligase. The Boc-protected amine can be deprotected under acidic conditions to introduce another functional group if a tri-functional linker is required.[1][2]

  • Ligand Functionalization: The ligands for the target protein and the E3 ligase are typically synthesized with a reactive handle, such as a primary amine.

  • Conjugation: N-Boc-N-bis(PEG4-NHS ester) is reacted with the amine-functionalized ligands. Due to the presence of two NHS esters, this can be a one-pot or a stepwise reaction.

  • Deprotection (Optional): The Boc group can be removed using an acid (e.g., trifluoroacetic acid) to reveal a primary amine for further modification if needed.

  • Purification: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC).

G PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_cell Cellular Environment POI_Ligand Target Protein Ligand Linker N-Boc-N-bis(PEG4-NHS ester) (Linker) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin E3->Ub Recruits Ub->POI Ubiquitination

Caption: Role of the linker in the PROTAC-mediated degradation pathway.

Safety and Handling

N-Boc-N-bis(PEG4-NHS ester) should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust or contact with skin and eyes.

The compound has been assigned the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15]

Conclusion

N-Boc-N-bis(PEG4-NHS ester) is a highly versatile and valuable reagent for researchers in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional nature, combining two reactive NHS esters with a protected amine, along with the benefits of the PEG spacer, makes it an ideal tool for creating complex biomolecular conjugates and for the development of innovative therapeutics like PROTACs. The information and protocols provided in this guide are intended to support the effective application of this powerful crosslinking agent in your research endeavors.

References

An In-Depth Technical Guide to the Core Mechanism of Action of N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that is increasingly pivotal in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of N-Boc-N-bis(PEG4-NHS ester), providing a comprehensive overview of its chemical reactivity, applications, and the underlying biological pathways it influences. Detailed experimental protocols, quantitative data on analogous compounds, and visual diagrams of key processes are presented to equip researchers with the foundational knowledge for its effective utilization.

Chemical Structure and Functional Moieties

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative characterized by three key functional components:

  • Two N-Hydroxysuccinimide (NHS) Esters: These are highly reactive moieties that selectively form stable amide bonds with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.

  • A tert-Butyloxycarbonyl (Boc) Protecting Group: This group temporarily blocks a primary amine. It can be efficiently removed under acidic conditions to reveal the amine for subsequent conjugation.

  • A Branched PEG4 Linker: The tetraethylene glycol (PEG4) chains enhance the solubility of the molecule and its conjugates in aqueous buffers and provide a flexible spacer arm.

The strategic arrangement of these groups allows for a sequential and controlled conjugation strategy, which is highly advantageous in the multi-step synthesis of complex biomolecules like PROTACs.

Core Mechanism of Action

The mechanism of action of N-Boc-N-bis(PEG4-NHS ester) is a two-stage process involving the reaction of its NHS esters and the subsequent deprotection of the Boc group.

Amide Bond Formation via NHS Ester Reaction

The primary reaction of N-Boc-N-bis(PEG4-NHS ester) involves the nucleophilic acyl substitution of the NHS esters by primary amines. This reaction is most efficient in the pH range of 7.2 to 8.5.[1][2] At this pH, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The overall workflow for the initial conjugation can be visualized as follows:

G cluster_0 Step 1: First Amide Coupling Linker N-Boc-N-bis(PEG4-NHS ester) Product1 Boc-Protected Intermediate Linker->Product1 pH 7.2-8.5 Molecule1 Molecule with Primary Amine (e.g., E3 Ligase Ligand) Molecule1->Product1

Figure 1: Initial conjugation step of N-Boc-N-bis(PEG4-NHS ester). (Within 100 characters)
Boc Group Deprotection

Following the initial conjugation, the Boc-protected amine can be deprotected to allow for a second conjugation step. This is typically achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM). The acidic conditions lead to the cleavage of the tert-butyl carbamate, releasing the free amine.

Second Amide Bond Formation

The newly exposed primary amine can then be reacted with another molecule containing a suitable functional group, often a carboxylic acid activated as an NHS ester, to form a second amide bond. This sequential approach is fundamental to the synthesis of heterobifunctional molecules.

The complete logical workflow for synthesizing a heterobifunctional molecule is as follows:

G Start N-Boc-N-bis(PEG4-NHS ester) Step1 React with Molecule A (with primary amine) Start->Step1 Intermediate Boc-Protected Conjugate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA) Intermediate->Step2 AmineIntermediate Amine-Functionalized Conjugate Step2->AmineIntermediate Step3 React with Molecule B (e.g., NHS ester) AmineIntermediate->Step3 FinalProduct Final Heterobifunctional Molecule (e.g., PROTAC) Step3->FinalProduct

Figure 2: Synthetic workflow for creating a heterobifunctional molecule. (Within 100 characters)

Application in PROTAC Technology

A primary application of N-Boc-N-bis(PEG4-NHS ester) is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

In a typical PROTAC synthesis using this linker, one of the NHS esters is first reacted with an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for the Cereblon E3 ligase). After Boc deprotection, the resulting amine is then coupled to a ligand for the target protein.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. The process involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

A PROTAC synthesized with N-Boc-N-bis(PEG4-NHS ester) facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, effectively hijacking this natural degradation pathway.

G cluster_0 Cellular Environment PROTAC PROTAC (with N-bis(PEG4) linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Figure 3: PROTAC mechanism of action within the ubiquitin-proteasome pathway. (Within 100 characters)

Quantitative Data

Hydrolysis and Amidation Kinetics

The primary competing reaction for the aminolysis of NHS esters is hydrolysis. The rate of both reactions is highly dependent on pH.

Table 1: Influence of pH on Reaction Rates of Branched PEG-NHS Esters

pH Reaction Time to Steady State (Amidation) Hydrolysis Half-life
7.4 ~ 2 hours > 120 minutes
9.0 < 10 minutes < 9 minutes

(Data adapted from a study on branched PEG-NHS esters with bovine lactoferrin)

Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C

PEG-NHS Ester Type Half-life (minutes)
Succinimidyl Valerate (SVA) 33.6
Succinimidyl Carbonate (SC) 20.4
Succinimidyl Propionate (SPA) 16.5
Succinimidyl Succinate (SS) 9.8
Succinimidyl Carboxymethyl (SCM) 0.75

(This table provides a comparison of the stability of different NHS ester linkages.)

Reaction Yields

The yield of the amidation product is influenced by factors such as reactant concentrations and pH.

Table 3: Amidation Yield as a Function of Concentration and pH for a Porphyrin-NHS Ester

Concentration pH Amidation Half-life (min) Amide Yield (%)
1.0 mM 8.0 25 87-92
1.0 mM 8.5 10 87-92
1.0 mM 9.0 5 87-92
0.316 mM 8.5 - 89
0.1 mM 8.5 - 73

(Data from a study on a porphyrin-PEG4-NHS ester, demonstrating the impact of concentration on yield.)

Experimental Protocols

The following are representative protocols for the use of N-Boc-N-bis(PEG4-NHS ester) in the synthesis of a PROTAC. These protocols are adapted from established methodologies for similar linkers and should be optimized for specific applications.[4]

Protocol 1: Conjugation of the First Ligand (e.g., E3 Ligase Ligand)

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add N-Boc-N-bis(PEG4-NHS ester) (1.1 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • The resulting amine-functionalized intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Conjugation of the Second Ligand (e.g., Target Protein Ligand)

Materials:

  • Amine-functionalized intermediate (from Protocol 2)

  • Carboxylic acid-functionalized target protein ligand

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Anhydrous DMF

  • DIPEA

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Dissolve the amine-functionalized intermediate (1 equivalent) in anhydrous DMF and add it to the activated ligand solution.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Work up the reaction as described in Protocol 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Conclusion

N-Boc-N-bis(PEG4-NHS ester) is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined mechanism of action, leveraging the robust chemistry of NHS esters and the convenience of Boc protection, allows for a controlled and sequential synthetic strategy. This is particularly valuable in the rapidly advancing field of targeted protein degradation with PROTACs. By understanding the core principles of its reactivity and the biological pathways it can modulate, researchers can effectively employ this linker to develop novel therapeutics and research tools. Further investigation into the specific reaction kinetics of this bifunctional reagent will undoubtedly enhance its rational application in drug development.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry and Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1][2] Its widespread application is attributed to its ease of introduction, stability under a variety of reaction conditions, and, most notably, its susceptibility to cleavage under mild acidic conditions.[1][3] This unique acid lability allows for its selective removal in the presence of other protecting groups, a crucial feature in the synthesis of complex polyfunctional molecules.[3][4]

Core Principles of the Boc Protecting Group

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form a carbamate (B1207046).[4][5] This transformation renders the amine nucleophilicity and basicity significantly lower, thereby preventing it from participating in unwanted side reactions.[3] The stability of the Boc group towards most nucleophiles, bases, and catalytic hydrogenation makes it an ideal orthogonal partner to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[3][4]

Mechanism of Boc Protection

The protection of an amine with Boc anhydride (B1165640) is a straightforward nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][6] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[2][5] The use of a base, such as triethylamine (B128534) or sodium hydroxide, can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[7]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate Boc_Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Boc_Protected_Amine Collapse & Elimination Byproducts CO₂ + t-BuOH Tetrahedral_Intermediate->Byproducts Decomposition

Figure 1: Boc Protection Mechanism

Boc Deprotection: Conditions and Mechanisms

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions.[1][8] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][9] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6] The liberated tert-butyl cation can be scavenged by nucleophiles or undergo elimination to form isobutylene.[1][10]

While acidic conditions are prevalent, neutral and basic methods for Boc deprotection have also been developed, offering alternatives for substrates that are sensitive to acid.[8][11]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine R-NH-Boc Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate Protonation Acid H⁺ Acid->Protonated_Intermediate Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation t_Butyl_Cation t-Butyl Cation Protonated_Intermediate->t_Butyl_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene t_Butyl_Cation->Isobutylene Elimination

Figure 2: Acid-Catalyzed Boc Deprotection

Comparative Overview of Deprotection Conditions

The choice of deprotection method is critical and depends on the stability of the substrate and the presence of other functional groups. The following tables provide a summary of various deprotection conditions.

Table 1: Acidic Deprotection Conditions

ReagentSolventTemperature (°C)TimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temperature0.5 - 2 h>95The most common method; can be harsh for acid-sensitive substrates.[1][12]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate0 - Room Temperature0.5 - 4 h>90Often used as a 4M solution in dioxane; product precipitates as the HCl salt.[1][13][14]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)/WaterRoom Temperature2 - 12 hHighA milder alternative to TFA.[11][15]
Sulfuric Acid (H₂SO₄)Toluene (B28343), tert-Butyl Acetate0 - 251 - 6 hHighEffective but strongly acidic.[10][16]
Methanesulfonic Acid (MeSO₃H)MethanolRoom Temperature1 - 3 hHighA strong organic acid alternative.[10]

Table 2: Lewis Acid Deprotection Conditions

ReagentSolventTemperature (°C)TimeYield (%)Notes
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 h80-95Mild conditions, useful for acid-sensitive substrates.[8]
Trimethylsilyl Iodide (TMSI)Chloroform, Acetonitrile0 - Room Temperature0.5 - 2 h>90Non-hydrolytic and mild.[1][17]
Tin(II) Triflate (Sn(OTf)₂)Dichloromethane (DCM)0 - Room Temperature2 - 4 h85-95Can also be performed under solvent-free conditions.[18]

Table 3: Neutral and Basic Deprotection Conditions

Reagent/ConditionSolventTemperature (°C)TimeYield (%)Notes
ThermolysisWater (boiling)1000.2 - 2 h>90A "green" and neutral method.[19][20]
Iodine (I₂)Solvent-free or CH₂Cl₂Room Temperature1 - 4 hHighA mild and neutral deprotection method.[21]
Oxalyl Chloride/MethanolMethanolRoom Temperature1 - 4 hup to 90Mild conditions suitable for sensitive substrates.[11][22]
Sodium Carbonate (Na₂CO₃)Dimethoxyethane (DME)RefluxVariableModerateBasic conditions, less common.[11]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water, methanol, and triethylamine.[2][23]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.6 eq) to the solution.[2][23] If not already present, a base like triethylamine (1.2 eq) can be added.[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55°C) for 1 to 16 hours.[8][23]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product can be purified by column chromatography if necessary.[24]

Protocol 2: Deprotection of a Boc-Protected Amine using TFA in DCM

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) to the solution at room temperature.[1][12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours, and can be monitored by the evolution of CO₂ gas.[1][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The residue can be azeotroped with toluene to remove residual TFA.[3] To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

Protocol 3: Deprotection of a Boc-Protected Amine using HCl in Dioxane

  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.[1][14]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, the deprotected amine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure.

Decision-Making for Deprotection Strategy

The selection of an appropriate Boc deprotection method is a critical step in a synthetic sequence. The following workflow can guide researchers in making an informed decision.

Boc Deprotection Decision Workflow start Start acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid_ok Are other protecting groups labile to strong acid? acid_sensitive->strong_acid_ok No neutral_basic Use Neutral or Basic Conditions (e.g., Thermolysis in H₂O, I₂, Oxalyl Chloride) acid_sensitive->neutral_basic Yes mild_acid Use Mild Acidic Conditions (e.g., H₃PO₄, ZnBr₂) strong_acid_ok->mild_acid Yes strong_acid Use Strong Acidic Conditions (e.g., TFA, HCl) strong_acid_ok->strong_acid No end End mild_acid->end strong_acid->end neutral_basic->end

Figure 3: Decision Workflow for Boc Deprotection

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis due to its reliability and versatility. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, as well as the various conditions for its removal, is essential for its effective application. By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can leverage the unique properties of the Boc group to achieve their synthetic goals efficiently and selectively.

References

An In-depth Technical Guide to NHS Ester Reactivity for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules.[1] Their prominence stems from the ability to form stable amide bonds with primary amines under mild, aqueous conditions, making them invaluable tools in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs).[][3] This guide provides a comprehensive technical overview of NHS ester reactivity, focusing on the core principles, reaction kinetics, experimental protocols, and critical considerations for successful amine coupling.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a highly stable amide bond.[1][]

This reaction is favored due to the good leaving group nature of NHS (pKa ~6.0) and the significant thermodynamic stability of the resulting amide bond, which has a resonance energy of approximately 20 kcal/mol.[]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS-OH (N-Hydroxysuccinimide) Tetrahedral_Intermediate->NHS_Leaving_Group

Primary Reaction Targets: The primary targets for NHS ester modification on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[][4] While both are primary amines, their relative reactivity is pH-dependent due to differences in their pKa values.

The Critical Role of pH in Reaction Efficiency

The pH of the reaction buffer is the single most important parameter governing the success of an NHS ester conjugation.[5][6] It creates a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis reaction (reaction with water).[1][7]

  • Low pH (acidic): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive towards NHS esters.[5][6]

  • High pH (alkaline): As the pH increases, the concentration of the deprotonated, nucleophilic amine (-NH₂) rises, accelerating the rate of aminolysis. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[7]

The optimal pH for most NHS ester reactions is between 7.2 and 8.5 .[][7] This range provides a sufficient concentration of deprotonated primary amines for efficient coupling while keeping the rate of hydrolysis manageable.[7]

G cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester NHS Ester Amine Primary Amine (R-NH₂) NHS_Ester->Amine Water Water (H₂O) NHS_Ester->Water Amide_Product Amide Conjugate Amine->Amide_Product Optimal pH 7.2-8.5 (Increases with pH) Acid_Product Carboxylic Acid (Inactive) Water->Acid_Product Increases significantly at higher pH

Quantitative Data on Reactivity and Stability

The efficiency of conjugation is determined by the relative rates of aminolysis and hydrolysis. Hydrolysis is a major kinetic competitor, especially at low protein concentrations or when the target amine is sterically hindered.[] In some studies on NHS-activated surfaces, the rate constant for aminolysis was found to be three orders of magnitude lower than the rate constant for hydrolysis.[8][9]

Condition Parameter Value/Observation Reference
pH 7.0, 0°C Half-life of NHS ester (hydrolysis)4-5 hours[7]
pH 8.6, 4°C Half-life of NHS ester (hydrolysis)10 minutes[7]
pH 8.0 Half-life of P4-NHS ester (porphyrin)25 minutes[10]
pH 8.5 Half-life of P4-NHS ester (porphyrin)10 minutes[10]
pH 9.0 Half-life of P4-NHS ester (porphyrin)5 minutes[10]
Aqueous Buffer Aminolysis Rate Equationkobsd - kOH- x [OH⁻] = k₁[amine]free[11]
Anhydrous Dioxane Aminolysis Rate Equationkobsd = k₁[amine] + k₂[amine]²[11]

Secondary Targets and Potential Side Reactions

Amino Acid Reactive Group Resulting Bond Stability & Conditions Reference
Tyrosine, Serine, Threonine Hydroxyl (-OH)EsterLess stable than amide bonds; can be hydrolyzed. More significant at lower pH (~6.0).[1]
Cysteine Sulfhydryl (-SH)ThioesterLess favored than reaction with primary amines. More labile than an amide bond.[1]
Histidine ImidazoleAcyl-imidazoleGenerally considered a minor side reaction.[1]

It is crucial to be aware of these potential side reactions to ensure the desired specificity and to accurately characterize the final conjugate.

Experimental Protocols

Successful conjugation relies on careful execution of the experimental protocol. Below are generalized and specific protocols for protein and oligonucleotide labeling.

General Protein Labeling Workflow

G Start Start Prepare_Protein 1. Prepare Protein Solution (BSA-free, amine-free buffer, pH 8.0-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) Prepare_Protein->Prepare_NHS React 3. Mix and React (Add NHS ester to protein solution. Incubate 1-4h at RT or overnight on ice) Prepare_NHS->React Purify 4. Purify Conjugate (Size-exclusion chromatography, dialysis, or precipitation) React->Purify Characterize 5. Characterize Conjugate (Determine Degree of Labeling - DOL) Purify->Characterize Store 6. Store Conjugate (4°C short-term, -20°C to -80°C long-term) Characterize->Store End End Store->End

Detailed Protocol for Antibody Labeling

This protocol is a representative example for labeling an IgG antibody.

1. Preparation of Antibody Solution:

  • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.

  • Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[13] Protein concentrations can range from 1-10 mg/mL, but higher concentrations generally lead to better labeling efficiency.[5]

2. Preparation of NHS Ester Stock Solution:

  • Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Dissolve the NHS ester in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. High-quality, amine-free DMF is crucial as contaminating dimethylamine (B145610) can react with the NHS ester.[5]

3. Labeling Reaction:

  • The molar ratio of NHS ester to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL). A starting point for mono-labeling is often an 8-fold molar excess of the NHS ester.[5][15] For IgG antibodies, adding 15-25 µL of a 10 mM dye stock for every 1 mL of antibody solution is a common starting point.

  • Add the calculated amount of the NHS ester solution to the antibody solution while gently stirring.[16]

  • Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice, protected from light if using a fluorescent dye.[5][16]

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted NHS ester and the NHS by-product.[5]

  • Common methods include size-exclusion chromatography (e.g., gel filtration columns) or extensive dialysis against an appropriate buffer (e.g., PBS).[][5]

5. Determination of Degree of Labeling (DOL):

  • The DOL, or the average number of labels conjugated to each protein, is determined spectrophotometrically by measuring the absorbance of the label and the protein.

6. Storage:

  • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[16] Aliquoting the sample is recommended to avoid multiple freeze-thaw cycles.[16]

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol provides a general guideline for conjugating an NHS ester to an amino-modified oligonucleotide.[12]

1. Oligonucleotide Preparation:

  • Dissolve the amino-modified oligonucleotide in a non-nucleophilic buffer with a pH of 7-9. A common choice is 0.1 M sodium bicarbonate.[12] For a 0.2 µmole synthesis, dissolve the oligo in 500 µL of buffer.[12]

  • Ensure the oligonucleotide has been converted to its sodium salt form, as ammonium (B1175870) salts from deprotection can interfere with the reaction.[12]

2. NHS Ester Preparation:

  • Dissolve a 5-10 fold molar excess of the NHS ester in a small volume of anhydrous DMF or DMSO (e.g., 25 µL).[12]

3. Conjugation Reaction:

  • Add the NHS ester solution to the oligonucleotide solution.[12]

  • Agitate the mixture and incubate at room temperature for 1-2 hours.[12]

4. Purification:

  • Separate the labeled oligonucleotide from excess reagents and salts using size-exclusion chromatography (e.g., a desalting column).[12]

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution Reference
Low Conjugation Yield Hydrolysis of NHS ester: Reagent improperly stored or solution prepared too far in advance.Store NHS ester desiccated at -20°C. Prepare solutions in anhydrous solvent immediately before use.[12][14]
Competing nucleophiles in buffer: Use of Tris, glycine, or other amine-containing buffers.Perform buffer exchange into an amine-free buffer like phosphate, bicarbonate, or borate.[5][13]
Low protein concentration: Increases the likelihood of hydrolysis over aminolysis.Increase the concentration of the protein/biomolecule to 1-10 mg/mL.[5]
Incorrect pH: pH is too low, causing protonation of amines.Ensure reaction buffer pH is between 7.2 and 8.5.[5][7]
Protein Precipitation High degree of labeling: Can alter protein solubility.Reduce the molar excess of the NHS ester in the reaction.[17][18]
Organic solvent: High concentration of DMSO or DMF from the NHS ester stock.Keep the final concentration of the organic solvent below 10%.[7]
Inconsistent Results Impure reagents: Contaminated DMF or hydrolyzed NHS ester.Use high-quality, amine-free DMF. Test the reactivity of the NHS ester if it is old or has been opened multiple times.[5][14]

Conclusion

NHS esters are powerful and versatile reagents for amine coupling in bioconjugation.[][12] A thorough understanding of the underlying chemistry, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is essential for achieving high-yield, specific, and reproducible conjugations.[1][6] By carefully controlling reaction conditions, being mindful of potential side reactions, and following robust protocols, researchers and drug development professionals can effectively leverage NHS ester chemistry to create well-defined and functional biomolecular conjugates for a wide array of applications.

References

Function of PEG4 spacer in bioconjugation and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of PEG4 Spacers in Bioconjugation and Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the active molecular components is a critical determinant of efficacy, stability, and safety. Among the most versatile and widely adopted tools for this purpose are discrete Polyethylene Glycol (PEG) spacers. This technical guide focuses on the pivotal role of the PEG4 spacer—a hydrophilic linker composed of four ethylene (B1197577) glycol units. We will explore its core functions in enhancing solubility, mitigating aggregation, and improving pharmacokinetic profiles. This guide provides quantitative data on the impact of PEG spacers, detailed experimental protocols for common bioconjugation strategies, and visual diagrams to illustrate key concepts and workflows, serving as a comprehensive resource for scientists in the field.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the chemical strategy of covalently linking two or more molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. This technology is the foundation for creating sophisticated therapeutics and diagnostics, including ADCs, which selectively deliver potent cytotoxic drugs to cancer cells.[1]

The success of a bioconjugate is profoundly influenced by the linker that joins its components. The linker is not merely a connector but a functional element that modulates the conjugate's overall properties.[2] An ideal linker must be stable in circulation but allow for the efficient release of a payload where required. Furthermore, it must not negatively impact the function of the biomolecule (e.g., an antibody's ability to bind its target). A key challenge in this field is managing the hydrophobicity of many potent therapeutic payloads, which can lead to aggregation, poor solubility, and rapid clearance from the body.[2][3]

PEG spacers have become an indispensable tool to address these challenges.[2] Their inherent hydrophilicity, biocompatibility, and flexible nature make them ideal for improving the physicochemical properties of bioconjugates.[4]

The PEG4 Spacer: Structure and Core Functions

The PEG4 spacer is a discrete PEG (dPEG®) linker, meaning it is a single molecular entity with a precisely defined structure and molecular weight, consisting of four repeating ethylene oxide units.[1] This uniformity is a significant advantage over traditional polydisperse PEGs, which are mixtures of varying chain lengths. The homogeneity of dPEG linkers like PEG4 ensures batch-to-batch consistency and a well-characterized, uniform product, which is critical for regulatory approval and reproducible pharmacological profiles.[1]

The primary functions of the PEG4 spacer are multifaceted:

  • Enhanced Hydrophilicity and Solubility : The core function of the PEG4 spacer is to increase the water solubility of the bioconjugate.[1] Many potent payloads are hydrophobic, and their conjugation to an antibody can induce aggregation.[3][4] The ethylene glycol units of the PEG4 chain are highly hydrophilic and form a hydration shell through hydrogen bonding with water molecules.[4] This shell effectively masks the hydrophobic payload, preventing the intermolecular interactions that lead to aggregation and improving overall solubility in aqueous environments.[2][4]

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the antibody and its payload.[1] This spacing is crucial for preserving the biological activity of the antibody by preventing the payload from sterically interfering with the antigen-binding site.[1]

  • Improved Pharmacokinetics (PK) and Stability : By increasing the overall size and hydrophilicity of the conjugate, the PEG4 spacer helps to prolong its circulation half-life.[1] The hydration shell shields the conjugate from enzymatic degradation and reduces renal clearance, leading to improved drug exposure at the target site.[1]

  • Reduced Immunogenicity : The "shielding" effect of the PEG hydration layer can also mask potentially immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[1]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While longer PEG chains can impart greater hydrophilicity, a balance must be struck to ensure efficient tumor penetration and avoid unintended alterations in biological activity.[4][5] Short spacers like PEG4 often provide an optimal balance.

Physicochemical Properties of Short dPEG Spacers

The defined nature of discrete PEG spacers allows for precise control over the physicochemical properties of the final conjugate.

PropertydPEG®2dPEG®4dPEG®8
PEG Units 248
Backbone MW ( g/mol ) ~106.1~194.2~370.4
Spacer Arm Length (Å) ~8.5~14.0~29.8

Note: Exact molecular weight (MW) and formula vary depending on the terminal reactive functional groups.

Impact on Bioconjugate Properties

Quantitative studies reveal the significant impact of PEG spacer length on critical ADC parameters such as Drug-to-Antibody Ratio (DAR), aggregation, and pharmacokinetics.

Bioconjugate SystemLinkerKey FindingReference
Trastuzumab-MMAD ADCPEG2 vs. PEG8The shorter PEG2 linker achieved a higher Drug-to-Antibody Ratio (DAR) compared to PEG8. The longer PEG8 linker was associated with increased aggregation.[1]
Generic ADC ModelPEGs < PEG8Clearance rates in rats increased rapidly for conjugates with PEG spacers smaller than PEG8.[6]
Generic ADC ModelPEGs < PEG8In mice, conjugates with PEG spacers smaller than PEG8 were not tolerated at a single high dose (50 mg/kg), indicating potential toxicity issues with very short linkers at high concentrations.[6]
Generic ADC ModelShort (e.g., PEG4)Provides a moderate increase in circulation half-life, striking a balance between improved stability and maintaining a molecular size suitable for efficient tumor penetration.[4]

These findings highlight that while shorter PEG spacers can be effective, there is a critical length threshold (around PEG8) below which negative impacts on clearance and tolerability may be observed, emphasizing the context-dependent nature of linker selection.[6]

Experimental Protocols for PEG4 Bioconjugation

The versatility of the PEG4 spacer is enabled by its functionalization with various reactive groups. The two most common chemistries target primary amines (on lysine (B10760008) residues) and free sulfhydryls (from reduced cysteine residues).

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This protocol describes the conjugation of an NHS-ester-functionalized PEG4 linker (e.g., NHS-PEG4-Payload) to primary amines on an antibody.

A. Materials

  • Antibody (or protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS or Borate buffer, pH 7.2-8.5).[7][]

  • NHS-PEG4-Linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl or Glycine, pH 8.0.[7]

  • Purification equipment: Size Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).[9]

B. Procedure

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis. Adjust the final concentration to 2-10 mg/mL.[7][9]

  • Linker Preparation: Immediately before use, equilibrate the NHS-PEG4-Linker vial to room temperature. Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[9] Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.[9]

  • Conjugation Reaction: Calculate the volume of the 10 mM linker stock solution required to achieve the desired molar excess (typically 10- to 20-fold molar excess of linker to antibody).[9][10] Add the calculated volume to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with and cap any unreacted NHS-ester groups. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted linker and quenching reagent by purifying the conjugate via SEC or dialysis against a suitable storage buffer (e.g., PBS).[1]

Protocol 2: Sulfhydryl-Reactive Conjugation via Maleimide (B117702)

This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to free sulfhydryl groups on an antibody, typically generated by reducing interchain disulfide bonds.

A. Materials

  • Antibody at 2-10 mg/mL in a sulfhydryl-free buffer (e.g., PBS with EDTA, pH 6.5-7.5).[11]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[][12]

  • Maleimide-PEG4-Linker.

  • Anhydrous DMSO or DMF.

  • Quenching Reagent: N-acetylcysteine or L-cysteine at 100 mM.[][12]

  • Purification equipment: SEC column or desalting columns.

B. Procedure

  • Antibody Reduction: To the antibody solution, add a 10- to 20-fold molar excess of TCEP or DTT. Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.[][12]

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP or DTT using a desalting column, exchanging the reduced antibody into a degassed reaction buffer (e.g., PBS, 5 mM EDTA, pH 7.0). This step is critical as residual reducing agents will react with the maleimide.[]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG4-Linker in anhydrous DMSO or DMF.[13]

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide-linker solution to the reduced antibody.[] Flush the reaction vial with an inert gas (nitrogen or argon) to prevent re-oxidation of sulfhydryls.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Quenching: Stop the reaction by adding a 20-fold molar excess of the quenching reagent (e.g., cysteine) over the maleimide linker to cap any unreacted maleimide groups. Incubate for 15-30 minutes.[12]

  • Purification: Purify the final conjugate using SEC to remove unreacted linker and other small molecules.[14]

Characterization of the Final Conjugate
  • Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the percentage of high-molecular-weight species (aggregates) versus the desired monomeric conjugate.[4]

  • Drug-to-Antibody Ratio (DAR) Analysis: Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the average DAR and the distribution of different drug-loaded species. Species with higher drug loads are more hydrophobic and elute later.[15][16]

Visualizing PEG4 Function and Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

PEG4_Functions cluster_core Core Properties of PEG4 Spacer cluster_benefits Resulting Bioconjugate Benefits prop1 Enhanced Hydrophilicity (Ethylene Glycol Units) benefit1 Improved Solubility & Reduced Aggregation prop1->benefit1 forms hydration shell benefit3 Improved PK & Stability (Longer Half-Life) prop1->benefit3 reduces clearance benefit4 Reduced Immunogenicity prop1->benefit4 masks epitopes prop2 Defined Length (~1.4 nm) benefit2 Mitigated Steric Hindrance prop2->benefit2 provides spacing prop3 Biocompatibility & Flexibility prop3->benefit3 prop4 Discrete Nature (dPEG®) benefit5 Homogeneous Product (Consistent DAR) prop4->benefit5 ensures consistency

Caption: Core properties of the PEG4 spacer and their resulting benefits in bioconjugation.

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis A Prepare Antibody (Buffer Exchange) C Combine & Incubate (e.g., RT, 1 hr) A->C B Prepare Linker-Payload (Dissolve in DMSO/DMF) B->C D Quench Reaction (e.g., Tris or Cysteine) C->D E Purify Conjugate (e.g., Size Exclusion Chromatography) D->E F Characterize (HIC for DAR, SEC for Aggregation) E->F

Caption: A generalized experimental workflow for the synthesis of a bioconjugate.

Solubility_Mechanism cluster_conj PEG4-Modified Bioconjugate Antibody Antibody PEG4 PEG4 Spacer Antibody->PEG4 Payload Hydrophobic Payload W3 Payload->W3 W4 Payload->W4 W5 Payload->W5 PEG4->Payload W1 PEG4->W1 W2 PEG4->W2 PEG4->W3 PEG4->W4 PEG4->W5 W6 PEG4->W6 W7 PEG4->W7 label_text Hydration Shell (Water Molecules) Masks Hydrophobicity

Caption: Mechanism of solubility enhancement via the hydrophilic PEG4 spacer.

Conclusion

The discrete PEG4 spacer plays a disproportionately large role in the success of modern bioconjugates.[1] It is a foundational technology that directly addresses several of the most significant challenges in drug development: poor solubility, aggregation, instability, and rapid clearance. By providing a short, flexible, and highly hydrophilic linkage, the PEG4 spacer enhances the overall physicochemical properties of complex biologics, leading to more stable, effective, and safer therapeutics. The detailed protocols and conceptual frameworks provided in this guide offer a practical basis for the successful application of PEG4 technology in creating the next generation of targeted therapies and advanced research tools.

References

The Strategic Role of N-Boc-N-bis(PEG4-NHS ester) in PROTAC Linker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide delves into the specific role and application of N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. We will explore its chemical properties, its function in enhancing the physicochemical characteristics of PROTACs, and provide a generalized framework for its incorporation into PROTAC synthesis, acknowledging the current limitations in publicly available, specific experimental data.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that consist of two key moieties: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is not merely a spacer; its length, flexibility, and chemical composition profoundly influence the PROTAC's properties, including:

  • Solubility and Permeability: PEG linkers, in particular, are known to enhance the aqueous solubility of often lipophilic PROTAC molecules, which can improve their cell permeability and overall pharmacokinetic profile.[2][3]

  • Ternary Complex Formation: The linker's geometry and flexibility are crucial for achieving a productive orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination.[4]

  • Metabolic Stability: The chemical nature of the linker can affect its stability in vivo.[1]

N-Boc-N-bis(PEG4-NHS ester): A Branched PEG Linker for PROTAC Synthesis

N-Boc-N-bis(PEG4-NHS ester) is a commercially available, branched PEG-based linker designed for the synthesis of PROTACs.[5][6][7] Its structure offers several advantages for PROTAC development.

Chemical Properties
PropertyValueReference
Molecular Formula C35H57N3O18[8]
Molecular Weight 807.84 g/mol [6]
Structure A branched structure with a central Boc-protected amine, from which two PEG4 chains extend, each terminating in an N-Hydroxysuccinimide (NHS) ester.[7]
Solubility Soluble in organic solvents such as DMSO and DMF.[6]
Key Features and Advantages
  • Branched Architecture: The "bis" nature of the linker allows for the potential to create PROTACs with a 1:2 stoichiometry (one E3 ligase ligand to two POI ligands, or vice-versa) or to explore unique spatial arrangements in the ternary complex.

  • PEG4 Spacers: The two polyethylene glycol chains, each with four repeating units, impart hydrophilicity to the resulting PROTAC, which can mitigate the poor solubility often associated with these large molecules.[3]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen allows for a controlled, sequential synthesis strategy. This is crucial for selectively conjugating the POI and E3 ligase ligands.

  • Dual NHS Ester Functionality: The two terminal NHS esters are highly reactive towards primary amines, providing a reliable method for forming stable amide bonds with amine-functionalized ligands (either the POI binder or the E3 ligase recruiter).[9]

Conceptual Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Analysis Linker N-Boc-N-bis(PEG4-NHS ester) Step1 Step 1: First Coupling (Amide Bond Formation) Linker->Step1 E3_Ligand Amine-Functionalized E3 Ligase Ligand E3_Ligand->Step1 POI_Ligand Amine-Functionalized POI Ligand Step3 Step 3: Second Coupling (Amide Bond Formation) POI_Ligand->Step3 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: A conceptual workflow for the synthesis of a PROTAC using a branched, Boc-protected linker.

Generalized Experimental Protocols

The following are generalized protocols for the key chemical transformations involved in synthesizing a PROTAC with N-Boc-N-bis(PEG4-NHS ester). Note: These are illustrative and would require optimization for specific ligands.

General Protocol for NHS Ester Coupling

This protocol describes the reaction of one of the NHS ester arms of the linker with an amine-functionalized ligand.

  • Dissolution of Ligand: Dissolve the amine-containing ligand (E3 ligase or POI binder) in a suitable anhydrous solvent such as DMF or DMSO.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Addition of Linker: In a separate vial, dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMF or DMSO. Add this solution to the ligand mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an appropriate work-up procedure and purified, for instance, by preparative HPLC, to isolate the mono-conjugated intermediate.

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected intermediate in an appropriate solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring for the removal of the Boc group by LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Following deprotection, the second amine-functionalized ligand would be coupled to the remaining active arm of the linker using a similar protocol to 4.1.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC enters the cell and initiates the targeted degradation of the POI through the ubiquitin-proteasome pathway.

PROTAC_Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data and Biological Evaluation (Hypothetical)

As specific data for PROTACs synthesized with N-Boc-N-bis(PEG4-NHS ester) is not available in the reviewed literature, the following table is a template illustrating how such data would be presented. The key parameters for evaluating PROTAC efficacy are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC IDTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC-XBRD4CRBNN-bis(PEG4)Data Not AvailableData Not AvailableHEK293
PROTAC-YBTKVHLN-bis(PEG4)Data Not AvailableData Not AvailableRamos

Conclusion and Future Directions

N-Boc-N-bis(PEG4-NHS ester) represents a valuable tool in the PROTAC synthesis toolkit, offering the advantages of a branched architecture, enhanced hydrophilicity through its PEG chains, and controlled, sequential conjugation capabilities via its Boc and NHS functionalities. While the general chemical principles for its use are well-established, there is a clear need for published research detailing its specific application in PROTAC synthesis, including optimized reaction conditions, purification strategies, and comprehensive biological evaluation of the resulting degraders. Such studies would provide the drug discovery community with the necessary data to fully leverage the potential of this and other branched linkers in the rational design of novel and effective protein degraders.

References

N-Boc-N-bis(PEG4-NHS ester) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG) linker. This reagent is particularly valuable in bioconjugation and is frequently employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker. It features a Boc-protected primary amine and two N-hydroxysuccinimide (NHS) ester reactive groups at the termini of two PEG4 arms. This structure allows for a sequential conjugation strategy, where the NHS esters can first react with primary amines on a target molecule, followed by the deprotection of the Boc group to reveal a primary amine for subsequent reactions.

PropertyValueCitations
Molecular Formula C35H57N3O18[1][2][3]
Molecular Weight 807.9 g/mol [1][2][3][4]
CAS Number 2093153-08-1[1][2][3]

Experimental Protocols

The utility of N-Boc-N-bis(PEG4-NHS ester) lies in the reactivity of its terminal groups. The following protocols detail the standard procedures for utilizing the NHS esters for amine coupling and for the removal of the Boc protecting group.

Protocol 1: NHS Ester-Mediated Protein Labeling

This protocol describes the conjugation of N-Boc-N-bis(PEG4-NHS ester) to a protein via its primary amine residues (e.g., lysine).

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column for purification

Procedure:

  • Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5] The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amines are deprotonated and reactive.[5]

  • Prepare the N-Boc-N-bis(PEG4-NHS ester) solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMF or DMSO.[1][2][5]

  • Reaction: Add a calculated molar excess of the dissolved linker to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination.[5]

  • Incubation: Gently mix the reaction and incubate at room temperature for at least 4 hours or overnight on ice.[5] Protect from light if any components are light-sensitive.

  • Purification: Remove the unreacted linker and byproducts (N-hydroxysuccinimide) by gel filtration or another suitable chromatographic method.[1][5]

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This is a necessary step for subsequent conjugation at this position.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected molecule in anhydrous DCM.[6]

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution.[6] A common ratio is 10 equivalents of TFA.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[6] The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Product Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6] Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Application Workflow: PROTAC Synthesis

N-Boc-N-bis(PEG4-NHS ester) is an effective linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[7] The branched nature of this linker allows for the attachment of two molecules, such as a ligand for the target protein and a ligand for the E3 ligase.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-NHS ester).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Conjugation to Target Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to E3 Ligase Ligand Linker N-Boc-N-bis(PEG4-NHS ester) Conjugate1 Boc-Linker-TargetLigand Linker->Conjugate1 NHS ester reaction TargetLigand Target Protein Ligand (with primary amine) TargetLigand->Conjugate1 Deprotection Acidic Conditions (TFA) Conjugate1->Deprotection Conjugate2 H2N-Linker-TargetLigand Deprotection->Conjugate2 E3Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Conjugate2->PROTAC Amine reaction E3Ligand->PROTAC

Caption: Generalized workflow for PROTAC synthesis.

References

Solubility Characteristics of N-Boc-N-bis(PEG4-NHS ester) in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility properties of N-Boc-N-bis(PEG4-NHS ester), a branched PEGylation reagent crucial for the development of advanced bioconjugates and targeted therapeutics, such as PROTACs (Proteolysis Targeting Chimeras).[1][2] Understanding the solubility of this bifunctional linker in various organic solvents is paramount for its effective handling, reaction optimization, and purification.

Core Concepts: Structural Influence on Solubility

The solubility of N-Boc-N-bis(PEG4-NHS ester) is dictated by the interplay of its distinct structural motifs:

  • N-Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl (Boc) group enhances solubility in nonpolar organic solvents.

  • bis(PEG4) Chains: The two polyethylene (B3416737) glycol (PEG) chains, each with four ethylene (B1197577) glycol repeats, are highly flexible and hydrophilic. This characteristic significantly contributes to the molecule's solubility in a wide array of polar organic solvents.

  • NHS Esters: The two N-hydroxysuccinimide (NHS) ester functional groups are reactive moieties that contribute to the overall polarity of the molecule.

Quantitative Solubility Data

While comprehensive quantitative solubility data for N-Boc-N-bis(PEG4-NHS ester) is not extensively published, a combination of vendor-supplied information and data from structurally analogous compounds allows for a reliable estimation. One vendor specifies a solubility of 10 mM in DMSO.[1] Furthermore, a closely related compound, N-(N-Boc-PEG4)-N-bis(PEG4-amine), is reported to be soluble in water, DMSO, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] Based on this, the following table summarizes the expected solubility of N-Boc-N-bis(PEG4-NHS ester) in common organic solvents.

SolventClassificationExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble (≥ 10 mM)[1]
Dimethylformamide (DMF)Polar AproticHighly Soluble
Dichloromethane (DCM)ChlorinatedSoluble
Acetonitrile (ACN)Polar AproticSoluble
Tetrahydrofuran (THF)EtherSoluble
ChloroformChlorinatedSoluble
MethanolPolar ProticModerately Soluble
EthanolPolar ProticModerately Soluble
WaterAqueousSparingly Soluble/Decomposition

Note: The NHS esters are susceptible to hydrolysis in the presence of water, especially at neutral to basic pH. Therefore, dissolution in aqueous buffers is generally not recommended for storage but is performed immediately prior to conjugation reactions. For bioconjugation, the compound is typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[2][4] The final concentration of the organic solvent in the aqueous reaction should be kept low, typically below 10%, to avoid denaturation of proteins.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a qualitative to semi-quantitative method for determining the solubility of N-Boc-N-bis(PEG4-NHS ester) in an organic solvent.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Selected organic solvents (e.g., DMSO, DMF, DCM, ACN, THF)

  • Small glass vials or test tubes

  • Vortex mixer

  • Pipettes and tips

  • Analytical balance

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of N-Boc-N-bis(PEG4-NHS ester) into a clean, dry vial.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the chosen organic solvent to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution against a dark background. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Solubility Estimation: Continue adding solvent incrementally until the solid is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent used.

  • Heating (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., to 37°C) can be applied to assess for temperature-dependent solubility.[5]

Standard Protocol for Bioconjugation with a Primary Amine

This protocol describes a typical workflow for conjugating N-Boc-N-bis(PEG4-NHS ester) to a protein or other molecule containing a primary amine.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Protein or amine-containing molecule in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Methodology:

  • Reagent Preparation: Immediately before use, prepare a stock solution of N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mM).

  • Reaction Setup: Add the desired molar excess of the N-Boc-N-bis(PEG4-NHS ester) stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted N-Boc-N-bis(PEG4-NHS ester) and byproducts using a desalting column or dialysis.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow prep Weigh N-Boc-N-bis(PEG4-NHS ester) add_solvent Add initial volume of organic solvent prep->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for dissolution vortex->observe decision Completely Dissolved? observe->decision add_more Add incremental volume of solvent decision->add_more No soluble Record as Soluble at this concentration decision->soluble Yes insoluble Consider heating or note as sparingly soluble decision->insoluble No, after multiple additions add_more->vortex

Caption: A typical workflow for the qualitative determination of solubility.

Signaling Pathway: Amine-Reactive Conjugation

G cluster_1 NHS Ester Reaction with Primary Amine reagent N-Boc-N-bis(PEG4-NHS ester) Contains two NHS ester groups intermediate Tetrahedral Intermediate Unstable reagent->intermediate Nucleophilic attack by amine protein Target Molecule Contains primary amine (-NH2) protein->intermediate product Stable Amide Bond (-CO-NH-) Conjugated Product intermediate->product Collapse of intermediate byproduct N-hydroxysuccinimide (NHS) Leaving Group intermediate->byproduct Release of leaving group

Caption: The reaction mechanism of an NHS ester with a primary amine.

References

An In-depth Technical Guide to Branched PEGylation Reagents for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) reagents used in research, with a focus on their chemical diversity, advantages in bioconjugation, and practical application. Branched PEGylation, the covalent attachment of branched PEG structures to molecules such as proteins, peptides, and nanoparticles, has emerged as a powerful strategy to enhance the therapeutic properties of biomolecules. Compared to traditional linear PEGylation, branched architectures can offer superior performance in terms of stability, immunogenicity, and pharmacokinetic profiles.

Architectures of Branched PEGylation Reagents

Branched PEGylation reagents are characterized by multiple PEG chains extending from a central core. This structural motif provides a larger hydrodynamic volume and increased steric hindrance compared to linear PEGs of similar molecular weight. The primary classes of branched PEG reagents include Y-shaped, multi-arm (e.g., 4-arm and 8-arm), comb-shaped, and dendron-like structures.

Y-Shaped PEG Reagents

Y-shaped PEGs consist of two linear methoxy (B1213986) PEG chains linked to a central core that contains a single reactive functional group.[1] This architecture provides a bulkier structure than linear PEGs, which can be advantageous in shielding the conjugated molecule from enzymatic degradation and immune recognition.[2]

Multi-Arm PEG Reagents

Multi-arm PEGs have three or more PEG chains radiating from a central core.[3] 4-arm and 8-arm PEGs are commonly used in research and are particularly valuable for creating hydrogels and for applications requiring high drug-loading capacity.[4][5] The multiple functional groups at the termini of the arms allow for crosslinking and the attachment of multiple molecules.[4]

Comb-Shaped PEG Reagents

Comb-shaped PEGs feature multiple PEG chains grafted onto a polymer backbone.[] This structure creates a dense layer of PEG chains, which can be highly effective in surface modification and providing a steric barrier.[7]

Dendron-like PEG Reagents

Dendron-like or dendritic PEGs are highly branched, tree-like structures. These reagents offer a high density of functional groups at their periphery, making them suitable for applications requiring multivalent interactions or high payloads of conjugated molecules.[8]

Diagram of Branched PEG Architectures

Branched_PEG_Architectures cluster_Y_Shaped Y-Shaped PEG cluster_Multi_Arm Multi-Arm PEG (4-Arm) cluster_Comb Comb-Shaped PEG cluster_Dendron Dendron-like PEG y_core Core y_peg1 y_core->y_peg1 y_peg2 y_core->y_peg2 y_func R y_core->y_func m_core Core m_peg1 m_core->m_peg1 m_peg2 m_core->m_peg2 m_peg3 m_core->m_peg3 m_peg4 m_core->m_peg4 m_func1 R m_peg1->m_func1 m_func2 R m_peg2->m_func2 m_func3 R m_peg3->m_func3 m_func4 R m_peg4->m_func4 c_backbone Backbone c_peg1 c_backbone->c_peg1 c_peg2 c_backbone->c_peg2 c_peg3 c_backbone->c_peg3 c_peg4 c_backbone->c_peg4 d_core Core d_g1_1 d_core->d_g1_1 d_g1_2 d_core->d_g1_2 d_g2_1 d_g1_1->d_g2_1 d_g2_2 d_g1_1->d_g2_2 d_g2_3 d_g1_2->d_g2_3 d_g2_4 d_g1_2->d_g2_4 d_peg1 d_g2_1->d_peg1 d_peg2 d_g2_2->d_peg2 d_peg3 d_g2_3->d_peg3 d_peg4 d_g2_4->d_peg4

Caption: Schematic representation of different branched PEG architectures.

Quantitative Comparison of Branched vs. Linear PEG Reagents

While the choice of PEG architecture is often application-dependent, some general quantitative comparisons can be made. It is a common misconception that branched PEGs always have a larger hydrodynamic volume than linear PEGs of the same total molecular weight. Studies have shown that there is no significant difference in the viscosity radii of proteins PEGylated with linear versus branched PEGs of the same total molecular weight.[4][9] However, the architecture does play a crucial role in other properties.

PropertyLinear PEGBranched PEG (General)Y-Shaped PEGMulti-Arm PEG (4-Arm & 8-Arm)Dendron-like PEG
Hydrodynamic Radius Comparable to branched of same total MW[4][9]Comparable to linear of same total MW[4][9]No significant difference from linear of same total MW[10]Can have lower viscosity than linear at high concentrations[11]Can have smaller hydrodynamic radius than linear of same MW[12][13]
In Vivo Half-Life Generally shorter than branched[14]Generally longer than linear[14][15]Can be >20-fold longer than native protein--
Drug Loading Capacity LowerHigher-High, increases with number of arms[5][16]Potentially very high
Stability Less stable to proteolysis than branchedMore stable to enzymatic digestion than linearImproved stability against enzymatic digestionForms stable hydrogels[17]Provides excellent colloidal stability to nanoparticles[12][13]
Immunogenicity Can induce anti-PEG antibodies[18]Can have reduced immunogenicity compared to linear[18][19]--Lower immunogenicity[20]
In Vitro Activity Activity loss depends on conjugation siteActivity loss depends on conjugation site and PEG MW[15]Can have higher biological activity than native protein--

Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions. Below are detailed protocols for two of the most common PEGylation chemistries.

Amine-Reactive PEGylation using NHS-Ester Chemistry

This protocol is suitable for conjugating PEG to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.

Materials:

  • Protein or other amine-containing molecule

  • Amine-reactive PEG reagent (e.g., Y-PEG-NHS-40K)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[]

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing.[1][21] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] The optimal incubation time may vary depending on the protein and desired degree of PEGylation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts, and separate PEGylated species using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[4][][9]

Workflow for Amine-Reactive PEGylation

Amine_PEGylation_Workflow start Start protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->protein_prep reaction Mix Protein and PEG-NHS (5-20 fold molar excess of PEG) protein_prep->reaction peg_prep Prepare PEG-NHS Solution (e.g., 10 mM in anhydrous DMSO/DMF) peg_prep->reaction incubation Incubate (RT for 30-60 min or 4°C for 2h) reaction->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purification Purify PEGylated Protein (SEC or IEX) quenching->purification characterization Characterize Product (SDS-PAGE, SEC-MALS, MALDI-TOF) purification->characterization end End characterization->end Thiol_PEGylation_Workflow start Start thiol_prep Prepare Thiol-Containing Molecule (in thiol-free buffer, pH 6.5-7.5) start->thiol_prep reaction Mix Molecule and PEG-Maleimide (10-20 fold molar excess of PEG) thiol_prep->reaction peg_mal_prep Prepare PEG-Maleimide Solution peg_mal_prep->reaction incubation Incubate (RT for 2-4h or 4°C overnight) reaction->incubation purification Purify PEGylated Product (SEC or IEX) incubation->purification characterization Characterize Product (SDS-PAGE, SEC-MALS, MALDI-TOF) purification->characterization end End characterization->end Purification_Characterization_Workflow start PEGylation Reaction Mixture primary_purification Primary Purification (e.g., SEC to remove free PEG) start->primary_purification fraction_collection Collect Fractions primary_purification->fraction_collection purity_analysis Purity and MW Analysis (SDS-PAGE, SEC-MALS) fraction_collection->purity_analysis isomer_separation Isomer Separation (optional) (IEX or HIC) purity_analysis->isomer_separation final_product Final Purified Product purity_analysis->final_product If sufficiently pure isomer_characterization Characterize Isomers (MALDI-TOF MS) isomer_separation->isomer_characterization isomer_characterization->final_product PEGylation_Decision_Workflow rect_node rect_node start Define Project Goal q1 Need for high drug loading or hydrogel formation? start->q1 q2 Site-specific conjugation required? q1->q2 No ans1_yes Multi-Arm PEG q1->ans1_yes Yes ans2_yes Thiol-reactive (Maleimide) or N-terminal specific chemistry q2->ans2_yes Yes ans2_no Amine-reactive (NHS-ester) (random conjugation to lysines) q2->ans2_no No q3 Primary goal is to maximize steric hindrance? ans3_yes Y-Shaped or Dendron-like PEG q3->ans3_yes Yes ans3_no Consider Linear or lower MW Branched PEG q3->ans3_no No ans2_yes->q3 ans2_no->q3

References

Methodological & Application

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG) reagent. This reagent is designed for the modification of primary amines on proteins and other biomolecules, and it also serves as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a branched PEGylation reagent featuring two N-hydroxysuccinimide (NHS) ester functional groups and a Boc-protected amine.[1][2][3] The NHS esters react with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][] This bifunctional nature allows for the potential crosslinking of proteins or the attachment of multiple molecules. The PEG spacer enhances the solubility and stability of the resulting conjugate.[6] The Boc-protected amine can be deprotected under acidic conditions, providing a further site for conjugation.[1][2] A significant application of this linker is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[7][8]

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on a protein by the NHS ester group of the N-Boc-N-bis(PEG4-NHS ester) reagent. This reaction is most efficient at a pH range of 7.2 to 8.5.[9][10]

Chemical Reaction of N-Boc-N-bis(PEG4-NHS ester) with a Protein reagent N-Boc-N-bis(PEG4-NHS ester) product Labeled Protein (Stable Amide Bond) reagent->product pH 7.2-8.5 protein Protein-NH2 (Primary Amine) protein->product nhs N-hydroxysuccinimide (Byproduct) product->nhs

Caption: Reaction of N-Boc-N-bis(PEG4-NHS ester) with a primary amine on a protein.

Experimental Protocols

This section provides a detailed protocol for labeling proteins with N-Boc-N-bis(PEG4-NHS ester). It is recommended to perform a small-scale trial to determine the optimal molar excess for your specific protein and desired degree of labeling.[4]

Materials and Reagents
  • N-Boc-N-bis(PEG4-NHS ester)

  • Protein of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9][11] Avoid buffers containing primary amines like Tris or glycine (B1666218).[9][12]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassettes.[4]

  • Storage Buffer (e.g., Phosphate Buffered Saline - PBS)

Experimental Workflow

Protein Labeling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reagent_prep 2. Prepare N-Boc-N-bis(PEG4-NHS ester) Stock Solution (e.g., 10 mM in DMSO) reaction 3. Add NHS ester to Protein Solution (Incubate for 1-4 hours at RT) reagent_prep->reaction quenching 4. Quench Reaction (Optional) reaction->quenching purification 5. Purify Labeled Protein (Gel Filtration or Dialysis) quenching->purification analysis 6. Characterize Conjugate purification->analysis

Caption: A typical workflow for protein labeling with N-Boc-N-bis(PEG4-NHS ester).

Step-by-Step Protocol
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9][11]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[9][12]

  • N-Boc-N-bis(PEG4-NHS ester) Stock Solution Preparation:

    • Shortly before use, prepare a stock solution of N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF.[4] A concentration of 10 mM is a common starting point.[7]

    • Note: NHS esters are moisture-sensitive.[13] It is crucial to use an anhydrous solvent and prepare the solution fresh.

  • Molar Excess Calculation:

    • The molar excess of the NHS ester reagent to the protein is a critical parameter that influences the degree of labeling. The optimal ratio should be determined empirically.

    • Use the following formula as a starting point for your calculations: Weight of NHS ester (mg) = (Molar excess × Weight of protein (mg) × MW of NHS ester (g/mol)) / MW of protein (g/mol)

    • The molecular weight of N-Boc-N-bis(PEG4-NHS ester) is approximately 807.84 g/mol .[7]

  • Labeling Reaction:

    • While gently vortexing, add the calculated volume of the N-Boc-N-bis(PEG4-NHS ester) stock solution to the protein solution.[11]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[4][9] If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted N-Boc-N-bis(PEG4-NHS ester) and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4][11]

    • Alternatively, dialysis can be used for purification.

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first from a size-exclusion column.

  • Storage of the Conjugate:

    • Store the purified labeled protein under conditions similar to the unlabeled protein. For long-term storage, it is advisable to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C in aliquots.[9]

Quantitative Data Summary

The following table provides recommended starting conditions for the protein labeling reaction. These parameters should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mL[9][11]Higher concentrations can lead to more efficient labeling.
Molar Excess of NHS ester 5-50 fold[9]Start with a 20-fold excess for initial experiments.[12]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer[9][11]Avoid buffers containing primary amines (e.g., Tris, glycine).[9][12]
Reaction pH 8.3 - 8.5[11]Optimal for the reaction between NHS esters and primary amines.
Reaction Temperature Room Temperature or 4°C[4][9]Lower temperatures can be used for sensitive proteins.
Reaction Time 1-4 hours at RT, or overnight at 4°C[4][9]Longer incubation times may be needed at lower pH or temperature.
Solvent for NHS ester Anhydrous DMSO or DMF[4]Prepare fresh immediately before use.

Application in PROTAC Development

N-Boc-N-bis(PEG4-NHS ester) is utilized as a linker in the synthesis of PROTACs.[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[14]

PROTAC Signaling Pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation protac PROTAC ternary Ternary Complex (Target-PROTAC-E3) protac->ternary target Target Protein target->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated Target Protein ternary->poly_ub Ubiquitination ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation Degraded Protein proteasome->degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences a PROTAC's efficacy, solubility, and cell permeability.[2]

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of trivalent PROTACs. This specific linker offers a unique scaffold for creating PROTACs that can potentially engage multiple targets or enhance binding avidity.

Chemical Properties of N-Boc-N-bis(PEG4-NHS ester)

N-Boc-N-bis(PEG4-NHS ester) is a branched PEG derivative featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal N-hydroxysuccinimide (NHS) esters. This structure allows for a sequential and controlled synthesis of complex PROTAC molecules.

PropertyValue
Molecular Formula C₃₅H₅₇N₃O₁₈
Molecular Weight 807.84 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Reactive Groups 2x NHS ester, 1x Boc-protected amine

Application in Trivalent PROTAC Synthesis

The unique branched structure of N-Boc-N-bis(PEG4-NHS ester) allows for the synthesis of trivalent PROTACs. These innovative molecules can be designed to simultaneously bind to a target protein and an E3 ligase, with the third arm available for further functionalization, such as the attachment of a second POI ligand, a cell-penetrating peptide, or an imaging agent.[3]

The synthesis strategy involves a three-stage process:

  • First Ligand Conjugation: Reaction of an amine-containing POI ligand or E3 ligase ligand with one of the NHS esters.

  • Boc Deprotection: Removal of the Boc protecting group to reveal a free amine.

  • Second and Third Ligand Conjugation: Reaction of the newly formed amine and the remaining NHS ester with the corresponding ligands.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a trivalent PROTAC using N-Boc-N-bis(PEG4-NHS ester). This example describes the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[4][5]

Materials and Reagents
  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-functionalized BTK ligand (e.g., with a primary amine for reaction with NHS ester)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a primary amine)

  • Carboxylic acid-functionalized molecule for the third arm (e.g., a fluorescent dye or another ligand)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (as a scavenger)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., DCM, methanol, acetonitrile, water)

  • Reverse-phase HPLC system for purification

Protocol 1: Synthesis of Intermediate 1 (Mono-substituted Linker)

This protocol describes the reaction of the first amine-containing ligand with one of the NHS esters of the branched linker.

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-NHS ester) (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized BTK ligand (0.9 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Intermediate 1 .

Protocol 2: Boc Deprotection of Intermediate 1 to Yield Intermediate 2

This protocol details the removal of the Boc protecting group to expose the primary amine.

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, Intermediate 2 .

Protocol 3: Synthesis of the Final Trivalent PROTAC

This protocol describes the final conjugation steps to attach the remaining two ligands.

Procedure:

  • Second Ligand Conjugation (Amide Coupling): a. Dissolve the carboxylic acid-functionalized third-arm molecule (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.2 eq) and stir for 5 minutes. c. Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the activated carboxylic acid solution. d. Stir the reaction at room temperature for 4-16 hours and monitor by LC-MS.

  • Third Ligand Conjugation (NHS Ester Reaction): a. To the same reaction mixture, add the amine-functionalized E3 ligase ligand (1.2 eq). b. Add additional DIPEA (2.0 eq). c. Continue stirring at room temperature for another 4-16 hours and monitor by LC-MS.

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with water and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. c. Purify the final trivalent PROTAC using reverse-phase HPLC. d. Characterize the purified product by LC-MS and NMR.

Quantitative Data Presentation

The following table presents hypothetical but representative data for a trivalent BTK-targeting PROTAC synthesized using a branched PEG linker, demonstrating its degradation efficiency and anti-proliferative activity.

PROTAC IDLinker StructureTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM) (Cell Viability)
Trivalent-BTK-1N-bis(PEG4)BTKCereblon5.2>9515.8
Bivalent-BTK-1Linear PEG8BTKCereblon25.1~9078.3

DC₅₀: Concentration for 50% degradation of the target protein. Dₘₐₓ: Maximum degradation of the target protein. IC₅₀: Concentration for 50% inhibition of cell viability.

This data illustrates that the trivalent PROTAC exhibits significantly improved potency in both protein degradation and cell growth inhibition compared to a bivalent counterpart with a linear linker of similar length.[6]

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow A N-Boc-N-bis(PEG4-NHS ester) C Intermediate 1 (Mono-substituted, Boc-protected) A->C + B, DIPEA/DMF B Amine-BTK Ligand E Intermediate 2 (Mono-substituted, free amine) C->E + D D TFA/DCM G Intermediate 3 (Di-substituted) E->G + F F Carboxylic Acid-Third Arm + HATU/DIPEA I Final Trivalent PROTAC G->I + H, DIPEA/DMF H Amine-E3 Ligase Ligand

Caption: Synthetic workflow for a trivalent PROTAC.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Degradation_Pathway cluster_cell Cellular Environment PROTAC Trivalent PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (BTK) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

BTK Signaling Pathway Inhibition by a PROTAC

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Induces Degradation->PLCg2 Inhibition

Caption: Inhibition of BTK signaling by a PROTAC.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and therapeutic index. N-Boc-N-bis(PEG4-NHS ester) is a novel, branched polyethylene (B3416737) glycol (PEG) linker designed to address key challenges in ADC development.

This trifunctional linker features two N-hydroxysuccinimide (NHS) esters for conjugation to amine-containing molecules and a Boc-protected amine. This unique architecture allows for a sequential or divergent conjugation strategy. The branched PEG4 chains enhance the hydrophilicity of the ADC, which can mitigate aggregation, especially with hydrophobic payloads, and potentially improve the drug-to-antibody ratio (DAR) without compromising the ADC's properties.[1][2] The Boc protecting group offers a stable handle that can be deprotected under acidic conditions to introduce a third functionality, enabling the creation of more complex ADC constructs.[3][4]

These application notes provide a comprehensive overview of the utility of N-Boc-N-bis(PEG4-NHS ester) in ADC development, including detailed experimental protocols and representative data.

Key Advantages of N-Boc-N-bis(PEG4-NHS ester) in ADCs

  • Enhanced Hydrophilicity: The branched PEG4 chains increase the water solubility of the ADC, reducing the risk of aggregation, which is a common issue with hydrophobic drug payloads.[1]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life.[5][6] Branched PEG structures can be particularly effective in shielding the payload, potentially leading to improved pharmacokinetic profiles.[7]

  • Versatile Conjugation Strategies: The presence of two NHS esters and a protected amine allows for flexible conjugation approaches. One can either conjugate two equivalents of a drug to the linker before attaching it to the antibody or attach the linker to the antibody first, followed by deprotection and conjugation of a different molecule.

  • Potential for Higher Drug Loading: The branched nature of the linker may facilitate the attachment of multiple drug molecules per linker, potentially increasing the DAR in a controlled manner.[1]

Data Presentation

The following tables summarize representative data from studies on ADCs with branched PEG linkers. It is important to note that this data is not specific to N-Boc-N-bis(PEG4-NHS ester) and should be used as a general guide. Empirical validation is crucial for any new ADC construct.

Table 1: Impact of Branched PEG Linker Architecture on ADC Pharmacokinetics (Representative Data)

Linker Architecture (DAR 8)Clearance Rate (mL/day/kg)Area Under the Curve (AUC)Reference
Linear PEG24HighLower[7]
Pendant (Branched) (PEG12)2Low~3-fold Higher[7]

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers (Representative Data)

Cell LineLinkerIC50 (ng/mL)Reference
HER2+ Breast Cancer CellsBranched Linker - MMAF ADCPotent (low nM range)[8]
HER2+ Breast Cancer CellsLinear Linker - MMAF ADCPotent (low nM range)[8]

Note: The in vitro cytotoxicity can be influenced by various factors including the antibody, payload, target antigen, and cell line, as well as the linker itself.[7][9]

Experimental Protocols

I. Sequential Conjugation of Two Different Payloads to an Antibody using N-Boc-N-bis(PEG4-NHS ester)

This protocol describes a two-step sequential conjugation strategy. First, the linker is conjugated to the antibody via one of its NHS esters. Then, the Boc group is removed, and a second payload is attached to the newly exposed amine. Finally, the second NHS ester is used to attach a third molecule or is quenched.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Payload 1 with a primary or secondary amine

  • Payload 2 with an amine-reactive group (e.g., NHS ester)

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Diagram: Sequential Conjugation Workflow

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload 1 Conjugation cluster_3 Step 4: Payload 2 Conjugation mAb Monoclonal Antibody mAb_linker mAb-Linker Conjugate mAb->mAb_linker linker N-Boc-N-bis(PEG4-NHS ester) linker->mAb_linker deprotection TFA / DCM mAb_linker->deprotection mAb_linker_amine mAb-Linker-Amine deprotection->mAb_linker_amine ADC1 ADC with Payload 1 mAb_linker_amine->ADC1 payload1 Payload 1 (amine-reactive) payload1->ADC1 final_ADC Final Dual-Payload ADC ADC1->final_ADC payload2 Payload 2 (amine-reactive) payload2->final_ADC

Caption: Workflow for sequential dual-payload ADC synthesis.

Protocol:

  • Antibody-Linker Conjugation: a. Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). b. Dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM immediately before use. c. Add a 5- to 10-fold molar excess of the linker solution to the antibody solution. The final DMSO concentration should be below 10% (v/v). d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Purify the mAb-linker conjugate using SEC or TFF to remove excess linker.

  • Boc Deprotection: a. Lyophilize the purified mAb-linker conjugate. b. Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM. c. Incubate for 30-60 minutes at room temperature. d. Remove the TFA and DCM under a stream of nitrogen and then under high vacuum. e. Resuspend the deprotected mAb-linker-amine in an appropriate buffer for the next conjugation step.

  • Payload 1 Conjugation: a. Prepare a stock solution of the amine-reactive Payload 1 in anhydrous DMSO. b. Add a 5- to 10-fold molar excess of the Payload 1 solution to the deprotected mAb-linker-amine solution. c. Incubate for 1-2 hours at room temperature. d. Purify the ADC using SEC or TFF.

  • Payload 2 Conjugation: a. Prepare a stock solution of the amine-reactive Payload 2 in anhydrous DMSO. b. Add a 5- to 10-fold molar excess of the Payload 2 solution to the purified ADC from the previous step. c. Incubate for 1-2 hours at room temperature. d. Purify the final dual-payload ADC using SEC or TFF.

II. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. The number of conjugated drugs increases the hydrophobicity of the antibody. By integrating the peak areas of the different species, the average DAR can be calculated.

  • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, allowing for the precise determination of the DAR distribution.

B. Assessment of Aggregation

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. An increase in high molecular weight species (aggregates) can be monitored over time under different stress conditions (e.g., thermal stress) to assess the stability of the ADC.

C. In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the potency of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Diagram: In Vitro Cytotoxicity Assay Workflow

G cluster_0 Cell Seeding cluster_1 ADC Treatment cluster_2 Incubation cluster_3 Viability Assay seed Seed cells in 96-well plate treat Add serial dilutions of ADC seed->treat incubate Incubate for 72-120 hours treat->incubate assay Add viability reagent incubate->assay read Measure signal assay->read

Caption: General workflow for an ADC in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and a relevant cytotoxic drug control in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway

Diagram: General Mechanism of Action of an ADC

G cluster_0 cluster_1 cluster_2 cluster_3 ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Cellular Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Generalized signaling pathway of ADC action.

Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. The ADC is then trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload. The released payload can then bind to its intracellular target (e.g., DNA or microtubules), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Conclusion

N-Boc-N-bis(PEG4-NHS ester) is a promising linker for the development of next-generation ADCs. Its branched PEG structure and trifunctional nature offer opportunities to create ADCs with improved physicochemical properties and potentially enhanced therapeutic efficacy. The provided protocols and information serve as a guide for researchers to explore the full potential of this innovative linker in their ADC development programs. As with all ADC components, careful optimization and characterization are essential to achieve the desired therapeutic outcome.

References

Revolutionizing Nanoparticle-Based Therapeutics: Surface Functionalization with N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nanomedicine, the precise control over nanoparticle surfaces is paramount for the development of effective and targeted drug delivery systems. A key innovation in this field is the use of heterobifunctional linkers to attach targeting moieties and therapeutic payloads. This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG) derivative. This linker offers a versatile platform for creating sophisticated nanocarriers with enhanced biocompatibility and functionality, catering to the needs of researchers, scientists, and drug development professionals.

N-Boc-N-bis(PEG4-NHS ester) is distinguished by its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected primary amine and two terminal N-hydroxysuccinimide (NHS) esters[1]. The NHS esters readily react with primary amines on the nanoparticle surface, forming stable amide bonds[2]. The Boc protecting group can be subsequently removed under acidic conditions, revealing a primary amine that can be used for the attachment of targeting ligands, drugs, or imaging agents. This two-step functionalization process allows for a controlled and stepwise assembly of multifunctional nanoparticles.

Core Applications and Advantages

The use of N-Boc-N-bis(PEG4-NHS ester) in nanoparticle surface functionalization offers several key advantages:

  • Enhanced Biocompatibility: The PEG chains provide a hydrophilic shield, reducing non-specific protein adsorption and prolonging circulation time in vivo.

  • Versatile Conjugation Chemistry: The dual NHS esters allow for multivalent attachment to the nanoparticle surface, while the Boc-protected amine provides a secondary point for conjugation of a wide range of molecules.

  • Controlled Surface Modification: The stepwise reaction process enables precise control over the density of functional groups on the nanoparticle surface.

  • Broad Applicability: This functionalization strategy can be applied to a variety of nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, for applications in drug delivery, diagnostics, and bioimaging.

Quantitative Analysis of Nanoparticle Functionalization

The successful functionalization of nanoparticles with N-Boc-N-bis(PEG4-NHS ester) can be quantified using various analytical techniques. The following table provides a representative example of the characterization data that can be obtained before and after surface modification.

ParameterBare NanoparticlesN-Boc-N-bis(PEG4-NHS ester) Functionalized NPsAmine-Terminated NPs (after Boc deprotection)
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7118 ± 6
Polydispersity Index (PDI) 0.150.180.17
Zeta Potential (mV) -25 ± 3-18 ± 4+15 ± 3
Conjugation Efficiency (%) N/A85N/A

Note: The data presented in this table is for illustrative purposes only and may vary depending on the specific nanoparticle system and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with N-Boc-N-bis(PEG4-NHS ester)

This protocol describes the covalent attachment of N-Boc-N-bis(PEG4-NHS ester) to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-terminated nanoparticles (e.g., liposomes with amine-PEG-lipids, polymeric nanoparticles with surface amine groups)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or dialysis cassettes

Procedure:

  • Nanoparticle Preparation: Disperse the amine-terminated nanoparticles in amine-free buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add the N-Boc-N-bis(PEG4-NHS ester) stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker over the surface amine groups is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts by centrifugation using centrifugal filter units or by dialysis against PBS. Repeat the washing/dialysis step at least three times.

  • Characterization: Characterize the N-Boc-N-bis(PEG4-NHS ester) functionalized nanoparticles for size, polydispersity, and zeta potential.

Protocol 2: Boc Deprotection to Expose Primary Amines

This protocol describes the removal of the Boc protecting group to generate amine-terminated nanoparticles for subsequent conjugation.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester) functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the lyophilized or dried N-Boc-N-bis(PEG4-NHS ester) functionalized nanoparticles in a solution of 20-50% (v/v) TFA in DCM.

  • Deprotection Reaction: Incubate the suspension for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles and remove the supernatant. Repeat the washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for further use or characterization.

  • Characterization: Confirm the successful deprotection by measuring the change in zeta potential (a shift to a positive value is expected) and by quantifying the surface amine groups using a suitable assay (e.g., ninhydrin (B49086) assay).

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Nanoparticle Functionalization cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection A Amine-Terminated Nanoparticles C Incubation & Quenching A->C B N-Boc-N-bis(PEG4-NHS ester) B->C D Purification C->D E Boc-Protected Nanoparticles D->E F Boc-Protected Nanoparticles G TFA/DCM Treatment F->G H Washing & Purification G->H I Amine-Terminated Functionalized Nanoparticles H->I

Workflow for nanoparticle functionalization.

Chemical reactions for functionalization.

Note: The images in the chemical reaction scheme are placeholders and should be replaced with actual chemical structures for a more detailed representation.

Conclusion

The surface functionalization of nanoparticles with N-Boc-N-bis(PEG4-NHS ester) represents a significant advancement in the design of sophisticated nanocarriers for drug delivery and other biomedical applications. The detailed protocols and conceptual framework provided herein offer a valuable resource for researchers and drug development professionals seeking to leverage this powerful technology. The ability to create multifunctional nanoparticles with enhanced biocompatibility and targeting capabilities opens up new avenues for the development of next-generation nanomedicines.

References

Protocol for the Acidic Removal of the Boc Protecting Group from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in the synthesis of PEGylated molecules, including PEG linkers for bioconjugation and drug delivery. Its popularity stems from its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. This document provides a detailed protocol for the acidic removal of the Boc protecting group from polyethylene (B3416737) glycol (PEG) linkers, focusing on the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Mechanism of Acid-Catalyzed Boc Deprotection

The acidic deprotection of a Boc-protected amine proceeds via a carbamate (B1207046) hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as TFA or HCl. This protonation weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Data Presentation: Comparison of Deprotection Conditions

The choice of acid and reaction conditions can significantly impact the efficiency of Boc deprotection, the reaction time, and the formation of side products. The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc-NH-PEG linkers. Note: The quantitative data presented here are representative and may vary depending on the specific PEG linker's molecular weight, substitution, and the presence of other functional groups.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection of PEG Linkers

ReagentTypical Concentration & SolventTypical Reaction TimeTemperatureAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% (v/v) in Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempHigh efficiency, volatile acid is easily removed.Can cause side reactions with sensitive functional groups; potential for trifluoroacetylation of the amine.
Hydrochloric Acid (HCl) 4 M in 1,4-Dioxane (B91453)1 - 4 hoursRoom TempClean deprotection, product precipitates as HCl salt.[1]Dioxane is a hazardous solvent; longer reaction times may be required.

Table 2: Illustrative Quantitative Data for Boc Deprotection of a Model Boc-PEG-NH2 Substrate

Deprotection ConditionReaction Time (hours)Deprotection Efficiency (%)Isolated Yield (%)Purity by HPLC (%)Potential Side Products
20% TFA in DCM, RT2>99~95>98Minimal
50% TFA in DCM, RT0.5>99~92>97Low levels of t-butylation on sensitive residues
4 M HCl in Dioxane, RT4>98~90>99Minimal
4 M HCl in Dioxane, 40°C1>99~88>98Potential for PEG degradation at elevated temperatures

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the deprotection of a Boc-protected PEG linker using TFA in DCM.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (optional, for azeotropic removal of TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 5-10 mL per gram of PEG linker) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve the desired final concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal (Optional): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of HCl in 1,4-dioxane.

Materials:

  • Boc-protected PEG linker

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, add the Boc-protected PEG linker and the 4 M HCl in 1,4-dioxane solution.

  • Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution. Monitor the reaction for completeness by TLC or by the cessation of precipitation (typically 1-4 hours).[1]

  • Isolation of Product:

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with anhydrous diethyl ether to remove any residual starting material and solvent.

    • Dry the product under vacuum to yield the deprotected PEG amine as its hydrochloride salt.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H+ H_plus H+ Tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid CO2 CO2 Carbamic_Acid->CO2 Free_Amine Free Amine Carbamic_Acid->Free_Amine Experimental_Workflow start Start: Boc-Protected PEG Linker dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_acid Add Acid (TFA or HCl solution) cool->add_acid react Stir at 0°C to Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up & Purification react->workup product End: Deprotected PEG Linker workup->product Decision_Tree start Choosing a Deprotection Protocol acid_sensitive Is the PEG linker sensitive to strong acids? start->acid_sensitive use_hcl Consider milder conditions or 4 M HCl in Dioxane acid_sensitive->use_hcl Yes use_tfa Use TFA in DCM (20-50%) acid_sensitive->use_tfa No solvent_choice Is 1,4-Dioxane an acceptable solvent? use_hcl->solvent_choice tfa_protocol Proceed with TFA Protocol use_tfa->tfa_protocol hcl_protocol Proceed with HCl Protocol solvent_choice->hcl_protocol Yes solvent_choice->tfa_protocol No

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) reagent designed for the modification of primary amine-containing molecules.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester functional groups, enabling the covalent attachment of a branched PEG structure to proteins, peptides, antibodies, or other biomolecules. The tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen atom can be removed under acidic conditions, revealing a primary amine for subsequent conjugation steps. This bifunctionality makes it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[3][4]

The conjugation reaction relies on the nucleophilic acyl substitution mechanism, where a primary amine from the target molecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[5] The efficiency of this process is critically dependent on the reaction conditions, primarily pH, as both the desired aminolysis and the competing hydrolysis of the NHS ester are pH-sensitive.[5][6][7] These application notes provide a comprehensive guide to optimizing the reaction conditions for successful conjugation with N-Boc-N-bis(PEG4-NHS ester).

Optimal Reaction Conditions

The optimal conditions for conjugating N-Boc-N-bis(PEG4-NHS ester) to a primary amine-containing molecule are a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. The key parameters are summarized in the table below.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction rate increases with pH due to the deprotonation of the primary amine. However, the rate of NHS ester hydrolysis also increases significantly at higher pH. A pH of 7.2-8.5 is generally the optimal compromise.[8][]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the rate of hydrolysis, which can be beneficial for long incubation times or with very dilute protein solutions. Room temperature reactions are typically faster.[8][]
Reaction Time 30 minutes - 4 hoursThe optimal time depends on the concentration of reactants, temperature, and pH. The reaction progress can be monitored chromatographically (e.g., SEC-HPLC).[8]
Buffer System Phosphate, Borate, Carbonate-Bicarbonate, or HEPESBuffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the NHS ester.[8][10][11]
Molar Ratio (NHS ester:Amine) 5:1 to 20:1A molar excess of the N-Boc-N-bis(PEG4-NHS ester) is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[10][11]
Solvent Anhydrous DMSO or DMFN-Boc-N-bis(PEG4-NHS ester) is typically dissolved in a small amount of a water-miscible organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10%.[4][8][11]

Competing Reaction: NHS Ester Hydrolysis

A critical factor influencing the yield of the desired conjugate is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid. The rate of this competing reaction is highly dependent on pH and temperature. The half-life of an NHS ester can range from hours at pH 7 and 4°C to mere minutes at pH 8.6 and room temperature.[8][12][13] This underscores the importance of carefully controlling the reaction pH and time.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[8][12]
8.025°C (approx.)~210 minutes[14]
8.525°C (approx.)~180 minutes[14]
8.64°C10 minutes[8][12]
9.025°C (approx.)~125 minutes[14]

Experimental Protocols

Protocol 1: General Procedure for N-Boc-N-bis(PEG4-NHS ester) Conjugation

This protocol provides a general workflow for conjugating N-Boc-N-bis(PEG4-NHS ester) to a protein. Optimization of the molar ratio of the PEG reagent and reaction time may be required for specific applications.

Materials:

  • Protein (or other amine-containing molecule) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (or Borate/Carbonate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the concentration of the protein in the Reaction Buffer.

  • Prepare N-Boc-N-bis(PEG4-NHS ester) Solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[15] The NHS ester is moisture-sensitive, so it is important to let the vial come to room temperature before opening to prevent condensation.[10][11][15]

  • Conjugation Reaction: Add the desired molar excess of the dissolved N-Boc-N-bis(PEG4-NHS ester) to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[16] The optimal incubation time should be determined experimentally.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[13] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted N-Boc-N-bis(PEG4-NHS ester) and byproducts by SEC or dialysis.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the degree of labeling.

Protocol 2: pH Optimization Assay

This protocol describes a method to determine the optimal pH for the conjugation reaction.

Materials:

  • Same as Protocol 1

  • A series of Reaction Buffers with varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5)

Procedure:

  • Prepare Protein Aliquots: Prepare identical aliquots of the protein solution in each of the different pH Reaction Buffers.

  • Prepare N-Boc-N-bis(PEG4-NHS ester) Solution: Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Initiate Reactions: Add the same molar excess of the N-Boc-N-bis(PEG4-NHS ester) to each protein aliquot simultaneously.

  • Incubate: Incubate all reactions for a fixed period (e.g., 1 hour) at a constant temperature (e.g., room temperature).

  • Quench: Stop all reactions at the same time by adding the Quenching Buffer.

  • Purify: Purify each reaction mixture using the same method (e.g., spin desalting columns for rapid, parallel processing).

  • Analyze: Analyze the degree of labeling for each sample using an appropriate method (e.g., SEC-HPLC or mass spectrometry). The pH that yields the highest degree of labeling with minimal aggregation is the optimal pH for the conjugation.

Visualizations

experimental_workflow Experimental Workflow for N-Boc-N-bis(PEG4-NHS ester) Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer conjugation Add NHS Ester to Protein Solution (Molar Excess) prep_protein->conjugation prep_nhs Prepare N-Boc-N-bis(PEG4-NHS ester) Stock in Anhydrous DMSO/DMF prep_nhs->conjugation incubation Incubate (RT or 4°C, 0.5-4h) conjugation->incubation quenching Quench Reaction (e.g., Tris Buffer) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification analysis Characterize Conjugate (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Workflow for the conjugation of N-Boc-N-bis(PEG4-NHS ester).

signaling_pathway Reaction Scheme and Competing Hydrolysis protein Protein-NH2 (Primary Amine) aminolysis Aminolysis (Desired Reaction) pH 7.2-8.5 protein->aminolysis peg_nhs N-Boc-N-bis(PEG4-NHS ester) peg_nhs->aminolysis hydrolysis Hydrolysis (Competing Reaction) Increases with pH peg_nhs->hydrolysis water H2O (Water) water->hydrolysis conjugate Protein-NH-CO-PEG-... (Stable Amide Bond) nhs N-Hydroxysuccinimide hydrolyzed_peg N-Boc-N-bis(PEG4-COOH) (Inactive Carboxylic Acid) aminolysis->conjugate aminolysis->nhs hydrolysis->nhs hydrolysis->hydrolyzed_peg

Caption: Chemical reaction of NHS ester aminolysis and competing hydrolysis.

References

Application Note: Optimizing Protein Labeling with N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed for the covalent labeling of proteins, antibodies, and other biomolecules.[1] The NHS ester functional group efficiently reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable and irreversible amide bond.[1][] This reaction is highly specific and efficient under mild conditions, making it a robust method for attaching various moieties like fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains to biomolecules.[1][3]

The featured reagent, N-Boc-N-bis(PEG4-NHS ester), is a branched PEG linker. It possesses two NHS ester groups for covalent attachment to proteins and a tert-butyloxycarbonyl (Boc) protecting group. This structure allows for the introduction of a defined PEG linker, which can enhance the solubility and stability of the target protein. The Boc group offers the potential for further, orthogonal chemical modifications after its removal under acidic conditions.

Controlling the extent of labeling, or the Degree of Labeling (DOL), is critical. Insufficient labeling may lead to a weak signal in downstream applications, whereas excessive labeling can cause protein precipitation, loss of biological activity, or fluorescence quenching.[1] The primary method for controlling the DOL is by carefully adjusting the molar excess of the NHS ester reagent relative to the protein.[1]

Factors Influencing Labeling Efficiency

Several factors critically influence the outcome of the labeling reaction:

  • pH: The reaction of NHS esters with primary amines is strongly pH-dependent.[4][5] The optimal pH range is typically between 7.2 and 8.5.[1][] Below this range, the primary amines are protonated and thus less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[1][3][4]

  • Protein Concentration: The concentration of the protein solution affects the reaction kinetics. More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[1][6][7][8][9]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine.[1][4][8] These molecules will compete with the target protein for reaction with the NHS ester, thereby lowering the labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffers.[1][10]

  • Molar Excess: This is the most critical parameter for controlling the DOL. The optimal molar excess is empirical and must be determined for each specific protein and application.[1] Starting with a range of molar excess ratios in small-scale pilot experiments is highly recommended.[10]

Calculating Molar Excess

To determine the amount of N-Boc-N-bis(PEG4-NHS ester) needed for a labeling reaction, you must first calculate the molar quantities of both the protein and the labeling reagent.

Formula for Calculating Mass of NHS Ester:

Mass_NHS (mg) = (Molar Excess) * (Mass_Protein (mg) / MW_Protein (Da)) * MW_NHS (Da)

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass_Protein (mg): The mass of the protein you intend to label.

  • MW_Protein (Da): The molecular weight of your protein in Daltons.

  • MW_NHS (Da): The molecular weight of N-Boc-N-bis(PEG4-NHS ester), which is 807.9 Da.[11]

Example Calculation:

To label 2 mg of an antibody (e.g., IgG, MW ≈ 150,000 Da) with a 20-fold molar excess of N-Boc-N-bis(PEG4-NHS ester):

  • Moles of Protein: (2 mg) / (150,000,000 mg/mol) = 1.33 x 10^-8 moles

  • Moles of NHS Ester needed: (1.33 x 10^-8 moles protein) * 20 = 2.66 x 10^-7 moles NHS ester

  • Mass of NHS Ester needed: (2.66 x 10^-7 moles) * (807,900 mg/mol) = 0.215 mg

Therefore, you would need approximately 0.215 mg of the NHS ester for the reaction.

Data Presentation: Recommended Molar Excess Ratios

The optimal molar excess depends heavily on the protein concentration. The following table provides empirically derived starting points for optimization.[1] For many antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in a DOL of 4-6 labels per antibody.[7][8][9]

Protein ConcentrationRecommended Starting Molar ExcessRationale
> 5 mg/mL5-10 foldHigher protein concentration leads to more efficient reaction kinetics.[1]
1-5 mg/mL10-20 foldA common concentration range for labeling protocols.[1]
< 1 mg/mL20-50 foldA higher excess is required to compensate for slower reaction rates at lower concentrations.[1]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with N-Boc-N-bis(PEG4-NHS ester).

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][4]

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4][10][12]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

  • Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1][3][4]

Protocol:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration between 1-10 mg/mL.[4] Ensure the protein solution is free of any amine-containing substances or stabilizers like sodium azide.[12] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the NHS Ester Stock Solution:

    • Shortly before use, allow the vial of N-Boc-N-bis(PEG4-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL or 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF.[12] Vortex briefly to ensure it is fully dissolved.[13] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, the stock solution should be prepared fresh and any unused portion discarded.[8]

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[13] The final volume of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[8][9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7][8] Protect the reaction from light, especially if the attached moiety is a fluorophore.

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[1][13] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted NHS ester and reaction byproducts.[10] The most common method is size exclusion chromatography using a desalting column (e.g., G-25).[3][4]

    • Apply the reaction mixture to the column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect fractions and monitor the protein elution, typically by measuring absorbance at 280 nm.[3] The first colored/absorbing peak to elute will be the labeled protein.

  • Characterization and Storage:

    • Determine the final concentration of the labeled protein and the Degree of Labeling (DOL).[12]

    • Store the purified conjugate under conditions that are optimal for the specific protein, typically at 4°C for short-term or at -20°C to -80°C in aliquots for long-term storage.[12]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction 3. Labeling Reaction (Add NHS ester to protein, incubate 30-60 min at RT) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Stock (Freshly in anhydrous DMSO/DMF) prep_nhs->reaction calc Calculate Molar Excess (e.g., 20-fold) calc->reaction informs quench 4. Quench Reaction (Optional, add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Size Exclusion Chromatography) quench->purify characterize 6. Characterize & Store (Determine DOL, store at -20°C) purify->characterize

Caption: Workflow for labeling proteins with N-Boc-N-bis(PEG4-NHS ester).

reaction_mechanism NHS Ester Reaction Mechanism cluster_reactants Reactants cluster_products Products P_NH2 Protein-NH2 (Primary Amine, e.g., Lysine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) P_NH2->Amide_Bond NHS_Ester R-CO-O-NHS (NHS Ester Reagent) NHS_Ester->Amide_Bond pH 8.3-8.5 NHS_Leaving N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS_Leaving

Caption: Covalent bond formation between a protein's primary amine and an NHS ester.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-N-bis(PEG4-NHS ester) in the development of targeted drug delivery systems. This branched polyethylene (B3416737) glycol (PEG) linker is a versatile tool for conjugating targeting moieties, such as antibodies, to therapeutic payloads, thereby enhancing drug efficacy and minimizing off-target toxicity.

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker featuring a Boc-protected amine and two N-hydroxysuccinimide (NHS) ester functional groups. This unique architecture allows for a sequential conjugation strategy. The NHS esters react efficiently with primary amines on targeting ligands under mild conditions to form stable amide bonds. The branched structure permits the attachment of multiple payload molecules, potentially increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further functionalization, such as the attachment of imaging agents or solubility enhancers. The hydrophilic PEG4 spacers improve the solubility and pharmacokinetic profile of the resulting conjugate.[][2]

Chemical Properties and Mechanism of Action

The core functionality of N-Boc-N-bis(PEG4-NHS ester) lies in its amine-reactive NHS esters and the acid-labile Boc protecting group.

NHS Ester Reaction: The NHS esters react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) via nucleophilic acyl substitution to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[3]

Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily cleaved with mild acids, such as trifluoroacetic acid (TFA), to yield a free primary amine.[4] This orthogonality allows for selective reactions at different parts of the linker.

Applications in Targeted Drug Delivery

The primary application of N-Boc-N-bis(PEG4-NHS ester) is in the construction of complex bioconjugates for targeted therapies.

  • Antibody-Drug Conjugates (ADCs): The branched nature of this linker allows for the attachment of two or more drug molecules to a single linker, which is then conjugated to an antibody. This can lead to ADCs with a higher and more defined drug-to-antibody ratio (DAR), potentially enhancing their therapeutic efficacy.[5] The PEG spacers can also improve the solubility and reduce aggregation of the final ADC.[6]

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7][8] The linker connects the target-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the formation of a productive ternary complex.

  • Targeted Nanoparticles: The linker can be used to functionalize the surface of nanoparticles with targeting ligands, enabling them to specifically bind to and be internalized by target cells.[9]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on ADCs developed with branched PEG linkers. While not specific to N-Boc-N-bis(PEG4-NHS ester) due to a lack of publicly available data for this specific molecule, the data illustrates the impact of such linkers on key ADC parameters.

Table 1: In Vitro Cytotoxicity of ADCs with Branched PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)Reference
Trastuzumab-Branched PEG-MMAE (DAR 6)HER2-positive breast cancer25.7 ± 5.5Fictional, representative data[10]
Trastuzumab-Linear PEG-MMAE (DAR 4)HER2-positive breast cancer45.2 ± 8.1Fictitious, illustrative data[11]
Control IgG-Branched PEG-MMAEHER2-positive breast cancer> 1000Fictitious, illustrative data

Table 2: Pharmacokinetic Parameters of ADCs with Branched PEG Linkers in a Murine Model

ADC ConstructHalf-life (t1/2) in hoursArea Under the Curve (AUC) in (µg*h/mL)Reference
Affibody-Branched PEG10k-MMAE11.2-fold increase vs. no PEGSignificantly Increased[11]
Affibody-Branched PEG4k-MMAE2.5-fold increase vs. no PEGSignificantly Increased[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of N-Boc-N-bis(PEG4-NHS ester) in the synthesis and characterization of an antibody-drug conjugate.

Protocol 1: Conjugation of N-Boc-N-bis(PEG4-NHS ester) to a Monoclonal Antibody

This protocol describes the initial conjugation of the linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • N-Boc-N-bis(PEG4-NHS ester).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Zeba™ Spin Desalting Columns, 7K MWCO.

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker solution to the antibody solution with gentle mixing. The final DMSO concentration should be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using a desalting column to remove excess linker and quenching buffer.

  • Characterization: Determine the linker-to-antibody ratio (LAR) by UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Antibody-linker conjugate from Protocol 1.

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization buffer: 0.1 M sodium phosphate, pH 8.0.

  • Zeba™ Spin Desalting Columns, 7K MWCO.

Procedure:

  • Lyophilization: Lyophilize the purified antibody-linker conjugate.

  • Deprotection Reaction: Resuspend the lyophilized conjugate in the deprotection solution and incubate for 30 minutes at room temperature. Note: This step should be performed in a fume hood with appropriate personal protective equipment.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Neutralization and Purification: Immediately resuspend the deprotected conjugate in the neutralization buffer and purify using a desalting column equilibrated with the desired buffer for the next conjugation step (e.g., PBS, pH 7.4).

Protocol 3: Conjugation of a Payload to the Deprotected Antibody-Linker

This protocol describes the attachment of a payload with an amine-reactive functional group (e.g., an NHS ester) to the newly exposed amine on the linker.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 2.

  • Payload-NHS ester (e.g., a cytotoxic drug with an NHS ester).

  • Anhydrous DMSO.

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Payload Preparation: Dissolve the payload-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the payload solution to the deprotected antibody-linker conjugate solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and linker fragments.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using HIC, SEC, and mass spectrometry.[12][13]

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the synthesized ADC in a target cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC).

  • Control cell line (e.g., HER2-negative MCF-7 cells).

  • Complete cell culture medium.

  • Synthesized ADC, unconjugated antibody, and free drug.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium and add them to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Measure cell viability according to the manufacturer's instructions for the chosen reagent.

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Biological Evaluation mAb Monoclonal Antibody conjugate1 Antibody-Linker (Boc-protected) mAb->conjugate1 Protocol 1: Linker Conjugation linker N-Boc-N-bis(PEG4-NHS ester) linker->conjugate1 payload Payload-NHS final_adc Final ADC payload->final_adc conjugate2 Antibody-Linker (amine-deprotected) conjugate1->conjugate2 Protocol 2: Boc Deprotection conjugate2->final_adc Protocol 3: Payload Conjugation characterization HIC, SEC, MS (DAR, Purity) final_adc->characterization Characterization in_vitro Cytotoxicity (IC50) final_adc->in_vitro Protocol 4: In Vitro Assay in_vivo Pharmacokinetics Efficacy final_adc->in_vivo In Vivo Studies

Caption: Workflow for ADC synthesis and evaluation.

signaling_pathway cluster_cell Target Cell ADC Antibody-Drug Conjugate Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization CellSurface Cell Surface Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Inhibition

References

Application Notes and Protocols for Peptide Conjugation with N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2]

N-Boc-N-bis(PEG4-NHS ester) is a branched, heterobifunctional PEGylation reagent. It features two N-hydroxysuccinimide (NHS) ester functional groups that react efficiently and specifically with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on a peptide to form stable amide bonds.[3][4][] The temporary Boc (tert-butyloxycarbonyl) protecting group on a central amine allows for further, orthogonal modifications if desired. This reagent is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target-binding peptide to an E3 ligase ligand.[][7][8]

These application notes provide a detailed, step-by-step guide for the conjugation of a peptide with N-Boc-N-bis(PEG4-NHS ester), including protocols for the reaction, purification of the conjugate, and methods for its characterization.

Experimental Workflow

The overall workflow for the conjugation of a peptide with N-Boc-N-bis(PEG4-NHS ester) involves several key stages, from preparation of the reactants to the final analysis of the purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Amine-Free Buffer conjugation Mix Peptide and PEG Reagent (pH 7.2-8.5) Incubate 30-120 min prep_peptide->conjugation prep_peg Dissolve N-Boc-N-bis(PEG4-NHS ester) in Anhydrous DMSO prep_peg->conjugation quench Quench Reaction (e.g., with Tris or Glycine) conjugation->quench purification Purify Conjugate (e.g., SEC or RP-HPLC) quench->purification analysis Characterize Conjugate (e.g., LC/MS, MALDI-TOF) purification->analysis

Caption: Experimental workflow for peptide conjugation.

Materials and Reagents

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Reagents for characterization (e.g., HPLC solvents, mass spectrometry matrix)

Experimental Protocols

Protocol 1: Peptide Conjugation

This protocol outlines the steps for the covalent attachment of N-Boc-N-bis(PEG4-NHS ester) to a peptide.

  • Preparation of Peptide Solution:

    • Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.

  • Preparation of N-Boc-N-bis(PEG4-NHS ester) Solution:

    • NHS esters are sensitive to moisture. Allow the vial of N-Boc-N-bis(PEG4-NHS ester) to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM N-Boc-N-bis(PEG4-NHS ester) solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid denaturation of the peptide.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time can vary depending on the peptide concentration and reactivity.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer containing a primary amine. For example, add Tris-HCl to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or has reacted with the quenching agent.

Protocol 2: Purification of the PEGylated Peptide

Purification is necessary to remove unreacted peptide, excess PEG reagent, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (with a suitable molecular weight cutoff) with an appropriate buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the equilibration buffer. The PEGylated peptide, having a larger hydrodynamic radius, will elute earlier than the unreacted peptide and smaller molecules.

    • Collect fractions and analyze them by UV-Vis spectrophotometry (at 280 nm for peptides containing Trp or Tyr) or other appropriate methods to identify the fractions containing the purified conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • RP-HPLC can also be used for purification, especially for separating species with different degrees of PEGylation.

    • Use a C18 column and a gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA).

    • The PEGylated peptide will have a longer retention time than the un-PEGylated peptide.

    • Collect the desired peak and remove the solvent by lyophilization.

Protocol 3: Characterization of the Conjugate

The purified PEGylated peptide should be characterized to confirm successful conjugation and to determine the degree of PEGylation.

  • Mass Spectrometry (MS):

    • Liquid Chromatography-Mass Spectrometry (LC/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the conjugate.[9]

    • An increase in mass corresponding to the addition of one or more N-Boc-N-bis(PEG4) moieties will confirm successful conjugation. The molecular weight of N-Boc-N-bis(PEG4-NHS ester) is 807.84 g/mol ; after reaction and loss of the two NHS groups, the mass addition is 577.66 g/mol per conjugation.

  • HPLC Analysis:

    • Analytical RP-HPLC can be used to assess the purity of the conjugate. A single, sharp peak is indicative of a pure product.

Quantitative Data Summary

The following table provides representative data for a typical peptide conjugation reaction with a bis-NHS ester PEG reagent. Note that these values are illustrative and should be optimized for each specific peptide and application.

ParameterValueReference
Peptide Concentration5 mg/mL[10]
Molar Ratio (PEG:Peptide)4:1[10]
Reaction SolventDMF[10]
Reaction Time30 minutes[10]
Yield of Mono-PEGylated Peptide85%[10]
Purity (post-HPLC)>95%[10]

Application Example: PROTAC Mechanism of Action

N-Boc-N-bis(PEG4-NHS ester) is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][9] The PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[][11]

protac_mechanism cluster_system Ubiquitin-Proteasome System cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) Ternary POI-PROTAC-E3 POI->Ternary binds PROTAC PROTAC (Peptide-PEG-E3 Ligand) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary recruited Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols: N-Boc-N-bis(PEG4-NHS ester) for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Our comprehensive search for specific applications and established protocols for the surface modification of materials using N-Boc-N-bis(PEG4-NHS ester) did not yield any specific research articles or technical literature detailing its use for this purpose. The primary documented application for this molecule is as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) in the fields of cancer research and drug development.

While direct, experimentally validated protocols for surface modification using this specific branched linker are not available in the reviewed literature, we can provide a set of hypothetical application notes and generalized protocols based on the well-established chemistry of its functional groups: the N-hydroxysuccinimide (NHS) esters and the tert-butyloxycarbonyl (Boc)-protected amine.

These notes are intended to serve as a conceptual guide for researchers exploring novel applications of this molecule in surface science and biomaterials. The protocols provided are extrapolated from standard procedures for similar PEG-NHS ester compounds and would require significant optimization and validation for this specific molecule.

Introduction to N-Boc-N-bis(PEG4-NHS ester)

N-Boc-N-bis(PEG4-NHS ester) is a branched PEGylation reagent with a unique trifunctional architecture. This structure offers a versatile platform for creating complex, functionalized surfaces.

Key Structural Features:

  • Two NHS Ester Groups: These are highly reactive towards primary amines (-NH2) on proteins, peptides, or amine-functionalized surfaces, forming stable amide bonds.

  • One Boc-Protected Primary Amine: The Boc protecting group provides a latent amine functionality. It is stable under the conditions required for NHS ester reactions but can be removed under acidic conditions to reveal a primary amine for subsequent bioconjugation.

  • Branched PEG4 Spacers: The tetraethylene glycol (PEG4) chains are hydrophilic, which can impart anti-fouling properties to a surface, reducing non-specific protein adsorption and improving biocompatibility.

Hypothetical Applications in Surface Modification:

  • Creation of Bifunctional Surfaces: The two NHS esters could be used to immobilize the linker onto an amine-functionalized surface, leaving the Boc-protected amine available for further modification. After deprotection, a second molecule (e.g., a targeting ligand, a different protein) could be attached.

  • Controlled Density Spacing of Biomolecules: The branched structure could be leveraged to control the spacing and density of immobilized biomolecules on a surface.

  • Development of 3D Surface Architectures: The linker could be used to build up layers of molecules from a surface, creating a more three-dimensional microenvironment.

  • Drug Delivery Platforms: Surfaces of nanoparticles or implants could be modified to allow for the sequential attachment of different therapeutic agents or targeting moieties.

Hypothetical Experimental Protocols

The following protocols are generalized and would require optimization for your specific substrate and application.

Protocol 1: Immobilization of N-Boc-N-bis(PEG4-NHS ester) onto an Amine-Functionalized Surface

This protocol describes the initial step of attaching the linker to a surface that has been pre-treated to expose primary amine groups (e.g., aminosilanized glass or gold).

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-functionalized substrate (e.g., glass slide treated with (3-aminopropyl)triethoxysilane)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean, dry, and ready for reaction.

  • Reagent Preparation:

    • Allow the vial of N-Boc-N-bis(PEG4-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS-ester moiety is susceptible to hydrolysis.

  • Immobilization Reaction:

    • Dilute the N-Boc-N-bis(PEG4-NHS ester) stock solution to the desired final concentration in the reaction buffer. A typical starting concentration might be in the range of 1-5 mg/mL.

    • Immerse the amine-functionalized substrate in the linker solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Remove the substrate from the linker solution and immerse it in the quenching buffer for 15-30 minutes to deactivate any unreacted NHS esters.

  • Washing:

    • Wash the substrate thoroughly with DI water to remove unreacted linker and quenching buffer.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Storage: Store the modified substrate in a desiccated environment until further use.

Protocol 2: Deprotection of the Boc Group and Secondary Conjugation

This protocol outlines the removal of the Boc protecting group to expose the primary amine, followed by the attachment of a second molecule.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester) modified substrate (from Protocol 1)

  • Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Neutralization buffer (e.g., 5% Diisopropylethylamine (DIPEA) in DCM, or 0.1 M sodium bicarbonate solution)

  • NHS-ester activated molecule for secondary conjugation

  • Reaction buffer for secondary conjugation (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)

  • DI water

  • Nitrogen or Argon gas

Procedure:

  • Boc Deprotection:

    • Immerse the modified substrate in the deprotection solution for 30-60 minutes at room temperature.

    • Remove the substrate and wash thoroughly with DCM, followed by the neutralization buffer.

    • Wash again with DI water and dry under a stream of nitrogen or argon.

  • Secondary Conjugation:

    • Prepare a solution of the NHS-ester activated molecule in the appropriate reaction buffer.

    • Immerse the deprotected substrate in this solution and incubate for 1-2 hours at room temperature.

  • Quenching and Washing:

    • Quench any unreacted NHS esters using a suitable quenching buffer.

    • Wash the surface extensively with DI water and dry.

Quantitative Data and Surface Characterization

As no specific data exists for surfaces modified with N-Boc-N-bis(PEG4-NHS ester), the following table outlines the types of characterization that would be necessary to validate the surface modification process.

Characterization Technique Purpose Expected Outcome for Successful Modification
Contact Angle Goniometry To assess changes in surface hydrophilicity.A decrease in the water contact angle after PEG linker immobilization, indicating a more hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Appearance of N 1s and O 1s peaks consistent with the PEG linker after immobilization. Changes in the C 1s spectrum.
Atomic Force Microscopy (AFM) To visualize surface topography and roughness.An increase in surface roughness and observation of a uniform coating after linker immobilization.
Ellipsometry To measure the thickness of the immobilized layer.An increase in layer thickness corresponding to the size of the N-Boc-N-bis(PEG4-NHS ester) molecule.
Fluorescence Microscopy To confirm the attachment of fluorescently labeled molecules.Fluorescence signal on the surface after conjugation of a fluorescently tagged molecule to the deprotected amine.

Visualizations of Hypothetical Workflows

The following diagrams illustrate the conceptual workflows for using N-Boc-N-bis(PEG4-NHS ester) in surface modification.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Deprotection cluster_3 Step 4: Secondary Conjugation A Amine-Functionalized Substrate B Incubate with N-Boc-N-bis(PEG4-NHS ester) A->B C Quench and Wash B->C D Boc-Protected Surface C->D E Treat with Acid (TFA) D->E F Neutralize and Wash E->F G Amine-Terminated Surface F->G H Incubate with NHS-activated Molecule G->H I Final Functionalized Surface H->I

Caption: Hypothetical workflow for creating a bifunctional surface.

G start Start prep_reagent Prepare N-Boc-N-bis (PEG4-NHS ester) in anhydrous DMSO start->prep_reagent prep_surface Clean and prepare amine-functionalized surface start->prep_surface reaction Immerse surface in linker solution (pH 7.2-8.5, 1-2h) prep_reagent->reaction prep_surface->reaction quench Quench with Tris buffer reaction->quench wash_dry Wash with DI water and dry quench->wash_dry characterize Characterize surface (Contact Angle, XPS, etc.) wash_dry->characterize end End characterize->end

Caption: Logic diagram for the immobilization of the linker onto a surface.

Troubleshooting & Optimization

Troubleshooting low yield in N-Boc-N-bis(PEG4-NHS ester) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments with N-Boc-N-bis(PEG4-NHS ester), focusing on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significantly lower than expected yield in my conjugation reaction. What are the primary factors I should investigate?

Low yield in N-Boc-N-bis(PEG4-NHS ester) reactions is a common issue that can often be traced back to a few critical experimental parameters. The primary culprits are typically related to reaction conditions, reagent quality, and the properties of the molecule being conjugated. A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.

Troubleshooting Steps:

  • Verify Reaction pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester reactions is typically 7.2-8.5.[1][2][]

    • Below pH 7.2: The primary amines on your target molecule will be predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.[1]

    • Above pH 8.5: The rate of hydrolysis of the N-Boc-N-bis(PEG4-NHS ester) increases dramatically, leading to the consumption of the reagent before it can react with your target molecule.[1][4][5][6]

  • Assess Reagent Quality and Handling: N-Boc-N-bis(PEG4-NHS ester) is sensitive to moisture.

    • Storage: Ensure the reagent is stored at -20°C in a desiccated environment.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

    • Solubilization: The N-Boc-N-bis(PEG4-NHS ester) should be dissolved in an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][5] Do not store the reagent in solution, especially not in aqueous buffers.[1]

  • Check Buffer Composition: The choice of buffer is crucial for a successful conjugation.

    • Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2] These will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.[1] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers.[2][5]

  • Optimize Reactant Concentrations: The concentrations of both your target molecule and the N-Boc-N-bis(PEG4-NHS ester) can impact the reaction efficiency.

    • Low concentrations of the target molecule can make the competing hydrolysis reaction more favorable.[1] If possible, increasing the concentration of your reactants is recommended.[1] A typical starting point is a 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[4]

Q2: How does temperature and incubation time affect the yield of my reaction?

Temperature and incubation time are interdependent parameters that need to be optimized to balance the rate of the desired conjugation reaction against the rate of the competing hydrolysis of the NHS ester.

  • Room Temperature (20-25°C): Reactions are commonly performed for 1-4 hours at room temperature.[1][2][6] This provides a good balance for many common conjugations.

  • 4°C: Incubating the reaction overnight at 4°C can be beneficial if you suspect that the hydrolysis of your N-Boc-N-bis(PEG4-NHS ester) is a significant issue at room temperature.[1] The lower temperature slows down the rate of hydrolysis more than it slows down the amidation reaction, potentially leading to a higher overall yield, although a longer reaction time is required.[1]

TemperatureIncubation TimeConsiderations
Room Temp (20-25°C)0.5 - 4 hoursFaster reaction, but also faster hydrolysis of the NHS ester.[1][2]
4°C4 - 12 hours (overnight)Slower reaction, but significantly reduced rate of NHS ester hydrolysis, which can improve yield.[1]
Q3: I've optimized my reaction conditions, but the yield is still low. Could the issue be with my target molecule?

Yes, the properties of your target molecule can significantly influence the efficiency of the conjugation reaction.

  • Accessibility of Primary Amines: The N-Boc-N-bis(PEG4-NHS ester) reacts with primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[2] If these amine groups are buried within the three-dimensional structure of the protein or are otherwise sterically hindered, the NHS ester will not be able to access them, resulting in low labeling efficiency.[1] The use of PEG linkers, such as in N-Boc-N-bis(PEG4-NHS ester), can help to overcome some steric hindrance.[9]

  • Purity of the Target Molecule: Impurities in your target molecule preparation can interfere with the reaction.[1] Ensure your protein or other amine-containing molecule is of high purity.

Experimental Protocols

Protocol 1: General Conjugation of N-Boc-N-bis(PEG4-NHS ester) to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • N-Boc-N-bis(PEG4-NHS ester).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4][6]

    • If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Prepare the NHS Ester Solution:

    • Allow the vial of N-Boc-N-bis(PEG4-NHS ester) to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved N-Boc-N-bis(PEG4-NHS ester) to the protein solution while gently vortexing.[4]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[10]

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted N-Boc-N-bis(PEG4-NHS ester) and byproducts by dialysis or using a desalting column.[5][6]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2]
8.6410 minutes[2]
8.0Room Temp~180-210 minutes[11]
9.0Room Temp~110-125 minutes[11]

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer free of primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was the NHS ester dissolved in anhydrous solvent right before use? Check_Buffer->Check_Reagent Yes Change_Buffer Buffer exchange to an amine-free buffer Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Optimize_Temp_Time Consider optimizing temperature and incubation time. Check_Concentration->Optimize_Temp_Time Yes Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Check_Target_Molecule Investigate accessibility of amines on the target molecule. Optimize_Temp_Time->Check_Target_Molecule Success Yield Improved Check_Target_Molecule->Success Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Prepare_Fresh->Check_Concentration Increase_Concentration->Optimize_Temp_Time

Caption: Troubleshooting workflow for low yield in NHS ester reactions.

Reaction_Pathway cluster_reactants Reactants cluster_products Products NHS_Ester N-Boc-N-bis(PEG4-NHS ester) Desired_Product Stable Amide Bond (R-NH-CO-Linker) NHS_Ester->Desired_Product Desired Reaction (pH 7.2-8.5) Hydrolysis_Product Inactive Carboxylic Acid NHS_Ester->Hydrolysis_Product Competing Reaction (Accelerated at high pH) Amine Target Molecule with Primary Amine (R-NH2) Amine->Desired_Product H2O Water H2O->Hydrolysis_Product

Caption: Competing reaction pathways in NHS ester conjugation.

References

How to prevent hydrolysis of NHS esters during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of N-hydroxysuccinimide (NHS) esters during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently linking molecules to primary amines (-NH₂) on proteins, peptides, and other biomolecules. The desired reaction, aminolysis, forms a stable amide bond. However, NHS esters can also react with water in a process called hydrolysis.[1] This competing reaction cleaves the ester, rendering it inactive and unable to conjugate to the target amine.[2] Significant hydrolysis leads to reduced conjugation efficiency and lower yields of the desired product.[1]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of NHS ester hydrolysis:

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH.[1][2] While a slightly alkaline pH (7.2-8.5) is necessary to deprotonate primary amines for the desired conjugation reaction, higher pH values significantly accelerate hydrolysis.[1][3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1]

  • Time: The longer an NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[1] It is crucial to use freshly prepared NHS ester solutions.[4]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[3][5]

Troubleshooting Guide

Problem: Low or no conjugation yield.

Potential Cause Recommended Solution
Hydrolysis of NHS ester Optimize reaction pH and temperature. Use freshly prepared NHS ester solution. Minimize reaction time.
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 to balance amine reactivity and ester stability.[3][6] A pH of 8.3-8.5 is often considered optimal.[6]
Presence of primary amines in the buffer Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[3] If your sample is in a Tris- or glycine-containing buffer, perform a buffer exchange before starting the conjugation.[5]
Inactive NHS ester reagent NHS esters are moisture-sensitive. Store them properly under desiccated conditions.[7] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[7]
Low concentration of reactants Increasing the concentration of the amine-containing molecule can favor the aminolysis reaction over hydrolysis.[8] For dilute protein solutions, a greater molar excess of the NHS ester may be required.[4]
Steric hindrance If the primary amine on the target molecule is sterically hindered, the reaction may be slow, allowing more time for hydrolysis. Consider using a longer spacer arm on the NHS ester crosslinker.[8]

Quantitative Data: NHS Ester Stability

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[3][9][10]
7.0Room TemperatureNot specified
8.0Room Temperature~1 hour[11][12]
8.6410 minutes[3][9][10]
>8.6Not specifiedRapid hydrolysis[13]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • NHS ester reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[2]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[2] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[4]

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[2]

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6][14] The optimal time can vary depending on the specific reactants.[2]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM.[3] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.[2]

Protocol 2: Quenching the NHS Ester Reaction

Quenching stops the conjugation reaction by consuming any remaining reactive NHS esters.

Quenching Agent Mechanism Recommended Final Concentration Notes
Tris or Glycine Contain primary amines that react with and consume excess NHS esters.[3]20-100 mMCommonly used and effective.[3]
Hydroxylamine Reacts with NHS esters to form a hydroxamic acid, regenerating the original carboxyl group.[11]10-50 mMAn alternative to primary amine-containing quenchers.[11]
Ethanolamine A primary amine that effectively quenches the reaction.20-50 mMFunctions similarly to Tris and glycine.[11][12]
Increased pH Raising the pH to >8.6 rapidly hydrolyzes the NHS ester.[13]N/AThis method regenerates the original carboxyl group on the molecule that was activated with the NHS ester.[11][12]

Visualizations

NHS_Ester_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_workup Reaction Workup Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix & Incubate (RT, 1-4h or 4°C, overnight) Protein->Mix NHS_Ester NHS Ester (Freshly dissolved in DMSO/DMF) NHS_Ester->Mix Quench Quench Reaction (e.g., Tris, Glycine) Mix->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Conjugated_Protein Conjugated Protein Purify->Conjugated_Protein Final Product

Caption: Workflow for a typical NHS ester conjugation experiment.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS Reactive NHS Ester Amine Primary Amine (on protein) NHS->Amine pH 7.2-8.5 Favored by high [Amine] Water Water (Aqueous Buffer) NHS->Water Increases with: - Higher pH - Higher Temp - Longer Time Amide Stable Amide Bond (Conjugate) Amine->Amide Inactive Inactive Carboxylic Acid Water->Inactive

Caption: Competing reactions in NHS ester conjugation.

References

Technical Support Center: Optimizing N-Boc-N-bis(PEG4-NHS ester) Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the buffer pH for amine reactions with N-Boc-N-bis(PEG4-NHS ester). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting N-Boc-N-bis(PEG4-NHS ester) with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a balance between two competing factors: the reactivity of the amine and the stability of the NHS ester.[1] Primary amines are most reactive in their deprotonated state (-NH2), which is favored at a higher pH.[1] However, the NHS ester is susceptible to hydrolysis, which also increases with pH.[1][2] For most applications, the recommended pH range is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often considered optimal to maximize the rate of the desired amine reaction while minimizing hydrolysis.[3][4][5]

Q2: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][4] Recommended buffers include:

  • Phosphate-buffered saline (PBS) : Typically used at a pH of 7.2-7.4.[6]

  • Sodium Bicarbonate Buffer : 0.1 M solution with a pH of 8.3-8.5.[3][4][5]

  • Sodium Phosphate Buffer : 0.1 M solution with a pH of 8.3-8.5.[3][4]

  • HEPES Buffer

  • Borate Buffer

Q3: Which buffers should be avoided?

Buffers containing primary amines must be avoided.[2][4] This includes common buffers such as:

  • Tris (tris(hydroxymethyl)aminomethane) : Although its amine is sterically hindered and has a low affinity for NHS esters, it is generally not recommended.[3][4]

  • Glycine (B1666218)

Q4: How does temperature affect the reaction?

Reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[2][3] Lower temperatures can help to minimize the hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling.[2]

Q5: How can I stop or "quench" the reaction?

To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine to consume any unreacted NHS ester. Common quenching reagents include:

  • 1 M Tris-HCl, pH 8.0 [1]

  • 1 M Glycine [1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Yield Suboptimal Buffer pH: The pH is too low, leading to protonated, unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2] For sensitive proteins, starting with a pH of 7.4 in PBS and allowing for a longer reaction time may be beneficial.[6]
Buffer Contains Primary Amines: Buffers like Tris or glycine are competing with your target molecule.Prepare your reaction in an amine-free buffer such as PBS, sodium bicarbonate, or HEPES.[4]
Poor Reagent Quality: The N-Boc-N-bis(PEG4-NHS ester) has hydrolyzed due to improper storage or handling. NHS esters are moisture-sensitive.Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][4]
Low Reactant Concentration: Dilute protein solutions can lead to less efficient crosslinking due to the competing hydrolysis reaction.If possible, increase the concentration of your protein or other amine-containing molecule. A protein concentration of at least 2 mg/mL is recommended.
Precipitation During Reaction Protein Aggregation: The change in pH or addition of the PEG reagent may cause your protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange prior to the reaction.
High Reagent Concentration: A large excess of the N-Boc-N-bis(PEG4-NHS ester) may contribute to precipitation.Try reducing the molar excess of the PEG reagent in the reaction.

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases significantly as the pH becomes more alkaline.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[2][4]
7.0Room Temperature4 - 5 hours
8.0Room Temperature~1 hour
8.6410 minutes[2][4]
8.6Room Temperature10 minutes

Note: This data represents the general stability of NHS esters and serves as a guideline. The exact half-life can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

General Protocol for Amine Reaction with N-Boc-N-bis(PEG4-NHS ester)

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • Amine-containing molecule (e.g., protein, peptide)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification tools (e.g., desalting column, dialysis equipment)

Procedure:

  • Prepare the Amine Solution: Dissolve your amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Perform the Reaction:

    • Add a calculated molar excess of the dissolved N-Boc-N-bis(PEG4-NHS ester) to the amine solution. A 5- to 20-fold molar excess is a common starting point.

    • Mix the reaction gently.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted reagents and byproducts by a suitable method such as gel filtration (desalting column) or dialysis against an appropriate storage buffer.

Visualizations

TroubleshootingWorkflow start Start: Low Reaction Yield check_ph Check Buffer pH start->check_ph ph_ok Is pH in 7.2-8.5 range? check_ph->ph_ok adjust_ph Adjust pH to 8.3 ph_ok->adjust_ph No check_buffer_composition Check Buffer Composition ph_ok->check_buffer_composition Yes adjust_ph->check_ph amine_buffer Does buffer contain amines (e.g., Tris, Glycine)? check_buffer_composition->amine_buffer change_buffer Switch to Amine-Free Buffer (e.g., PBS, Bicarbonate) amine_buffer->change_buffer Yes check_reagent Check Reagent Quality amine_buffer->check_reagent No change_buffer->check_ph reagent_old Is reagent old or improperly stored? check_reagent->reagent_old new_reagent Use Fresh, Anhydrous Reagent and Solvent reagent_old->new_reagent Yes optimize_concentration Optimize Reactant Concentrations reagent_old->optimize_concentration No new_reagent->check_ph success Successful Reaction optimize_concentration->success

Caption: Troubleshooting workflow for low yield in NHS ester amine reactions.

ReactionMechanism reagents { N-Boc-N-bis(PEG4-NHS ester) | + |  Primary Amine (R-NH₂)} reaction_step Nucleophilic Attack reagents->reaction_step side_reaction Hydrolysis (competing reaction) reagents:peg->side_reaction H₂O (High pH) intermediate Tetrahedral Intermediate reaction_step->intermediate products Stable Amide Bond (R-NH-CO-PEG) + N-hydroxysuccinimide intermediate->products NHS leaves hydrolysis_product Inactive Carboxylate + NHS side_reaction->hydrolysis_product

References

Technical Support Center: Improving Solubility of Biomolecules after PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of biomolecules after PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and how does it generally improve the solubility of biomolecules?

A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a biomolecule, such as a protein, peptide, or oligonucleotide.[1] This modification can enhance the therapeutic properties of the biomolecule in several ways.[1][2] PEG is a hydrophilic (water-soluble), non-toxic, and non-immunogenic polymer.[3] By attaching PEG chains to a biomolecule, its hydrodynamic size increases, which can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life.[2][3] The hydrophilic nature of PEG also helps to "mask" the biomolecule from the immune system, reducing its immunogenicity.[4] Crucially for solubility, the PEG chains form a hydration layer around the biomolecule, which can prevent aggregation and increase its solubility in aqueous solutions.[2][3]

Q2: I observed precipitation of my protein immediately after adding the activated PEG reagent. What could be the cause?

A2: Immediate precipitation upon addition of the PEG reagent can be due to several factors:

  • High Protein Concentration: At high concentrations, protein molecules are in close proximity, increasing the likelihood of intermolecular cross-linking and aggregation, especially if using a bifunctional PEG.[5]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. If the reaction conditions are not optimal for your specific protein, it can lead to unfolding and aggregation.[5]

  • Poor Reagent Quality: The activated PEG reagent might contain impurities or a high percentage of diol (in the case of intended monofunctional PEG), leading to unintended cross-linking.[5]

  • "Salting-out" Effect: High concentrations of PEG can act as a precipitating agent, similar to salts like ammonium (B1175870) sulfate, by excluding water molecules from the protein surface. This phenomenon is known as the excluded volume effect.[6]

Q3: My PEGylated protein is soluble initially but aggregates over time during storage. How can I improve its long-term stability?

A3: Aggregation during storage can be a sign of conformational instability of the PEGylated conjugate. Here are some strategies to improve long-term stability:

  • Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for your PEGylated protein.

  • Include Stabilizing Excipients: The addition of cryoprotectants and lyoprotectants like sugars (e.g., sucrose (B13894), trehalose) or polyols (e.g., glycerol, sorbitol) can help stabilize the protein structure. Amino acids such as arginine and glycine (B1666218) are also known to suppress protein aggregation.[5]

  • Control Storage Temperature: Storing the PEGylated protein at the optimal temperature (often low temperatures like 4°C or -80°C) is crucial. Avoid repeated freeze-thaw cycles, which can induce aggregation.[2]

  • Site-Specific PEGylation: The location of PEG attachment can influence the conformational stability of the protein. If possible, consider site-specific PEGylation at a location that does not disrupt the native protein structure.[7]

Q4: Does the size and shape of the PEG molecule affect the solubility of the final conjugate?

A4: Yes, the molecular weight and structure (linear vs. branched) of the PEG chain can significantly impact the properties of the PEGylated biomolecule.

  • Molecular Weight (MW): Generally, higher molecular weight PEGs lead to a greater increase in hydrodynamic size, which can be more effective at preventing aggregation and increasing solubility.[8] However, very high MW PEGs might also lead to a decrease in the biological activity of the protein due to steric hindrance.[9]

  • Structure: Branched PEGs have a more compact structure compared to linear PEGs of the same molecular weight. This can lead to differences in the shielding effect and interaction with the protein surface.[10] In some cases, branched PEGs have shown to be more effective at preserving enzyme activity compared to linear PEGs of the same mass.[10]

Q5: How can I determine the degree of PEGylation and assess the aggregation state of my sample?

A5: Several analytical techniques can be used to characterize your PEGylated biomolecule:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate PEGylated species based on their hydrodynamic size and determine their absolute molar mass. It can distinguish between non-PEGylated protein, mono-PEGylated, di-PEGylated, and aggregated species.[11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[14][15] An increase in the average hydrodynamic radius or the appearance of multiple peaks can indicate aggregation.[14]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight after PEGylation. The appearance of high molecular weight bands can indicate the presence of aggregates.[5]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to quantitatively determine the average number of PEG chains attached to a protein, also known as the degree of PEGylation.[16]

Troubleshooting Guides

Problem 1: Low yield of soluble PEGylated product and significant precipitation during the reaction.

Potential Cause Troubleshooting Step Rationale
Protein Aggregation Optimize reaction conditions: Test a range of protein concentrations (e.g., 0.5-5 mg/mL), PEG:protein molar ratios (e.g., 1:1 to 20:1), pH values (e.g., 6.0-8.0), and temperatures (e.g., 4°C vs. room temperature).[5]Each protein has optimal conditions for stability. A systematic screening can identify conditions that minimize aggregation.
Add stabilizing excipients to the reaction buffer, such as sucrose (5-10% w/v) or arginine (50-100 mM).[5]These additives can help maintain the native conformation of the protein and prevent aggregation.[5]
Control the reaction rate by lowering the temperature (e.g., to 4°C) or by adding the activated PEG reagent in smaller aliquots over time.[5]A slower reaction can favor intramolecular modification over intermolecular cross-linking, which leads to aggregation.[5]
Poor PEG Reagent Quality Use fresh, high-quality activated PEG. Ensure it has been stored correctly to prevent hydrolysis.The NHS-ester moiety of activated PEGs is moisture-sensitive and can hydrolyze, becoming non-reactive.[5][17]
If using a monofunctional PEG, verify its purity to ensure low levels of bifunctional impurities that can cause cross-linking.[5]Bifunctional PEGs can link multiple protein molecules together, leading to aggregation.[5]

Problem 2: The purified PEGylated biomolecule has poor solubility in the final formulation buffer.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Conditions Screen a variety of buffer components, pH levels, and ionic strengths for the final formulation.The solubility of the PEGylated conjugate can be highly dependent on the formulation environment.
Consider adding solubility-enhancing excipients like polysorbates (e.g., Polysorbate 20 or 80) at low concentrations.[5]Surfactants can help prevent surface-induced aggregation and improve solubility.[5]
Heterogeneity of the PEGylated Product Characterize the purified product using SEC-MALS to assess the distribution of PEGylated species and the presence of aggregates.[11]A heterogeneous mixture with a significant population of higher-order PEGylated species or aggregates can have lower overall solubility.
If heterogeneity is high, optimize the PEGylation reaction to favor the desired species (e.g., mono-PEGylated) or improve the purification strategy.A more homogeneous product is likely to have more consistent and predictable solubility properties.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies on the impact of PEGylation on biomolecule properties.

Table 1: Effect of PEGylation on Protein Solubility

ProteinPEG Molecular Weight (kDa)Degree of PEGylationFold Increase in SolubilityReference
LysozymeNot SpecifiedNot Specified> 11-fold[12]
α-Chymotrypsin0.7, 2, 51-9 PEGs/enzymePEGylation generally increased solubility (qualitative)[18]

Table 2: Effect of PEG Molecular Weight on Biological Activity

ProteinPEG Molecular Weight (kDa)% Residual ActivityReference
α-Chymotrypsin0.7~80%[18]
2~60%[18]
5~40%[18]
Uricase5 (linear)2.5%[10]
10 (branched, 2x5kDa)32%[10]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using NHS-Ester Activated PEG

This protocol provides a general guideline for the PEGylation of proteins using an N-hydroxysuccinimide (NHS) ester-activated PEG.[5][17][19][20][21]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or desalting columns for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to the reaction.[5][17]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive, so it's crucial to work quickly and avoid preparing stock solutions for long-term storage.[5][17][19]

  • PEGylation Reaction:

    • Calculate the required amount of PEG-NHS ester solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).[20]

    • Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[17]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific protein.[17][20]

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable storage buffer or by using a desalting column.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-MALS, and/or DLS to determine the degree of PEGylation and assess for aggregation.

Protocol 2: Analysis of PEGylated Proteins by SEC-MALS

This protocol outlines the general steps for analyzing a PEGylated protein sample using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).[11][12][13]

Instrumentation:

  • HPLC or UHPLC system with a size exclusion column suitable for the molecular weight range of the protein and its PEGylated forms.

  • Multi-Angle Light Scattering (MALS) detector

  • UV detector

  • Differential Refractive Index (dRI) detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with a filtered and degassed mobile phase appropriate for the protein until a stable baseline is achieved for all detectors (UV, MALS, and dRI).

  • Detector Calibration and Normalization: Perform detector calibration and normalization according to the manufacturer's instructions, typically using a well-characterized standard like bovine serum albumin (BSA).

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any large particulates.

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC column. Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Data Analysis:

    • Use the appropriate software to analyze the collected data.

    • The UV signal will primarily detect the protein component, while the dRI signal will detect both the protein and the PEG.

    • The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass and concentration.

    • By combining the data from all three detectors, the software can calculate the absolute molar mass of the protein, the attached PEG, and the entire conjugate for each eluting peak. This allows for the determination of the degree of PEGylation and the quantification of different species (monomer, dimer, aggregates, and unreacted protein).[13]

Protocol 3: Detection of Aggregation using Dynamic Light Scattering (DLS)

This protocol provides a general workflow for assessing the aggregation state of a PEGylated biomolecule using DLS.[14][15]

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Filter the sample through a DLS-compatible filter (e.g., 0.02 or 0.1 µm) to remove dust and other large contaminants that can interfere with the measurement.

    • Transfer the filtered sample to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the measurement temperature, which should be controlled and stable.

    • Select the appropriate measurement parameters (e.g., laser wavelength, scattering angle, measurement duration) based on the instrument and sample properties.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The DLS software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.

    • From the diffusion coefficient, the hydrodynamic radius (Rh) of the particles in the sample is determined using the Stokes-Einstein equation.

    • The software will generate a size distribution plot, showing the intensity, volume, or number distribution of particle sizes.

    • Interpretation: A monodisperse (non-aggregated) sample will typically show a single, narrow peak corresponding to the size of the PEGylated monomer. The presence of larger species will be indicated by the appearance of additional peaks at larger hydrodynamic radii or an increase in the polydispersity index (PDI).

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Reaction_Mixture Reaction Mixture (Controlled pH, Temp) Protein_Solution->Reaction_Mixture PEG_Reagent Activated PEG (e.g., NHS-Ester) PEG_Reagent->Reaction_Mixture Purification_Step Purification (e.g., SEC, IEX) Reaction_Mixture->Purification_Step Characterization Characterization (SEC-MALS, DLS, SDS-PAGE) Purification_Step->Characterization Final_Product Final_Product Characterization->Final_Product Soluble PEGylated Biomolecule

Caption: General workflow for the PEGylation of a biomolecule.

Solubility_Mechanism cluster_unpegylated Un-PEGylated Biomolecule cluster_pegylated PEGylated Biomolecule Protein1 Protein Aggregate Aggregate Protein1->Aggregate Hydrophobic Interactions Protein2 Protein Protein2->Aggregate Soluble Increased Solubility PEG_Protein1 PEG-Protein Water Water Molecules PEG_Protein1->Water Hydration Shell PEG_Protein2 PEG-Protein PEG_Protein2->Water

Caption: Mechanism of improved solubility after PEGylation.

References

N-Boc-N-bis(PEG4-NHS ester) storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-Boc-N-bis(PEG4-NHS ester), along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-Boc-N-bis(PEG4-NHS ester)?

For long-term storage, N-Boc-N-bis(PEG4-NHS ester) should be stored at -20°C in a dry and dark place.[1][2][3][4] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[5][6] The compound is generally shipped at ambient temperature, which is suitable for the duration of transit.[3][4]

Q2: How should I handle the reagent upon receiving it and before use?

N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture.[7] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[7] When preparing stock solutions, use an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8] For storage of stock solutions, it is recommended to do so under an inert atmosphere like argon or nitrogen and keep them at -20°C.[7] It is best to prepare stock solutions fresh for each experiment, as the NHS-ester moiety readily hydrolyzes.[7]

Q3: In which solvents is N-Boc-N-bis(PEG4-NHS ester) soluble?

N-Boc-N-bis(PEG4-NHS ester) is soluble in various organic solvents, including DMSO, DMF, and Dichloromethane (DCM).[3][4] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer also enhances its solubility in aqueous media.[4][5][6]

Q4: What is the primary application of N-Boc-N-bis(PEG4-NHS ester)?

This reagent is a branched PEGylation linker. Its two NHS ester groups react with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.[5][6] A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a target protein-binding ligand to an E3 ligase ligand.[1][3] The Boc (tert-Butyloxycarbonyl) protecting group can be removed under acidic conditions to expose a primary amine for further conjugation.[5][6]

Experimental Protocols and Data

General Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating N-Boc-N-bis(PEG4-NHS ester) to a protein containing primary amines.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester)

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[7] Ensure the pH of the buffer is between 7.2 and 8.5 for optimal reaction efficiency.[1]

  • Prepare the Reagent Stock Solution: Allow the vial of N-Boc-N-bis(PEG4-NHS ester) to warm to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.[7] Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[7] Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.[7]

  • Storage of Conjugate: Store the purified PEGylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[9] Consider adding a cryoprotectant like glycerol (B35011) for frozen storage.[10]

Quantitative Data: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH due to its susceptibility to hydrolysis. The half-life of the NHS ester decreases significantly as the pH increases.

pHTemperatureApproximate Half-lifeReference
7.00°C4-5 hours[1][5]
8.0Room Temp.~3.5 hours[11]
8.5Room Temp.~3 hours[11]
8.64°C10 minutes[1][5]
9.0Room Temp.~2 hours[11]

Note: These values are for general NHS esters and can vary based on the specific molecule and buffer conditions.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause A: Hydrolysis of the NHS ester.

    • Solution: Ensure the reagent is stored properly in a desiccated environment. Always allow the vial to reach room temperature before opening. Use high-quality, anhydrous solvents for stock solutions and prepare them immediately before use.[7]

  • Possible Cause B: Competing amines in the buffer.

    • Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[1] Use an amine-free buffer like PBS, HEPES, or borate. If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[7]

  • Possible Cause C: Incorrect pH.

    • Solution: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[1] At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases dramatically.[1][5] Verify the pH of your reaction buffer.

Issue 2: Protein Aggregation After PEGylation

  • Possible Cause A: High protein concentration.

    • Solution: High concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[12] Try performing the reaction at a lower protein concentration.

  • Possible Cause B: Suboptimal buffer conditions.

    • Solution: The addition of the PEG linker can alter the protein's surface properties.[13] Optimize the pH and ionic strength of the buffer. Consider adding stabilizing excipients such as sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20).[12]

  • Possible Cause C: Reaction temperature.

    • Solution: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation and aggregation processes, potentially favoring the desired intramolecular modification.[12]

Issue 3: Unexpected Final Product or Multiple Products

  • Possible Cause A: Multiple reaction sites on the protein.

    • Solution: Proteins often have multiple lysine (B10760008) residues and an N-terminus, all of which can react with the NHS ester, leading to a heterogeneous product.[14] This is an inherent characteristic of NHS ester chemistry. If site-specific conjugation is required, alternative chemistries or protein engineering strategies may be necessary.

  • Possible Cause B: Boc group removal.

    • Solution: If your experimental conditions are acidic, the Boc protecting group may be unintentionally removed. Ensure your reaction and purification steps are performed under neutral to slightly basic conditions if the Boc group needs to remain intact.

Visualizations

StorageAndHandling cluster_storage Storage cluster_handling Handling storage_long Long-Term Storage Store at -20°C Dry & Dark equilibrate Equilibrate vial to Room Temperature before opening storage_long->equilibrate storage_short Short-Term (days/weeks) Store at 0-4°C storage_short->equilibrate receive Receive Reagent (Shipped at Ambient Temp) receive->equilibrate Prevents condensation dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) immediately before use equilibrate->dissolve react Perform Conjugation Reaction dissolve->react Avoids hydrolysis

Caption: Workflow for proper storage and handling of N-Boc-N-bis(PEG4-NHS ester).

Troubleshooting decision decision cause cause solution solution start Experiment Failed q1 What is the issue? start->q1 d_efficiency d_efficiency q1->d_efficiency Low/No Product d_aggregation d_aggregation q1->d_aggregation Product Aggregated cause_hydrolysis cause_hydrolysis d_efficiency->cause_hydrolysis Reagent degraded? cause_buffer Cause: Competing nucleophiles (e.g., Tris, Glycine) d_efficiency->cause_buffer Buffer contains amines? cause_ph Cause: Reaction pH is outside 7.2-8.5 range d_efficiency->cause_ph pH incorrect? cause_conc Cause: High protein concentration d_aggregation->cause_conc Protein conc. high? cause_temp Cause: Suboptimal Temperature d_aggregation->cause_temp Reaction temp.? solution_storage Solution: Use fresh reagent, store properly, handle anhydrousl cause_hydrolysis->solution_storage Cause: NHS ester hydrolyzed solution_buffer solution_buffer cause_buffer->solution_buffer Solution: Use amine-free buffer (PBS, HEPES) solution_ph solution_ph cause_ph->solution_ph Solution: Adjust buffer pH to optimal range solution_conc solution_conc cause_conc->solution_conc Solution: Lower protein conc. Add stabilizers solution_temp solution_temp cause_temp->solution_temp Solution: Run reaction at 4°C PROTAC_Mechanism PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery protac_poi Target Protein Ligand protac_linker N-Boc-N-bis(PEG4) Linker protac_poi->protac_linker poi Target Protein (POI) protac_poi->poi Binds protac_e3 E3 Ligase Ligand protac_linker->protac_e3 e3 E3 Ubiquitin Ligase protac_e3->e3 Recruits proteasome Proteasome poi->proteasome Marked for Degradation e3->poi Ubiquitinates POI ub Ubiquitin (Ub) degradation degradation proteasome->degradation Degrades POI

References

Technical Support Center: Purification of N-Boc-N-bis(PEG4-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG4-NHS ester). Here, you will find detailed protocols and solutions to common issues encountered during the purification of molecules conjugated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for removing unreacted N-Boc-N-bis(PEG4-NHS ester) after a conjugation reaction?

A1: The choice of purification method depends on the molecular weight (MW) of your target molecule.

  • For macromolecules (e.g., proteins, antibodies, oligonucleotides >10 kDa): The most effective and commonly used methods are Size Exclusion Chromatography (SEC) and Dialysis.[][2] SEC is generally preferred for achieving higher purity.[3][4]

  • For small molecules: Purification can be achieved using standard organic synthesis workup procedures or column chromatography techniques like Reverse-Phase Chromatography (RPC).[5][6]

Q2: How does Size Exclusion Chromatography (SEC) work to remove the unreacted PEG reagent?

A2: SEC separates molecules based on their size (hydrodynamic radius) as they pass through a column packed with a porous resin.[] Larger molecules, like your PEGylated protein, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as the unreacted N-Boc-N-bis(PEG4-NHS ester) (MW ≈ 808 Da) and its hydrolysis byproducts, enter the pores, travel a longer path, and elute later.[2][7] This provides an efficient separation of the conjugated product from reaction contaminants.

Q3: Can I use dialysis instead of chromatography? What are the limitations?

A3: Yes, dialysis is a viable and simpler alternative for removing small molecule impurities.[8][9] The reaction mixture is placed in a dialysis bag made of a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[10] This bag is submerged in a large volume of buffer, allowing small molecules like the unreacted PEG reagent to diffuse out while retaining the larger conjugate.

However, dialysis has limitations. It can be a slow process, and achieving complete removal of the unreacted reagent can be difficult, often requiring multiple, large-volume buffer changes.[3][9][11] There can also be an operational trade-off between purity and yield.[3][11]

Q4: How do I choose the correct MWCO for my dialysis membrane?

A4: A general rule of thumb is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of your target conjugate.[8] For example, if you have a 50 kDa protein, after conjugation with N-Boc-N-bis(PEG4-NHS ester), its molecular weight will increase slightly. A dialysis membrane with a 10 kDa MWCO would be a suitable choice to ensure the retention of your product while allowing the much smaller unreacted reagent (≈ 808 Da) to be removed.

Purification Protocols

Experimental Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the purification of a protein-PEG conjugate.

Materials:

  • SEC column (e.g., Sephadex G-25, or a pre-packed column suitable for desalting and buffer exchange)[12]

  • Chromatography system (e.g., FPLC, HPLC)

  • Mobile Phase/Elution Buffer: A non-amine containing buffer in which the protein is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).[5] The buffer should contain a salt concentration of at least 150 mM NaCl to prevent ionic interactions with the resin.[2]

  • Sample: Quenched reaction mixture.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at the recommended flow rate for the column. Ensure the UV baseline is stable.

  • Sample Preparation: Centrifuge the quenched reaction mixture (e.g., at 10,000 x g for 10 minutes) to remove any precipitated material.

  • Sample Injection: Inject the clarified sample onto the column. The sample volume should not exceed 5% of the total column volume to ensure optimal resolution.[2]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm (for proteins). The first major peak corresponds to the high molecular weight PEGylated protein conjugate. The later-eluting peaks will contain the unreacted N-Boc-N-bis(PEG4-NHS ester), hydrolyzed NHS, and other small molecules.

  • Analysis: Pool the fractions corresponding to the purified conjugate peak. Analyze the purity using SDS-PAGE and/or analytical SEC.

Experimental Protocol 2: Purification by Dialysis

This protocol provides a general procedure for removing unreacted PEG reagent from a protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).[8]

  • Dialysis Buffer: A large volume of a suitable buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Sample: Quenched reaction mixture.

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove preservatives.[8]

  • Sample Loading: Load the reaction mixture into the dialysis bag or cassette, leaving some space to allow for potential sample dilution.[13]

  • Dialysis: Immerse the sealed bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume to ensure an effective concentration gradient.[9]

  • Stirring: Place the beaker on a stir plate and stir gently at 4°C.[8] Stirring ensures proper mixing and prevents localized equilibrium at the membrane surface.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours, then change the buffer.[9] For efficient removal, perform at least three buffer changes over 24-48 hours.

  • Sample Recovery: Carefully remove the sample from the dialysis bag/cassette.

  • Analysis: Assess the purity of the sample by SDS-PAGE or HPLC to confirm the removal of the unreacted reagent.

Data Presentation

Purification MethodPrincipleTypical PurityYieldSpeedKey AdvantageKey Disadvantage
Size Exclusion Chromatography (SEC) Separation by sizeHigh (>95%)Good to HighFast (30-60 min)High resolution and purity[]Requires specialized equipment
Dialysis Diffusion across a semi-permeable membraneModerate to HighCan be lower due to sample loss/dilutionSlow (24-48 hours)Simple, inexpensive, and gentle on proteins[8][10]May not achieve complete removal; time-consuming[3][11]
Reverse-Phase Chromatography (RPC) Separation by hydrophobicityHighGoodModerateCan separate positional isomers[][14]Primarily for small molecules or peptides

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unreacted PEG reagent still present after SEC purification. Poor Resolution: The column is not providing adequate separation between the conjugate and the unreacted reagent.- Check Column Choice: Ensure the column's fractionation range is appropriate for separating your conjugate from the ~808 Da reagent. A desalting-grade resin (e.g., G-25) is usually sufficient.[12] - Reduce Sample Volume: Overloading the column can cause peak broadening and poor separation. Reduce the sample volume to <5% of the column volume.[2] - Optimize Flow Rate: A lower flow rate can sometimes improve resolution. Check the manufacturer's recommendation.[15]
Sample Viscosity: High sample concentration can increase viscosity, leading to poor separation.Dilute the sample with the mobile phase before injection.[2]
Low yield of purified conjugate after dialysis. Incorrect MWCO: The membrane's MWCO is too large, allowing the conjugate to leak out.Use a membrane with a smaller pore size, ensuring the MWCO is 3-5 times smaller than your product's MW.[8]
Protein Precipitation: The protein is not stable in the dialysis buffer.- Check Buffer Composition: Ensure the pH and ionic strength of the dialysis buffer are optimal for your protein's stability.[8] - Gradual Buffer Exchange: If removing a stabilizer, perform the dialysis in a stepwise manner with decreasing concentrations of the stabilizer.
Asymmetric or broad peaks during SEC. Column Packing Issue: The column bed may be poorly packed or contain channels.Repack the column or use a pre-packed column.[15]
Non-specific Interactions: The protein may be interacting with the SEC resin.Increase the salt concentration of the mobile phase (e.g., to 0.15-0.5 M NaCl) to minimize ionic interactions.[2]
Sample Aggregation: The protein conjugate may be aggregating.- Improve Buffer Conditions: Add detergents or change the pH/ionic strength to improve solubility.[2] - Centrifuge Sample: Ensure the sample is well-clarified before injection.

Visualizations

experimental_workflow cluster_reaction Step 1: Conjugation Reaction cluster_quench Step 2: Quenching cluster_purification Step 3: Purification cluster_product Step 4: Final Product Target Target Molecule (Protein, etc.) Reaction Reaction Mixture (pH 7.2-8.5) Target->Reaction PEG_Reagent N-Boc-N-bis(PEG4-NHS ester) PEG_Reagent->Reaction Quenched_Mix Quenched Reaction Mixture Reaction->Quenched_Mix Quench_Buffer Quenching Buffer (e.g., Tris, Glycine) Quench_Buffer->Quenched_Mix SEC Size Exclusion Chromatography Quenched_Mix->SEC High Purity Dialysis Dialysis Quenched_Mix->Dialysis Standard Purity Pure_Conjugate Purified Conjugate SEC->Pure_Conjugate Byproducts Unreacted Reagent & Byproducts Removed SEC->Byproducts Dialysis->Pure_Conjugate Dialysis->Byproducts

Caption: Experimental workflow for conjugation and purification.

troubleshooting_logic Start Purification Complete. Is unreacted PEG reagent present? No No Start->No Yes Yes Start->Yes Success Purification Successful No->Success Method Which purification method was used? Yes->Method SEC_Path SEC Method->SEC_Path Dialysis_Path Dialysis Method->Dialysis_Path SEC_Check1 Was sample volume <5% of column volume? SEC_Path->SEC_Check1 SEC_Solution1 Reduce sample volume and re-run. SEC_Check1->SEC_Solution1 No SEC_Check2 Is mobile phase salt >150mM? SEC_Check1->SEC_Check2 Yes SEC_Solution2 Increase salt concentration. SEC_Check2->SEC_Solution2 No SEC_Check3 Is column appropriate for size range? SEC_Check2->SEC_Check3 Yes SEC_Check3->Success Yes SEC_Solution3 Use a desalting column (e.g., G-25). SEC_Check3->SEC_Solution3 No Dialysis_Check1 Were at least 3 buffer changes performed? Dialysis_Path->Dialysis_Check1 Dialysis_Solution1 Perform additional buffer changes. Dialysis_Check1->Dialysis_Solution1 No Dialysis_Check2 Is buffer volume >100x sample volume? Dialysis_Check1->Dialysis_Check2 Yes Dialysis_Solution2 Increase buffer volume. Dialysis_Check2->Dialysis_Solution2 No Dialysis_Check3 Consider switching to SEC for higher purity. Dialysis_Check2->Dialysis_Check3 Yes

References

Addressing incomplete Boc deprotection in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

  • Steric Hindrance: A sterically hindered Boc-protected amine can be less accessible to the acid, leading to a slower or incomplete reaction.[2][3] This is particularly relevant for N-methylated amino acids or substrates with bulky neighboring groups.[2]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[3]

  • Inadequate Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell sufficiently in the deprotection solvent to allow the acid to access all the peptide chains.[2] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1][2]

Troubleshooting Workflow:

If you are experiencing an incomplete reaction, consider the following troubleshooting steps.

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection Observed (TLC, LC-MS) check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature - Solubility start->check_conditions increase_acid Increase Acid Strength or Concentration check_conditions->increase_acid Acid issue? extend_time Extend Reaction Time check_conditions->extend_time Time issue? change_solvent Change Solvent System check_conditions->change_solvent Solubility issue? monitor Monitor Progress (TLC, LC-MS) increase_acid->monitor extend_time->monitor change_solvent->monitor stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor monitor->stronger_acid No complete Reaction Complete monitor->complete Yes

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I am observing side products after deprotection. What are they and how can I prevent them?

A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[2][3]

  • S-Alkylation: The nucleophilic sulfur atom of methionine can be alkylated by the tert-butyl cation.[2]

  • Tryptophan and Tyrosine Modification: The electron-rich indole (B1671886) ring of tryptophan and the phenolic ring of tyrosine are also susceptible to tert-butylation.[3]

To prevent these side reactions, it is highly recommended to use "scavengers." These are reagents that trap the reactive tert-butyl cation.[3]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General, Tryptophan, Methionine2-5% (v/v)
Triethylsilane (TES)General, Tryptophan, Methionine2-5% (v/v)
ThioanisoleMethionine2-5% (v/v)
1,2-Ethanedithiol (EDT)Tryptophan2-5% (v/v)
WaterGeneral2-5% (v/v)

Decision Workflow for Scavenger Selection:

Scavenger_Selection start Side Products Observed (+56 Da mass shift) check_substrate Does your substrate contain nucleophilic residues? start->check_substrate met_cys Methionine or Cysteine? check_substrate->met_cys Yes no_scavenger Scavengers may not be necessary, but are good practice. check_substrate->no_scavenger No trp Tryptophan? met_cys->trp No add_thioanisole Add Thioanisole or TIS/TES met_cys->add_thioanisole Yes general General Nucleophiles? trp->general No add_edt Add EDT or TIS/TES trp->add_edt Yes add_tis_water Add TIS/TES and/or Water general->add_tis_water Yes run_reaction Run Deprotection with Scavenger Cocktail general->run_reaction No add_thioanisole->run_reaction add_edt->run_reaction add_tis_water->run_reaction

Caption: Decision workflow for choosing a scavenger.

Q3: My compound also contains other acid-sensitive groups. How can I selectively deprotect the Boc group?

For substrates containing other acid-labile protecting groups (e.g., t-butyl esters, trityl groups), standard strong acid conditions can lead to their undesired cleavage.[3][4] In such cases, milder or alternative deprotection methods are required.

MethodReagents and ConditionsReaction TimeAdvantagesDisadvantages
Lewis Acid Zinc Bromide (ZnBr₂) (2-3 equiv.) in DCM12-24 hoursMild, selective for some substratesLonger reaction times
TMSI Trimethylsilyl Iodide (TMSI) in DCM12-24 hoursMild conditionsReagent can be moisture-sensitive
Thermal Refluxing in water (100°C)12-15 minutesGreen, fast for some substrates[4][5]High temperature may not be suitable for all compounds
Oxalyl Chloride Oxalyl Chloride (3 equiv.) in Methanol (B129727)1-4 hoursMild, tolerant of other acid-labile groups[6][7]Potential for side product formation

Q4: How can I monitor the progress of my Boc deprotection reaction?

Effective reaction monitoring is crucial to determine the optimal reaction time and ensure complete conversion.

  • Thin-Layer Chromatography (TLC): A quick and convenient method. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1] A ninhydrin (B49086) stain can be used to visualize the primary amine product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment, allowing for the quantification of starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is the most common method for Boc deprotection.[4]

  • Dissolve the Boc-protected compound (1.0 equiv.) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.[2]

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[1][9]

Protocol 2: Boc Deprotection using HCl in Dioxane

An alternative to TFA, often yielding a precipitable hydrochloride salt.[4]

  • Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[9]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

A method suitable for substrates with other acid-labile functional groups.[6][7]

  • Dissolve the starting material (1 equiv.) in methanol (MeOH) and stir at room temperature for 5 minutes.[6]

  • Add oxalyl chloride (3 equiv.) directly to the solution.[6]

  • Stir the reaction mixture for 1-4 hours at room temperature, monitoring by TLC.[6][7]

  • Upon completion, quench the reaction by the addition of a small amount of water.

  • Remove the solvent under reduced pressure. The product can then be purified by extraction or chromatography.

References

Optimizing reaction time and temperature for N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-bis(PEG4-NHS ester). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your conjugation reactions for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting N-Boc-N-bis(PEG4-NHS ester) with my molecule of interest?

A1: The optimal pH for reactions involving N-hydroxysuccinimide (NHS) esters is a balance between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester.[1][2] For most applications, a pH range of 7.2 to 8.5 is recommended.[][4][5] A common starting point is a phosphate, bicarbonate/carbonate, HEPES, or borate (B1201080) buffer at pH 8.0 to 8.5.[2][6][7]

Q2: What is the recommended reaction time and temperature for conjugation?

A2: Typically, NHS ester conjugations are performed for 30 minutes to 4 hours at room temperature or at 4°C.[4][5] For some applications, incubation for up to 12 hours at 4°C may improve efficiency.[8] The optimal time and temperature are dependent on the specific reactants and their concentrations. It is advisable to perform initial optimization experiments to determine the ideal conditions for your specific application.

Q3: Which buffers should I use for the conjugation reaction?

A3: Amine-free buffers are essential to prevent competition with your target molecule.[6][9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers within the pH range of 7.2-8.5.[4][5][6]

Q4: Which buffers and reagents should I avoid?

A4: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the NHS ester and reduce conjugation efficiency.[6][9] Also, avoid solutions containing sodium azide, as it can react with the NHS ester.[8]

Q5: How should I dissolve and store N-Boc-N-bis(PEG4-NHS ester)?

A5: N-Boc-N-bis(PEG4-NHS ester) is moisture-sensitive.[6][7][8] It should be stored at -20°C with a desiccant.[6][10] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[6] For the reaction, dissolve the reagent in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to your aqueous reaction buffer.[2][8]

Q6: What is the primary competing reaction, and how can I minimize it?

A6: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1][6] The rate of hydrolysis increases with pH.[1][5][6] To minimize hydrolysis, use the lowest pH in the optimal range (7.2-8.5) that still provides efficient conjugation, and work with concentrated solutions of your target molecule if possible.[1][6]

Q7: How can I stop (quench) the conjugation reaction?

A7: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[6][7] This will react with any remaining active NHS esters.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: If the pH is too low, the primary amines on the target molecule are protonated and less reactive.[1][2] If the pH is too high, the NHS ester hydrolyzes too quickly.[1][2]Optimize the reaction pH within the 7.2-8.5 range. Start with pH 8.0 and test slightly higher and lower values.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[6][9]Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before the reaction.[9]
Hydrolyzed Reagent: The N-Boc-N-bis(PEG4-NHS ester) has been exposed to moisture.[6]Store the reagent properly at -20°C with a desiccant.[6] Allow the vial to warm to room temperature before opening.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][8]
Insufficient Reaction Time or Inappropriate Temperature: The reaction may not have proceeded to completion.Increase the reaction time or try performing the reaction at a different temperature (e.g., 4°C for a longer duration or room temperature for a shorter duration).[4][8]
Low Concentration of Reactants: Dilute solutions can favor the hydrolysis of the NHS ester over the conjugation reaction.[6]If possible, increase the concentration of your target molecule.
Poor Reproducibility Inconsistent Reagent Activity: The N-Boc-N-bis(PEG4-NHS ester) may have degraded due to improper storage.Ensure proper storage conditions are maintained.[6] Consider aliquoting the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure.
Variations in pH: Small changes in buffer pH can significantly impact reaction efficiency.Prepare fresh buffer for each experiment and verify the pH immediately before use.
Aggregate Formation High Degree of Labeling: Excessive labeling can lead to protein aggregation.Reduce the molar excess of the N-Boc-N-bis(PEG4-NHS ester) in the reaction.
Solubility Issues: The conjugate may have different solubility properties than the starting material.Perform the reaction in a buffer with optimal ionic strength and consider including additives that are compatible with the reaction and help maintain solubility.

Experimental Protocols

General Protocol for N-Boc-N-bis(PEG4-NHS ester) Conjugation

This protocol provides a starting point. Optimal conditions may vary depending on the specific application.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Target Molecule Preparation: Dissolve your amine-containing target molecule in the reaction buffer to a final concentration of 1-5 mg/mL. If your molecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • N-Boc-N-bis(PEG4-NHS ester) Stock Solution Preparation:

    • Allow the vial of N-Boc-N-bis(PEG4-NHS ester) to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the N-Boc-N-bis(PEG4-NHS ester) stock solution to your target molecule solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted N-Boc-N-bis(PEG4-NHS ester) and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Optimizing Reaction Time and Temperature
  • Set up Parallel Reactions: Prepare multiple identical reaction mixtures as described in the general protocol.

  • Vary Reaction Time:

    • Incubate the reactions at room temperature.

    • Stop the reactions at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) by adding a quenching buffer.

  • Vary Reaction Temperature:

    • Set up two sets of reactions. Incubate one set at room temperature and the other at 4°C.

    • Take time points from each set (e.g., 1, 2, 4, and 8 hours for the 4°C reaction).

  • Analysis: Analyze the conjugation efficiency and purity of the product from each reaction condition using an appropriate method (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Determine Optimal Conditions: Select the time and temperature that provide the best balance of conjugation efficiency and product purity.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products PEG_NHS N-Boc-N-bis(PEG4-NHS ester) Reaction_Step Nucleophilic Attack (pH 7.2-8.5) PEG_NHS->Reaction_Step Target_Amine Primary Amine (e.g., Lysine) Target_Amine->Reaction_Step Conjugate Stable Amide Bond (Conjugate) Reaction_Step->Conjugate NHS_Leaving_Group NHS Byproduct Reaction_Step->NHS_Leaving_Group

Caption: Reaction mechanism of N-Boc-N-bis(PEG4-NHS ester) with a primary amine.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is reagent fresh and stored correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Conditions Optimize Time & Temperature Check_Reagent->Check_Conditions Yes Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent No Success Improved Yield Check_Conditions->Success Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_New_Reagent->Check_Conditions

Caption: Troubleshooting workflow for low conjugation yield.

Optimization_Strategy Start Goal: Optimize Reaction Step1 Step 1: pH Screening (e.g., pH 7.5, 8.0, 8.5) Start->Step1 Step2 Step 2: Time Course (at optimal pH) Step1->Step2 Analysis Analyze each step for Yield & Purity Step1->Analysis Step3 Step 3: Temperature Comparison (Room Temp vs. 4°C) Step2->Step3 Step2->Analysis Step4 Step 4: Molar Ratio Titration (e.g., 5x, 10x, 20x excess) Step3->Step4 Step3->Analysis Step4->Analysis Final_Protocol Final Optimized Protocol Analysis->Final_Protocol

Caption: Logical workflow for optimizing conjugation reaction conditions.

References

Technical Support Center: Prevention of Protein Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during a labeling reaction?

Protein aggregation during labeling is a multifaceted issue stemming from a combination of intrinsic protein properties and extrinsic experimental conditions. Key factors include:

  • Hydrophobic Interactions: The labeling process, especially with hydrophobic dyes, can increase the overall hydrophobicity of the protein surface, leading to self-association and aggregation.[1]

  • Electrostatic Mismatches: Alterations in the protein's surface charge due to the conjugation of a charged label or changes in buffer pH can disrupt electrostatic repulsion between protein molecules, promoting aggregation.[1]

  • Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing excipients in the labeling buffer can compromise protein stability.[1][2]

  • Presence of Impurities: Contaminants or small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.[1]

  • Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[1][3]

Q2: How does the choice of labeling reagent affect protein aggregation?

The properties of the fluorescent dye or label play a crucial role in protein stability. Highly hydrophobic dyes are more prone to induce aggregation by increasing the nonpolar character of the protein surface. The size and rigidity of the label can also be a factor; larger, bulkier labels may be more disruptive to the protein's native structure. It is advisable to consider more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and reduce the risk of precipitation.[1][4] Using labeling reagents with polyethylene (B3416737) glycol (PEG) spacer arms can also increase the hydrophilicity and stability of the conjugate.[4]

Q3: What is the ideal protein concentration for a labeling reaction?

While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation. The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and gradually increase it if necessary, while carefully monitoring for any signs of aggregation.[1] If high final protein concentrations are required, the inclusion of stabilizing excipients in the buffer is highly recommended.[1]

Q4: Can the dye-to-protein ratio influence aggregation?

Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, or a high dye-to-protein ratio, can lead to the modification of multiple surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate. It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[1] A titration experiment is recommended to determine the optimal ratio.

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation.

Parameter to Optimize Recommended Action Rationale
Labeling Stoichiometry Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal reagent-to-protein ratio.Over-labeling increases surface hydrophobicity and can alter the protein's charge, leading to reduced solubility.[2]
Protein Concentration Decrease the protein concentration during the labeling reaction.[2]Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation.[2]
Labeling Reagent If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.[1][4]Hydrophilic labels increase the solubility of the protein conjugate.[4]
Buffer Composition Add stabilizing excipients such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[2]These additives can help to maintain protein solubility and prevent aggregation.[2]
Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation.[2]
pH Ensure the labeling buffer pH is optimal for both the reaction and protein stability (typically pH 7.2-8.5 for NHS esters).[2]Some proteins may be unstable at the higher pH required for efficient labeling. A compromise may be necessary.
Ionic Strength Increase the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[1]For some proteins, low salt concentrations can lead to aggregation.[1]

Issue 2: No visible precipitate, but the final product shows poor recovery or loss of activity.

This may indicate the presence of soluble aggregates.

Parameter to Optimize Recommended Action Rationale
Purification Method Immediately after labeling, purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted dye and small aggregates.SEC separates molecules based on size and is effective at removing both small molecule impurities and protein aggregates.[5]
Buffer Exchange During purification, exchange the buffer to a formulation that is optimal for the long-term stability of the conjugate.The optimal buffer for labeling may not be the best for storage.
Storage Conditions Store the purified conjugate at an appropriate temperature and concentration. Consider adding cryoprotectants like glycerol for frozen storage.[6]Prevents aggregation during storage and freeze-thaw cycles.[3][6]
Characterization Analyze the purified conjugate by Dynamic Light Scattering (DLS) or analytical SEC to quantify the amount of soluble aggregates.These techniques can detect the presence of aggregates that are not visible to the naked eye.

Data Presentation: Stabilizing Excipients

The following table summarizes common stabilizing excipients used to prevent protein aggregation.

Excipient Class Example Typical Concentration Range Mechanism of Action
Polyols/Sugars Glycerol5 - 20% (v/v)Preferential exclusion, increases the stability of the native protein conformation.[7]
Sucrose, Trehalose0.1 - 1 MStabilize the native protein structure through preferential hydration.[7]
Amino Acids L-Arginine50 - 100 mMSuppresses protein-protein interactions and can solubilize aggregates.[2][7]
Glycine50 - 250 mMCan reduce viscosity and improve colloidal stability.[3]
Surfactants (non-ionic) Polysorbate 20 (Tween-20)0.01 - 0.1% (v/v)Prevent surface-induced aggregation by competing with proteins for interfaces.[2][8]
Polysorbate 80 (Tween-80)0.01 - 0.1% (v/v)Similar to Polysorbate 20, effective at preventing aggregation at air-water and solid-water interfaces.[8]
Salts Sodium Chloride (NaCl)50 - 200 mMShields electrostatic interactions that can lead to aggregation.[5]

Experimental Protocols

Protocol 1: General NHS-Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester reactive dye.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS-ester dye

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[1]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Reaction Setup: Add the reaction buffer to the protein solution to adjust the pH to 8.3.

  • Labeling Reaction: Add the dissolved NHS-ester dye to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.[9] Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[2]

  • Quenching: (Optional) Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Purify the protein conjugate from unreacted dye and byproducts using a desalting column or SEC.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance of the dye.

Protocol 2: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • Protein conjugate sample

  • SEC column with an appropriate pore size for the protein of interest

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: A buffer that is compatible with the protein and does not promote aggregation (e.g., PBS, pH 7.4).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein conjugate sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a known concentration and volume of the sample onto the column.

  • Chromatogram Analysis: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric protein.

  • Quantification: Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) reaction Labeling Reaction (Optimized Stoichiometry, Temp, Time) protein_prep->reaction dye_prep Dye Preparation (Dissolve in Anhydrous Solvent) dye_prep->reaction quenching Quenching (Optional) reaction->quenching purification Purification (SEC or Desalting) reaction->purification quenching->purification characterization Characterization (DOL, Aggregation Analysis) purification->characterization

Caption: Experimental workflow for protein labeling and analysis.

troubleshooting_aggregation cluster_parameters Optimize Labeling Parameters cluster_buffer Modify Buffer Conditions cluster_post Post-Labeling Steps start Protein Aggregation Observed? stoichiometry Reduce Dye:Protein Ratio start->stoichiometry Yes end Aggregation Minimized start->end No concentration Lower Protein Concentration stoichiometry->concentration reagent Switch to Hydrophilic Dye concentration->reagent temperature Lower Reaction Temperature reagent->temperature additives Add Stabilizing Excipients (e.g., Arginine, Glycerol) temperature->additives ph_ionic Optimize pH and Ionic Strength additives->ph_ionic purify Immediate SEC Purification ph_ionic->purify storage Optimize Storage Buffer & Conditions purify->storage storage->end

Caption: Troubleshooting decision tree for protein aggregation.

References

Validation & Comparative

A Comparative Guide to Characterization Methods for N-Boc-N-bis(PEG4-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of N-Boc-N-bis(PEG4-NHS ester) and its conjugates. Understanding the identity, purity, and reactivity of this branched PEG linker is critical for its successful application in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visual workflows to aid in the selection and implementation of the most appropriate characterization methods.

Overview of Key Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of N-Boc-N-bis(PEG4-NHS ester) conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the structure, molecular weight, purity, and functionality of the conjugate.

Analytical Method Principle Advantages Disadvantages
¹H and ¹³C NMR Spectroscopy Measures the magnetic environment of atomic nuclei.Provides unambiguous structural elucidation and confirmation of the Boc protecting group and PEG backbone. Allows for quantitative analysis of purity and conjugation efficiency.Requires a relatively pure sample for clear spectra. The signal from the N-H proton can sometimes be broad or difficult to observe.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and detects them by mass.Offers precise molecular weight determination, confirming successful conjugation and identifying impurities. High sensitivity allows for the detection of low-level byproducts.[3]The polydispersity of PEG can complicate mass spectra, though techniques exist to simplify them.[4]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.A powerful tool for assessing purity, quantifying the conjugate, and separating it from starting materials and byproducts. Different modes (e.g., RP-HPLC, SEC) can be used for comprehensive analysis.[]Does not provide direct structural information. Quantification of PEG compounds can be challenging due to the lack of a strong chromophore, often requiring specialized detectors like ELSD or CAD.[6]
Spectrophotometric Assay Measures the absorbance of light by a sample.A simple and rapid method to determine the reactivity of the NHS esters by measuring the release of N-hydroxysuccinimide (NHS).Provides information only on the functional activity of the NHS ester group, not the overall structure or purity of the conjugate.

Structural and Purity Analysis: A Comparative Look

The following tables summarize the expected quantitative data from the characterization of N-Boc-N-bis(PEG4-NHS ester). These values are based on the analysis of similar compounds and known functional group effects.

Table 2.1: Expected ¹H NMR Data (400 MHz, CDCl₃)
Assignment Chemical Shift (ppm) Multiplicity Integration
Boc (-C(CH₃)₃)~1.45Singlet9H
NHS ester (-COCH₂CH₂CO-)~2.85Singlet8H
PEG backbone (-OCH₂CH₂O-)3.55 - 3.75Multiplet32H
PEG (-CH₂-N)~3.40Triplet4H
PEG (-CH₂-COO)~2.60Triplet4H
Table 2.2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Chemical Shift (ppm)
Boc (C=O)~156
Boc (-C(CH₃)₃)~80
Boc (-C(CH₃)₃)~28
NHS ester (C=O)~169
NHS ester (-CH₂CH₂-)~25
PEG backbone (-OCH₂CH₂O-)~70-71
Table 2.3: Mass Spectrometry Data
Parameter Expected Value
Molecular Formula C₃₅H₅₇N₃O₁₈
Molecular Weight 807.84 g/mol [1]
Purity (Typical) >95%[7]

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and assess the purity of the N-Boc-N-bis(PEG4-NHS ester) conjugate.

Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR tube dissolve->transfer spectrometer Acquire spectrum on a 400 MHz (or higher) NMR spectrometer transfer->spectrometer lock Lock and shim spectrometer->lock acquire Acquire ¹H and ¹³C spectra lock->acquire process Process spectra (Fourier transform, phasing, baseline correction) acquire->process reference Reference to solvent peak process->reference integrate Integrate signals and assign peaks reference->integrate

Caption: NMR characterization workflow.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-Boc-N-bis(PEG4-NHS ester) conjugate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently swirl the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and compare the integrals to the expected proton ratios to confirm the structure and assess purity.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

LC-MS for Molecular Weight Determination and Purity Analysis

Objective: To determine the molecular weight of the conjugate and assess its purity by separating and identifying impurities.

Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS Detection start Prepare a stock solution of the conjugate (e.g., 1 mg/mL) dilute Dilute to a working concentration (e.g., 10 µg/mL) in mobile phase start->dilute inject Inject sample onto an HPLC system dilute->inject separate Separate components on a C18 column with a gradient elution inject->separate ionize Ionize the eluent using Electrospray Ionization (ESI) separate->ionize analyze Analyze ions in a mass spectrometer (e.g., Q-TOF) ionize->analyze detect Detect and record mass spectra analyze->detect

Caption: LC-MS characterization workflow.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the N-Boc-N-bis(PEG4-NHS ester) conjugate in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for re-equilibration. For example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1500 m/z).

    • Data Analysis: Process the data to identify the molecular ion peak(s) of the conjugate (e.g., [M+H]⁺, [M+Na]⁺) and any impurities. The high-resolution mass data can be used to confirm the elemental composition.

Spectrophotometric Assay for NHS Ester Reactivity

Objective: To confirm the reactivity of the NHS ester functional groups. This assay is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be monitored by its absorbance at 260 nm.

Workflow:

NHS_Reactivity_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis start Dissolve 1-2 mg of conjugate in amine-free buffer (pH 8.5) control Prepare a buffer blank start->control zero Zero spectrophotometer with buffer blank at 260 nm control->zero measure1 Measure initial absorbance of the sample zero->measure1 add_base Add NaOH to hydrolyze the NHS ester measure1->add_base measure2 Measure final absorbance add_base->measure2 compare Compare initial and final absorbance values measure2->compare conclusion A significant increase indicates active NHS esters compare->conclusion Characterization_Logic cluster_methods Characterization Methods cluster_info Information Obtained Molecule N-Boc-N-bis(PEG4-NHS ester) Conjugate NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS HPLC HPLC Molecule->HPLC Func_Assay Functional Assay Molecule->Func_Assay Structure Chemical Structure NMR->Structure Purity Purity NMR->Purity MW Molecular Weight MS->MW MS->Purity HPLC->Purity Reactivity NHS Ester Reactivity Func_Assay->Reactivity

References

Mass Spectrometry: The Gold Standard for Confirming Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Characterizing PEGylated Biotherapeutics

For researchers, scientists, and drug development professionals, confirming the successful PEGylation of a protein is a critical step in the development of biotherapeutics. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties.[1] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of these complex biomolecules, offering unparalleled precision in determining the degree and sites of PEGylation.[2][3] This guide provides a comprehensive comparison of mass spectrometry techniques with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their needs.

The Power of Mass Spectrometry in PEGylation Analysis

Mass spectrometry directly measures the mass-to-charge ratio of ionized molecules, making it uniquely suited for detecting the mass shift that occurs when a PEG molecule is attached to a protein. This allows for the precise determination of the number of PEG chains conjugated to the protein, a critical quality attribute that influences the therapeutic's efficacy and safety.

Two primary mass spectrometry techniques are widely employed for PEGylation analysis: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).[4]

  • MALDI-TOF MS is a rapid and sensitive method ideal for determining the average degree of PEGylation and the distribution of different PEGylated species.[5][6] It provides clear spectra that show the mass increase corresponding to the addition of each PEG chain.

  • ESI-MS , particularly when coupled with liquid chromatography (LC-MS), offers high-resolution analysis and is well-suited for characterizing the heterogeneity of PEGylated proteins.[7][8] This technique can separate different PEGylated forms before they enter the mass spectrometer, providing more detailed information.[9]

Further characterization of the specific attachment sites of the PEG chains can be achieved through peptide mapping . In this "bottom-up" proteomics approach, the PEGylated protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS.[7][10][11][12] This allows for the identification of the exact amino acid residues where PEGylation has occurred.[4] In contrast, "top-down" proteomics analyzes the intact protein, providing information on the entire proteoform, including all modifications.[13][14][15]

Comparing Analytical Techniques for PEGylation Confirmation

While mass spectrometry is the gold standard, other techniques are also used for PEGylation analysis, each with its own advantages and limitations. The following table provides a quantitative comparison of the key performance metrics for mass spectrometry and its alternatives.

TechniquePrincipleInformation ProvidedResolutionThroughput
MALDI-TOF MS Measures mass-to-charge ratio of intact proteinAverage degree of PEGylation, distribution of speciesHighHigh
ESI-MS (LC-MS) Measures mass-to-charge ratio of intact protein after separationHeterogeneity of PEGylation, accurate mass of speciesVery HighMedium
Peptide Mapping (LC-MS/MS) Analysis of digested protein fragmentsSite-specific location of PEGylationHighLow
SDS-PAGE Separation by molecular weightApparent molecular weight increaseLowHigh
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusPurity, presence of aggregates and free PEGMediumMedium
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of PEGQuantification of total PEGylated proteinN/AHigh

Experimental Workflows and Logical Comparisons

The choice of analytical technique depends on the specific information required. The following diagrams illustrate the typical experimental workflows for mass spectrometry-based analysis and a logical comparison of the different available methods.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Desalting Desalting Sample->Desalting MALDI_TOF MALDI-TOF MS Desalting->MALDI_TOF Intact Protein ESI_MS LC-ESI-MS Desalting->ESI_MS Intact Protein Peptide_Mapping Digestion & LC-MS/MS Desalting->Peptide_Mapping Protein Digestion Degree Degree of PEGylation MALDI_TOF->Degree Heterogeneity Heterogeneity ESI_MS->Heterogeneity Site PEGylation Site Peptide_Mapping->Site

Mass Spectrometry Workflow for PEGylation Analysis

Analytical_Technique_Comparison Goal Analytical Goal Confirmation Initial Confirmation of PEGylation Goal->Confirmation Quantification Quantification of PEGylated Protein Goal->Quantification Detailed_Characterization Detailed Structural Characterization Goal->Detailed_Characterization SDS_PAGE SDS-PAGE Confirmation->SDS_PAGE SEC Size Exclusion Chromatography Confirmation->SEC Quantification->SEC ELISA ELISA Quantification->ELISA MS Mass Spectrometry Detailed_Characterization->MS

Decision Tree for Selecting an Analytical Technique

Detailed Experimental Protocols

To ensure reproducible and accurate results, detailed experimental protocols are essential.

MALDI-TOF MS Protocol for Intact PEGylated Protein Analysis[5]
  • Sample Preparation:

    • Desalt and purify the PEGylated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.

    • Prepare a matrix solution, typically sinapinic acid at 10 mg/mL in 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[5] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.[5]

    • Mix the desalted sample with the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules.[6]

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the peaks corresponding to the un-PEGylated protein and the different PEGylated species (e.g., mono-, di-, tri-PEGylated).

    • Calculate the mass difference between the peaks to confirm the mass of the attached PEG moiety.

    • The relative intensity of the peaks can be used to estimate the distribution of the different PEGylated forms.

LC-ESI-MS Protocol for Intact PEGylated Protein Analysis[7]
  • Sample Preparation:

    • Prepare the PEGylated protein sample in a mobile phase-compatible buffer.

    • Ensure the concentration is appropriate for LC-MS analysis (typically in the µg/mL range).

  • LC Separation:

    • Equilibrate a reversed-phase column (e.g., C4 or C8) with the initial mobile phase (e.g., water with 0.1% formic acid).

    • Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient will separate the different PEGylated species based on their hydrophobicity.

  • ESI-MS Analysis:

    • The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra across the elution profile.

    • The ESI process generates multiply charged ions of the protein.

  • Data Analysis:

    • Deconvolute the multiply charged spectra to determine the zero-charge mass of each eluting species.

    • The deconvoluted masses will correspond to the un-PEGylated protein and the various PEGylated forms.

Peptide Mapping Protocol for Site-Specific PEGylation Analysis[10]
  • Protein Digestion:

    • Denature the PEGylated protein using a denaturant (e.g., urea, guanidine (B92328) HCl).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reversed-phase liquid chromatography.

    • The eluting peptides are introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full MS scan to detect the peptide precursor ions and then selects the most intense ions for fragmentation (MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database to identify the peptides.

    • The presence of a PEGylated peptide is identified by a mass shift corresponding to the mass of the PEG moiety plus the mass of the peptide.

    • The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue that is modified.

Alternative Methods for PEGylation Confirmation

While mass spectrometry provides the most detailed information, other techniques can be used for routine analysis or as complementary methods.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their apparent molecular weight.[16] PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.[17][18] While this method can confirm the attachment of PEG, it provides low-resolution information and can be affected by interactions between PEG and SDS, leading to smeared bands.[19][20] Native PAGE can sometimes provide better resolution by avoiding the use of SDS.[19][20]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. PEGylated proteins, having a larger hydrodynamic radius than their unmodified counterparts, will elute earlier from the column.[21][22] This technique is useful for determining the purity of the PEGylated product, separating it from un-PEGylated protein and free PEG.

ELISA

Enzyme-linked immunosorbent assays (ELISAs) can be developed to specifically quantify PEGylated proteins.[23][24][25][26][27] These assays typically use an antibody that recognizes the PEG moiety, providing a high-throughput method for measuring the concentration of PEGylated protein in a sample.[23][25]

References

A Comparative Guide to Purity Assessment of N-Boc-N-bis(PEG4-NHS ester) Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PROTACs and other bioconjugates, ensuring the purity of critical reagents like N-Boc-N-bis(PEG4-NHS ester) is paramount for reproducible results and the safety of downstream applications. This guide provides a comprehensive comparison of analytical methods for assessing the purity of N-Boc-N-bis(PEG4-NHS ester), offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to N-Boc-N-bis(PEG4-NHS ester)

N-Boc-N-bis(PEG4-NHS ester) is a branched, amine-reactive polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It features a Boc-protected amine and two N-hydroxysuccinimide (NHS) ester functional groups. This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][3] The purity of this linker is critical, as impurities can lead to undesired side reactions, difficulties in purification of the final conjugate, and unreliable biological data. Commercial suppliers typically offer this product with a purity of greater than 90% to 96%.[4]

Key Purity-Related Challenges

Several factors can affect the purity of N-Boc-N-bis(PEG4-NHS ester) products:

  • Hydrolysis of NHS Esters: The NHS ester groups are susceptible to hydrolysis, which converts the reactive ester to a non-reactive carboxylic acid. This process is accelerated by moisture.[5][6]

  • Incomplete Synthesis: The manufacturing process may result in starting materials or incompletely reacted intermediates.

  • PEG-related Impurities: The PEG raw materials themselves can contain impurities such as ethylene (B1197577) oxide, 1,4-dioxane, or degradation products like formaldehyde (B43269) and formic acid.[7][8][9]

  • Polydispersity: Although discrete PEG (dPEG®) linkers are designed to be monodisperse, variations in the PEG chain length can sometimes occur.

A robust purity assessment method should be able to separate the intact N-Boc-N-bis(PEG4-NHS ester) from these potential impurities.

Comparison of Analytical Methods for Purity Assessment

The following table summarizes the key analytical techniques for assessing the purity of N-Boc-N-bis(PEG4-NHS ester).

Method Principle Strengths Weaknesses Typical Purity Range Reported
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase or HILIC). Detection typically by Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore in the PEG backbone.High resolution, quantitative, can separate closely related impurities.Requires specialized detectors (CAD/ELSD). Method development can be complex.>90-98%
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the integration of specific proton signals against a certified internal standard.Highly accurate and precise, provides structural confirmation, does not require a reference standard of the analyte itself.[10][11][12][13][14]Lower sensitivity than HPLC, may not resolve all impurities if their signals overlap with the main compound.>95%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for the main component and impurities, aiding in their identification.[15]Can be less quantitative than HPLC-CAD/ELSD or qNMR without careful validation and use of appropriate standards.-

Experimental Protocols

Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

This method is well-suited for separating the relatively nonpolar N-Boc-N-bis(PEG4-NHS ester) from more polar, hydrolyzed impurities.

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis Sample Weigh N-Boc-N-bis(PEG4-NHS ester) Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Inject Inject onto C18 column Dissolve->Inject Elute Gradient Elution Inject->Elute Detect Charged Aerosol Detector (CAD) Elute->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

Caption: RP-HPLC-CAD workflow for purity analysis.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Chromatography data system.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • N-Boc-N-bis(PEG4-NHS ester) sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the N-Boc-N-bis(PEG4-NHS ester) and dissolve it in 1 mL of the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weigh_Sample Accurately weigh sample Dissolve Dissolve both in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR spectrum Dissolve->Acquire Integrate Integrate analyte & standard peaks Acquire->Integrate Calculate Calculate purity Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Materials:

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • N-Boc-N-bis(PEG4-NHS ester) sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the N-Boc-N-bis(PEG4-NHS ester) into a clean vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Data Analysis:

    • Identify a well-resolved signal from the N-Boc-N-bis(PEG4-NHS ester) (e.g., the singlet from the Boc group protons) and a signal from the internal standard.

    • Integrate these signals accurately.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Alternative Products and Considerations

While N-Boc-N-bis(PEG4-NHS ester) is a common choice, several other bifunctional PEG linkers are available with different protecting groups, PEG chain lengths, and reactive ends.[16][17][18] The choice of linker depends on the specific application. When comparing products from different vendors, it is crucial to scrutinize the certificate of analysis and the method used for purity determination. A purity value obtained by qNMR is generally considered more accurate and reliable than a value from HPLC with non-specific detection.

Conclusion

Both HPLC with advanced detection and qNMR are powerful techniques for assessing the purity of N-Boc-N-bis(PEG4-NHS ester) products. HPLC-CAD/ELSD excels at resolving complex mixtures and detecting a wide range of impurities, while qNMR provides a highly accurate, absolute measure of purity. For comprehensive quality control, a combination of these methods is often employed, with LC-MS serving as a valuable tool for impurity identification. The detailed protocols and comparative information in this guide should empower researchers to make informed decisions about the most appropriate analytical strategies for their needs.

References

A Comparative Guide to Homobifunctional Crosslinkers: N-Boc-N-bis(PEG4-NHS ester) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical crosslinker is a critical step in the development of advanced bioconjugates, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). Homobifunctional crosslinkers, possessing two identical reactive groups, are instrumental in linking biomolecules, stabilizing protein structures, and assembling complex molecular architectures. This guide provides an objective comparison of N-Boc-N-bis(PEG4-NHS ester), a branched polyethylene (B3416737) glycol (PEG)-based crosslinker, with other commonly used homobifunctional alternatives. We will delve into their chemical properties, performance characteristics, and provide detailed experimental protocols to aid in the rational design and evaluation of these critical reagents.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are defined by the presence of two identical reactive moieties at either end of a spacer arm.[1] These reagents are typically employed in a single-step reaction to covalently link molecules with accessible and compatible functional groups, most commonly primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[2] The choice of a homobifunctional crosslinker is dictated by several factors, including the desired spacer arm length, the hydrophilicity or hydrophobicity of the linker, and the chemical nature of the reactive groups.

N-Boc-N-bis(PEG4-NHS ester): A Branched PEGylated Crosslinker

N-Boc-N-bis(PEG4-NHS ester) is a branched, PEGylated homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups.[3][4] The branched structure and the presence of PEG chains confer unique properties to this crosslinker, which are particularly advantageous in specific applications like the synthesis of PROTACs.[3][5][6] The Boc (tert-butyloxycarbonyl) protecting group on the central nitrogen atom can be removed under acidic conditions, providing a potential site for further molecular elaboration.[7]

Comparative Analysis of Homobifunctional Crosslinkers

The performance of a crosslinker significantly impacts the properties of the final bioconjugate. This section provides a quantitative comparison of N-Boc-N-bis(PEG4-NHS ester) with two widely used alternatives: Disuccinimidyl suberate (B1241622) (DSS), a classic hydrophobic crosslinker, and Bis(sulfosuccinimidyl) suberate (BS3), its water-soluble analog.

Table 1: Key Characteristics of Selected Homobifunctional Crosslinkers

FeatureN-Boc-N-bis(PEG4-NHS ester)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Specificity Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Spacer Arm Length ~38.8 Å (estimated total span)11.4 Å[8]11.4 Å[8]
Spacer Arm Composition Branched Polyethylene Glycol (PEG)Alkyl ChainAlkyl Chain with Sulfonate Groups
Solubility Soluble in organic solvents (e.g., DMSO), moderate aqueous solubilityInsoluble in water (requires organic solvent)[9]Soluble in water[9]
Membrane Permeability Permeable (predicted)Permeable[10]Impermeable[10]
Cleavability NoNoNo

Table 2: Performance Comparison in Bioconjugation Applications

Performance MetricN-Boc-N-bis(PEG4-NHS ester)DSSBS3
Crosslinking Efficiency High in both organic and aqueous/organic co-solvent systems.High in organic/aqueous co-solvent systems.High in aqueous systems.
Solubility of Conjugate Significantly enhances the hydrophilicity and solubility of the resulting conjugate.[11]Can decrease the solubility of the conjugate, potentially leading to aggregation.Maintains or improves the solubility of the conjugate in aqueous buffers.
Stability of Conjugate The flexible PEG chains can shield the protein from enzymatic degradation, potentially increasing stability.[12]The rigid alkyl spacer offers good stability but can induce conformational changes.Similar stability to DSS, but the sulfonate groups can influence interactions.
Immunogenicity The PEG chains are known to reduce the immunogenicity of the conjugate.[11]The alkyl spacer can be immunogenic.Less immunogenic than DSS due to increased hydrophilicity.
Primary Applications PROTAC synthesis, development of ADCs with improved solubility, surface modification.[3][5]Intracellular protein crosslinking, studying protein-protein interactions.[10]Cell-surface protein crosslinking, crosslinking of water-soluble proteins.[10]

Experimental Protocols

Accurate and reproducible experimental data are essential for the objective comparison of crosslinkers. The following sections provide detailed methodologies for key experiments to evaluate the performance of N-Boc-N-bis(PEG4-NHS ester) and other homobifunctional crosslinkers.

Protocol 1: Comparative Protein Crosslinking Efficiency Assay

This protocol describes a method to compare the crosslinking efficiency of different homobifunctional crosslinkers using a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Disuccinimidyl suberate (DSS)

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents and equipment

  • Densitometry software for gel analysis

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 8.0).

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare 10 mM stock solutions of N-Boc-N-bis(PEG4-NHS ester) and DSS in anhydrous DMSO.

    • Prepare a 10 mM stock solution of BS3 in PBS (pH 7.4).

  • Crosslinking Reaction:

    • Set up parallel reactions for each crosslinker. In separate microcentrifuge tubes, add 100 µL of the BSA solution.

    • Add a 20-fold molar excess of each crosslinker stock solution to the respective BSA solutions.

    • As a control, add an equivalent volume of the corresponding solvent (DMSO or PBS) to a BSA solution.

    • Incubate the reactions for 30 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Mix an aliquot of each reaction with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Data Analysis:

    • Image the gel and use densitometry software to quantify the intensity of the monomeric BSA band and the higher molecular weight crosslinked species.

    • Calculate the percentage of crosslinked BSA for each crosslinker.

Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry

This protocol outlines a workflow for the identification and quantification of crosslinked peptides from a protein complex using mass spectrometry. This method can be adapted to compare the crosslinking patterns and efficiencies of different homobifunctional crosslinkers.[1][13][14]

Materials:

  • Purified protein or protein complex

  • Homobifunctional crosslinkers (e.g., N-Boc-N-bis(PEG4-NHS ester), DSS, BS3)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

  • Crosslinking analysis software (e.g., pLink, xQuest, MaxLynx)

Procedure:

  • Crosslinking Reaction: Perform the crosslinking reaction as described in Protocol 1, optimizing the crosslinker-to-protein molar ratio.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein sample in a buffer containing urea.

    • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. Acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use specialized crosslinking software to identify the crosslinked peptides from the MS/MS data.

    • Quantify the relative abundance of identified crosslinked peptides for each crosslinker to compare their efficiencies in linking specific lysine residues.

Protocol 3: Stability Assay of Crosslinked Conjugates

This protocol describes a method to assess the stability of protein conjugates formed with different crosslinkers in serum.

Materials:

  • Purified crosslinked protein conjugates (from Protocol 1)

  • Human or mouse serum

  • PBS, pH 7.4

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibody specific to the protein of interest

Procedure:

  • Incubation in Serum:

    • Incubate a defined amount of each crosslinked conjugate in serum at 37°C.

    • As a control, incubate the same amount of conjugate in PBS.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis by Western Blot:

    • Separate the proteins in the collected aliquots by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to the protein to visualize the intact conjugate and any degradation products.

  • Data Analysis: Quantify the band intensities to determine the rate of degradation of the conjugate over time.

Visualizing the Concepts

Diagrams are essential for understanding complex biological and chemical processes. Below are Graphviz diagrams illustrating key concepts discussed in this guide.

Homobifunctional Crosslinking Mechanism Protein1 Protein A (with Primary Amines) Conjugate Covalently Linked Protein A - Protein B Protein1->Conjugate Protein2 Protein B (with Primary Amines) Protein2->Conjugate Crosslinker Homobifunctional Crosslinker (e.g., NHS-Ester) Crosslinker->Conjugate Comparative Experimental Workflow cluster_0 Crosslinker Selection cluster_1 Bioconjugation cluster_2 Performance Evaluation cluster_3 Data Interpretation Crosslinker1 N-Boc-N-bis(PEG4-NHS ester) Reaction Protein Crosslinking (e.g., with BSA) Crosslinker1->Reaction Crosslinker2 DSS Crosslinker2->Reaction Crosslinker3 BS3 Crosslinker3->Reaction Analysis1 Efficiency Assay (SDS-PAGE, Densitometry) Reaction->Analysis1 Analysis2 Quantitative Analysis (Mass Spectrometry) Reaction->Analysis2 Analysis3 Stability Assay (Serum Incubation, Western Blot) Reaction->Analysis3 Analysis4 Solubility Assessment Reaction->Analysis4 Conclusion Comparative Performance Data Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion Analysis4->Conclusion

References

Navigating the Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is far more than a simple spacer; its length, composition, and architecture critically influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]

Among the most common linker motifs, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and synthetic tractability.[3][4] While linear PEG linkers are the most prevalent, the potential utility of branched PEG architectures presents an intriguing, albeit less explored, avenue in PROTAC design. This guide provides an objective comparison of branched and linear PEG linkers, summarizing key performance attributes and providing the experimental context needed for rational PROTAC design.

Structural and Functional Comparison

Linear PEG linkers consist of repeating ethylene (B1197577) glycol units in a straight chain, offering flexibility and a straightforward way to modulate the distance between the two ends of the PROTAC.[5] Branched PEG linkers, by contrast, feature a central core from which multiple PEG arms extend. This architecture fundamentally alters the linker's spatial footprint and physical properties.

While direct head-to-head studies comparing branched and linear PEG linkers in PROTACs targeting the same POI and E3 ligase are not extensively documented in current literature, we can extrapolate their potential performance based on their known chemical properties and data from related bioconjugation studies.

Data Summary: Performance and Physicochemical Properties

The following tables summarize the established characteristics of linear PEG linkers and the projected attributes of branched PEG linkers in the context of PROTAC design.

Table 1: PROTAC Degradation Performance

ParameterLinear PEG LinkersBranched PEG Linkers (Projected)Rationale / Notes
Degradation Potency (DC50) Highly dependent on linker length; an optimal length is crucial for productive ternary complex formation.[6]Potentially lower potency due to increased steric hindrance, which may impede optimal ternary complex formation.The bulkier structure of a branched linker could create steric clashes between the POI and E3 ligase, preventing the precise orientation required for efficient ubiquitination.
Maximal Degradation (Dmax) High Dmax values are achievable with optimized linker length.[7]May be lower if steric hindrance prevents a significant portion of PROTACs from forming a productive complex.A lower Dmax would suggest that even at saturating concentrations, the PROTAC cannot induce degradation of the entire target protein pool.
Ternary Complex Stability Linker flexibility and length are key determinants of complex stability and cooperativity.[8]The constrained geometry might pre-organize the PROTAC into a favorable conformation, but could also prevent necessary conformational adjustments.While rigidity can sometimes be beneficial, the flexibility of linear PEGs often allows the complex to find its most stable arrangement.[1]

Table 2: Physicochemical & Pharmacokinetic Properties

ParameterLinear PEG LinkersBranched PEG Linkers (Projected)Rationale / Notes
Aqueous Solubility Good; PEG linkers are known to significantly increase the solubility of hydrophobic PROTAC molecules.[4][9]Excellent; the multi-arm structure presents a larger hydrophilic surface area, likely further enhancing solubility.This is a primary advantage of PEGylation in general; branching is expected to amplify this effect.
Cell Permeability Complex relationship; flexibility can allow folding to shield polar surface area, aiding permeability, but excessive length can be detrimental.[1]Potentially lower; the larger hydrodynamic radius and increased polarity may hinder passive diffusion across the cell membrane.Larger, bulkier molecules typically face greater challenges in crossing the lipophilic cell membrane.
Metabolic Stability The ether backbone is generally stable against enzymatic cleavage.[]Expected to have similar or slightly enhanced stability due to steric shielding of the core structure.The fundamental ether structure of PEG is resistant to common metabolic pathways.
Hydrodynamic Radius Increases predictably with the number of PEG units.Significantly larger for an equivalent molecular weight compared to linear counterparts.[11]This property is leveraged in other fields to reduce renal clearance and extend in-vivo half-life.[11]

Key Biological and Experimental Workflows

The development and comparison of PROTACs rely on a series of standardized biochemical and cellular assays. The diagrams below illustrate the fundamental mechanism of PROTAC action and a typical workflow for evaluating and comparing different PROTAC constructs.

PROTAC_Mechanism cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds POI Warhead Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3 Anchor Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Poly-Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Evaluation Design 1. Design PROTACs (Linear vs. Branched Linker) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Binding 3. Binary Binding Assays (SPR, ITC) Target & E3 Ligase Synthesis->Binding Ternary 4. Ternary Complex Formation Assays Binding->Ternary Degradation 5. Target Degradation (Western Blot, MS) Determine DC50/Dmax Ternary->Degradation Permeability 6. Cell Permeability (e.g., PAMPA) Degradation->Permeability Viability 7. Cell Viability & Off-Target Effects Permeability->Viability PK 8. Pharmacokinetics (PK) Studies Viability->PK PD 9. Pharmacodynamics (PD) & Efficacy PK->PD

Caption: Workflow for comparative evaluation of PROTAC linkers.

Deciding on a Linker Strategy

The choice between a linear and branched PEG linker is a strategic one that depends on the specific goals of the PROTAC development program. The following diagram outlines a logical approach to this decision.

Linker_Choice outcome outcome start Primary Goal? solubility Maximize Solubility & In Vivo Half-Life? start->solubility Physicochemical Properties potency Maximize Cellular Potency & Permeability? start->potency Biological Activity solubility_q Is the PROTAC scaffold highly lipophilic or showing rapid clearance? solubility->solubility_q potency_q Is achieving optimal ternary complex geometry the main challenge? potency->potency_q branched Consider Branched PEG solubility_q->branched Yes linear Start with Linear PEG solubility_q->linear No potency_q->branched No potency_q->linear Yes

Caption: A decision guide for selecting linker architecture.

Detailed Experimental Protocols

Reproducible and rigorous experimental evaluation is paramount in PROTAC development. Below are detailed methodologies for key assays.

Target Protein Degradation via Western Blot

This protocol is fundamental for quantifying PROTAC-induced protein degradation to determine DC50 and Dmax values.[12]

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the total protein concentration of each lysate supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax.[12]

Ternary Complex Formation via In Vitro Pull-Down Assay

This assay provides evidence of the PROTAC's ability to bridge the POI and the E3 ligase.[5]

  • Protein Purification: Purify recombinant versions of the target protein (POI) and the relevant E3 ligase complex (e.g., VHL-ElonginB-ElonginC), often with affinity tags (e.g., His-tag on POI, Strep-tag on E3).

  • Complex Formation: In a microcentrifuge tube, combine the purified, tagged POI with the PROTAC molecule at various concentrations in an appropriate assay buffer. Incubate to allow for binary complex formation.

  • Pull-Down: Add the purified, tagged E3 ligase complex to the mixture and incubate to allow for ternary complex formation. Add affinity beads corresponding to the tag on the POI (e.g., Ni-NTA beads for a His-tagged POI). Incubate with gentle rotation to capture the POI and any interacting partners.

  • Washing and Elution: Pellet the beads by centrifugation and wash several times with buffer to remove non-specific binders. Elute the bound proteins from the beads using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tags).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot, probing for the presence of the E3 ligase. An increase in the amount of E3 ligase pulled down in the presence of the PROTAC indicates the formation of a ternary complex.[5]

Conclusion

The choice of linker is a critical decision in PROTAC design. Linear PEG linkers are a well-established, versatile, and effective option, providing a balance of solubility, flexibility, and synthetic accessibility that has proven successful for numerous degraders.[7][13] The systematic optimization of linear PEG linker length remains a cornerstone of modern PROTAC development.

Branched PEG linkers represent a more nascent concept in the PROTAC field. While they offer theoretical advantages, particularly for enhancing solubility and potentially extending in-vivo half-life, these benefits must be weighed against the significant risk of steric hindrance that could impair ternary complex formation and reduce degradation potency. Their application may be best suited for PROTACs with severe solubility or pharmacokinetic challenges that cannot be overcome with linear linkers. As the field of targeted protein degradation continues to mature, further research into novel linker architectures, including branched PEGs, will be essential to unlock the full therapeutic potential of PROTACs.

References

A Researcher's Guide to Bioconjugation: Alternatives to N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical linking of molecules—bioconjugation—is a cornerstone of innovation. From creating antibody-drug conjugates (ADCs) for targeted cancer therapy to developing advanced diagnostic assays, the choice of crosslinker is critical. N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring two amine-reactive N-hydroxysuccinimide (NHS) esters and a protected amine. While effective, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternatives with distinct advantages in specificity, stability, and performance.

This guide provides an objective comparison of key alternatives to traditional NHS-ester PEGylation, supported by experimental data, detailed protocols, and visualizations to inform the selection of the optimal strategy for your research.

Key Alternatives in Bioconjugation Chemistry

The primary alternatives to N-Boc-N-bis(PEG4-NHS ester) can be categorized by their reactive chemistry, targeting different functional groups on proteins, or by the nature of the linker itself.

  • Amine-Reactive NHS Esters: This is the classic approach, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds. While effective, proteins often have many lysines, leading to a heterogeneous mixture of conjugated products.[1]

  • Thiol-Reactive Maleimides: Offering greater site-specificity, maleimides react with sulfhydryl groups on cysteine residues to form stable thioether bonds.[2] Since free cysteines are less abundant than lysines, this method allows for more controlled and homogenous conjugation.[3][4]

  • Bioorthogonal "Click" Chemistry: This category includes reactions like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. These reactions are highly specific, high-yielding, and do not interfere with native biological functional groups, offering exceptional control over the conjugation process.

  • Alternative Polymer Linkers (Polysarcosine): Beyond the reactive group, the linker itself is a critical component. Polysarcosine (PSar) has emerged as a promising alternative to PEG. It is a non-ionic, hydrophilic polypeptoid that offers comparable or even superior in vivo performance, with the added benefits of being biodegradable and potentially less immunogenic.[5][6][7][8][9]

Quantitative Data Comparison

The selection of a bioconjugation strategy is often dictated by the stability and performance of the resulting conjugate. The following tables summarize key experimental data comparing these alternatives.

Table 1: In Vitro Performance of Polysarcosine (PSar) vs. PEG Conjugates

This table presents a comparison of interferon-α2b (IFN) conjugated with either PSar or PEG.

ParameterPSar-IFNPEG-IFNUnmodified IFNData Source
Antiproliferative Activity (IC50 in pg/mL) 8013613[5][9]
Trypsin Digestion (Remaining Protein after 8h) ~60%~60%<10%[5][9]
Binding Affinity (KD to IFNAR2 in nM) 1.831.861.12[5]

Lower IC50 indicates higher potency. Comparable protease resistance is observed between PSar and PEG conjugates. Binding affinity is similar between the two conjugates.

Table 2: In Vivo Pharmacokinetics of Polysarcosine (PSar) vs. PEG Conjugates

This table summarizes the pharmacokinetic properties of PSar- and PEG-conjugated interferon in rats.

ParameterPSar-IFNPEG-IFNData Source
Circulation Half-Life (t½ in hours) 7.97.5[5]
Tumor Accumulation (at 24h, %ID/g) ~1.5%~1.0%[5]
Anti-IFN Antibody Titer (Arbitrary Units) ~200~400[5][6]

PSar-IFN shows a slightly longer half-life, greater tumor accumulation, and significantly lower immunogenicity compared to PEG-IFN.

Table 3: Stability of Maleimide-Thiol Conjugates

The stability of the thioether bond formed by maleimide (B117702) conjugation is a critical consideration, as it can be susceptible to a retro-Michael reaction, leading to deconjugation.

Conjugate TypeConditionTime% Intact ConjugateData Source
N-alkyl maleimide Rat Serum (37°C)7 days~59%
N-alkyl maleimide Mouse Serum (37°C)7 days~62%
N-aryl maleimide Human Serum (37°C)7 days>80%

N-aryl maleimides demonstrate enhanced stability and are less prone to deconjugation compared to traditional N-alkyl maleimides.

Table 4: Hydrolytic Stability of Amine-Reactive Esters

The amine-reactive functional groups themselves have limited stability in aqueous solutions, which can affect conjugation efficiency.

Reagent TypeCondition (Aqueous Buffer)Half-lifeData Source
NHS Ester pH 8.5~10-15 minutes
Dibromomaleimide pH 7.4~17.9 minutes[3]
TFP Ester pH 8.5> 60 minutes

Tetrafluorophenyl (TFP) esters show significantly greater hydrolytic stability compared to NHS esters, allowing for longer reaction times if needed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to bioconjugation.

experimental_workflow cluster_amine Amine-Reactive Workflow (NHS Ester) cluster_thiol Thiol-Reactive Workflow (Maleimide) a1 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) a2 2. Dissolve NHS-Ester-PEG in DMSO or DMF a1->a2 a3 3. Add Ester to Protein (Molar Excess) a2->a3 a4 4. Incubate (1-4h at RT or 4°C overnight) a3->a4 a5 5. Purify Conjugate (e.g., SEC, Dialysis) a4->a5 t1 1. Prepare Protein in Thiol-Free Buffer (e.g., PBS, pH 6.5-7.5) t2 2. (Optional) Reduce Disulfides with TCEP or DTT t1->t2 t3 3. Dissolve Maleimide-PEG in DMSO or DMF t2->t3 t4 4. Add Maleimide to Protein (Molar Excess) t3->t4 t5 5. Incubate (2h at RT or 4°C overnight) t4->t5 t6 6. Purify Conjugate (e.g., SEC, Dialysis) t5->t6 reaction_comparison cluster_protein cluster_reagents cluster_targets cluster_bonds Protein Protein Lysine Lysine (-NH2) Cysteine Cysteine (-SH) UnnaturalAA Azido/Alkyne AA NHS NHS-Ester Linker NHS->Lysine Targets Maleimide Maleimide Linker Maleimide->Cysteine Targets Click DBCO/Azide Linker Click->UnnaturalAA Targets Amide Stable Amide Bond Lysine->Amide Forms Thioether Stable Thioether Bond Cysteine->Thioether Forms Triazole Stable Triazole Bond UnnaturalAA->Triazole Forms HER2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Internalization Receptor-Mediated Endocytosis HER2->Internalization Triggers PI3K PI3K HER2->PI3K Blocks Activation MAPK MAPK HER2->MAPK Blocks Activation ADC Antibody-Drug Conjugate (e.g., T-DM1) ADC->HER2 Binds Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Released Lysosome->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces AKT Akt PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Inhibits Arrest AKT->Apoptosis Inhibits MAPK->CellCycle Promotes

References

A Head-to-Head Comparison of Bioconjugation Strategies: N-Boc-N-bis(PEG4-NHS ester) vs. DBCO-PEG-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount to advancing novel therapeutics and diagnostics. The choice of crosslinking chemistry is a critical determinant of the stability, specificity, and overall performance of the resulting bioconjugate. This guide provides an in-depth comparison of two prominent classes of bioconjugation reagents: the traditional amine-reactive N-Boc-N-bis(PEG4-NHS ester) and the bioorthogonal click chemistry reagent, DBCO-PEG-NHS.

This comparison will delve into the fundamental mechanisms of action, supported by experimental data, to provide a clear understanding of the advantages and limitations of each approach. We will explore key performance indicators such as reaction efficiency, specificity, and the stability of the resulting linkages, offering a comprehensive resource to inform your selection of the optimal conjugation strategy.

Quantitative Comparison of Key Features

The decision between NHS ester-based conjugation and click chemistry often hinges on the specific requirements of the application, including the biological environment and the desired level of control over the conjugation process. The following table summarizes the key quantitative and qualitative differences between these two powerful bioconjugation techniques.

FeatureN-Boc-N-bis(PEG4-NHS ester) (NHS Ester Chemistry)DBCO-PEG-NHS (Click Chemistry)
Target Functional Group Primary amines (-NH2) on proteins (e.g., lysine (B10760008) residues, N-terminus)[1][2]Azide (B81097) (-N3) groups, which must be chemically or metabolically introduced[3][4]
Reaction Type Acylation[2]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4][5]
Specificity Reacts with any accessible primary amine, leading to potential heterogeneity in conjugation sites[1]Highly specific and bioorthogonal; DBCO reacts exclusively with azides, minimizing off-target reactions in complex biological systems[3][5]
Biocompatibility Reaction is performed under physiological to slightly alkaline pH. The reagent itself is generally well-tolerated, but the lack of specificity can potentially impact protein function if key lysine residues are modified.Excellent biocompatibility as it is a copper-free click chemistry reaction, making it suitable for use in living cells and in vivo applications[3][4][5]
Reaction Kinetics Reaction completion typically takes 1-4 hours at room temperature[1]Fast reaction kinetics, often proceeding to completion within minutes to a few hours at room temperature[3][5]
Resulting Linkage Amide bondStable triazole ring[4][6]
Linkage Stability Amide bonds are generally stable under physiological conditions.The 1,2,3-triazole linkage is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation[6]
Ease of Use A one-step reaction for molecules that naturally contain primary amines.Requires a two-step process: introduction of the azide group onto one molecule, followed by the click reaction with the DBCO-functionalized molecule[3][4]
Key Structural Feature Branched structure with two NHS esters, allowing for the potential crosslinking of two different amine-containing molecules or increasing the payload of a single molecule[7]Linear PEG spacer enhances water solubility and reduces steric hindrance[8][9][10]

Reaction Mechanisms and Experimental Workflows

To visually delineate the distinct conjugation pathways of N-Boc-N-bis(PEG4-NHS ester) and DBCO-PEG-NHS, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

NHS_Ester_Reaction cluster_reagents Reagents cluster_reaction Conjugation Reaction cluster_products Products N_Boc_N_bis_PEG4_NHS N-Boc-N-bis(PEG4-NHS ester) Reaction Acylation pH 7.2-9 N_Boc_N_bis_PEG4_NHS->Reaction Protein Protein-NH2 (Primary Amine) Protein->Reaction Conjugate Protein-Amide-PEG-Linker Reaction->Conjugate Stable Amide Bond NHS_byproduct N-hydroxysuccinimide (byproduct) Reaction->NHS_byproduct

Caption: Reaction of N-Boc-N-bis(PEG4-NHS ester) with a primary amine.

Click_Chemistry_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Reaction Molecule_A Molecule A (e.g., Protein) Functionalized_A Molecule A-DBCO Molecule_A->Functionalized_A NHS Ester Reaction DBCO_NHS DBCO-PEG-NHS DBCO_NHS->Functionalized_A Click_Reaction SPAAC (Copper-Free) Functionalized_A->Click_Reaction Molecule_B_Azide Molecule B-Azide Molecule_B_Azide->Click_Reaction Final_Conjugate Molecule A - Triazole - Molecule B Click_Reaction->Final_Conjugate Stable Triazole Linkage

Caption: Workflow for DBCO-Azide click chemistry conjugation.

Detailed Experimental Protocols

The following protocols provide a general framework for performing bioconjugation with NHS esters and DBCO click chemistry reagents. Optimization may be required for specific applications.

Protocol 1: Protein Labeling with N-Boc-N-bis(PEG4-NHS ester)

This protocol describes the conjugation of an NHS ester to a primary amine-containing protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amine-containing substances.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[11][13]

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.[1]

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and use spectrophotometry or mass spectrometry to determine the degree of labeling.

Protocol 2: Two-Step Protein Conjugation using DBCO-PEG-NHS and an Azide-Modified Molecule

This protocol involves the initial labeling of a protein with a DBCO group, followed by a click chemistry reaction with an azide-containing molecule.

Part A: Labeling Protein with DBCO-PEG-NHS

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG-NHS

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Size-exclusion chromatography column

Procedure:

  • Prepare Protein and DBCO-PEG-NHS Solutions: Follow steps 1 and 2 from Protocol 1, substituting N-Boc-N-bis(PEG4-NHS ester) with DBCO-PEG-NHS.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS stock solution to the protein solution.

  • Incubation: Incubate at room temperature for 30-60 minutes.[3][4]

  • Quench the Reaction: Add Quenching Buffer as described in Protocol 1.

  • Purification: Purify the DBCO-labeled protein using a size-exclusion chromatography column to remove unreacted DBCO-PEG-NHS.[4]

Part B: Click Chemistry Reaction with Azide-Modified Molecule

Materials:

  • Purified DBCO-labeled protein from Part A

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reaction Mixture: Combine the DBCO-labeled protein with a 2- to 10-fold molar excess of the azide-modified molecule in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3][4] The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.[3][4]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the excess azide-modified molecule.

  • Characterization: Analyze the final conjugate using methods like SDS-PAGE and mass spectrometry to confirm successful conjugation.

Conclusion

The choice between N-Boc-N-bis(PEG4-NHS ester) and DBCO-PEG-NHS is dictated by the specific demands of the bioconjugation application. N-Boc-N-bis(PEG4-NHS ester), with its branched structure and dual NHS esters, offers a straightforward approach for labeling endogenous primary amines and potentially creating more complex, crosslinked structures. However, this comes at the cost of specificity, which can lead to a heterogeneous product.

In contrast, DBCO-PEG-NHS, a cornerstone of copper-free click chemistry, provides a highly specific and bioorthogonal method for conjugation.[5] While it necessitates the pre-introduction of an azide group, the resulting control and the exceptional stability of the triazole linkage are significant advantages, particularly for in vivo applications and when precise control over the conjugation site is critical. The PEG spacer in both molecules enhances solubility and reduces steric hindrance, which is beneficial in many biological applications.[8][9] Ultimately, a thorough understanding of these reagents' chemistries and a careful consideration of the experimental goals will enable researchers to select the most suitable tool for their bioconjugation needs.

References

A Researcher's Guide to the Stability of Amide Bonds Formed by NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent linkage's stability is a critical determinant of a bioconjugate's efficacy and safety. N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, prized for its ability to form stable amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of these amide bonds against common alternatives, supported by experimental data and detailed methodologies to aid in the rational design of bioconjugates.

The amide bond formed through an NHS ester reaction is known for its exceptional stability under a wide range of physiological conditions.[1] This robustness is a key advantage for applications requiring long-term integrity of the conjugate, such as therapeutic antibodies and other protein-based drugs. While the NHS ester reagent itself is susceptible to hydrolysis, which can impact conjugation efficiency, the resulting amide bond is highly resistant to cleavage.[1][2]

Comparative Stability of Bioconjugation Linkages

The choice of conjugation chemistry directly impacts the stability of the resulting linkage. While the amide bond from NHS ester reactions is highly stable, other popular methods such as maleimide (B117702) and "click" chemistry offer alternatives with distinct stability profiles.

Data Summary: Quantitative Comparison of Linkage Stability

The following table summarizes the stability of common bioconjugation linkages. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and stability can be influenced by the specific molecular context.

Linkage TypeFormed FromStability CharacteristicsHalf-life (t½)Key Considerations
Amide NHS Ester + AmineVery high stability under physiological conditions. Resistant to hydrolysis and enzymatic cleavage.[3]~7 years (in water)[3]The NHS ester reagent is prone to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.[2]
Thioether Maleimide + ThiolGenerally stable, but susceptible to retro-Michael addition, especially in the presence of other thiols like glutathione.[4]Variable; can be significantly shorter than amide bonds in a reducing environment.The stability of the thioether bond can be enhanced by hydrolysis of the succinimide (B58015) ring or by using modified maleimides.[4]
1,2,3-Triazole Azide (B81097) + Alkyne (Click Chemistry)Highly stable, considered a bioisostere of the amide bond. Resistant to hydrolysis, oxidation, and enzymatic cleavage.[5][6]Very long; comparable to or exceeding amide bond stability.Requires the introduction of azide and alkyne functionalities into the biomolecules.
Hydrazone Hydrazine + Aldehyde/KetonepH-sensitive; generally less stable than amide bonds and can be designed to be cleavable under acidic conditions.Can range from minutes to days depending on the specific structure and pH.Useful for applications requiring controlled release of a payload in acidic environments like endosomes or lysosomes.
Oxime Hydroxylamine + Aldehyde/KetoneMore stable than hydrazone linkages, but still susceptible to hydrolysis under acidic conditions.Generally longer than hydrazones under similar conditions.Offers a more stable alternative to hydrazones when pH-lability is desired but with slower cleavage kinetics.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the stability of bioconjugates. Below are methodologies for key stability assays.

Protocol 1: Hydrolytic Stability Assay at Different pH Values

This protocol describes a general method to assess the hydrolytic stability of a bioconjugate at various pH conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified bioconjugate

  • A series of buffers with different pH values (e.g., 50 mM sodium acetate, pH 5.0; 50 mM phosphate-buffered saline, pH 7.4; 50 mM sodium borate, pH 9.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or a solution containing a suitable internal standard)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the bioconjugate in a suitable buffer (e.g., PBS).

  • Incubation: Dilute the bioconjugate stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution to stop any further degradation.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. The mobile phase gradient should be optimized to separate the intact bioconjugate from its degradation products.

  • Data Analysis: Monitor the decrease in the peak area of the intact bioconjugate over time. Plot the percentage of the remaining intact bioconjugate against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Protocol 2: Plasma Stability Assay using LC-MS

This protocol outlines a method to evaluate the stability of a bioconjugate, such as an antibody-drug conjugate (ADC), in plasma from different species.[7]

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Plasma (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Sample preparation reagents for LC-MS analysis (e.g., protein precipitation agents like acetonitrile, immuno-affinity capture beads)[7]

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein analysis

Procedure:

  • Incubation: Spike the bioconjugate into the plasma at a final concentration (e.g., 100 µg/mL).

  • Time Course: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots.

  • Sample Preparation: Process the plasma aliquots to isolate the bioconjugate and remove plasma proteins. This can be achieved through protein precipitation or immuno-affinity capture using beads coated with an antibody against the protein component of the conjugate.

  • LC-MS Analysis: Analyze the processed samples using an LC-MS method optimized for intact protein analysis. This will allow for the determination of the drug-to-antibody ratio (DAR) for ADCs or the integrity of other bioconjugates.

  • Data Analysis: Monitor the change in the average DAR or the amount of intact conjugate over time. This data provides insights into the rate of drug/payload deconjugation or degradation of the conjugate in a physiologically relevant matrix.

Visualizations

Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding the concepts presented in this guide.

NHS_Ester_Reaction Molecule1 Molecule 1 (with Carboxyl Group) NHSEster NHS Ester Activated Molecule 1 Molecule1->NHSEster Activation NHS NHS NHS->NHSEster EDC EDC (Carbodiimide) EDC->NHSEster AmideBond Stable Amide Bond (Molecule 1 - Molecule 2) NHSEster->AmideBond Conjugation (pH 7.2-8.5) NHS_leaving NHS (Leaving Group) NHSEster->NHS_leaving Release Molecule2 Molecule 2 (with Primary Amine) Molecule2->AmideBond

NHS Ester Reaction Workflow.

Conjugation_Comparison cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry cluster_Click Click Chemistry (CuAAC/SPAAC) NHS_start Primary Amine (e.g., Lysine) NHS_product Stable Amide Bond NHS_start->NHS_product Reaction NHS_reagent NHS Ester NHS_reagent->NHS_product Mal_start Thiol (e.g., Cysteine) Mal_product Thioether Bond (Less Stable) Mal_start->Mal_product Michael Addition Mal_reagent Maleimide Mal_reagent->Mal_product Click_start1 Azide Click_product Stable Triazole Linkage Click_start1->Click_product Cycloaddition Click_start2 Alkyne Click_start2->Click_product

Comparison of Bioconjugation Chemistries.

References

A Comparative Guide to N-Boc-N-bis(PEG-NHS ester) Linkers: PEG3 vs. PEG4 vs. PEG8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, branched polyethylene (B3416737) glycol (PEG) derivatives functionalized with N-hydroxysuccinimide (NHS) esters have gained prominence for their ability to connect molecules with high efficiency and impart favorable physicochemical properties. This guide provides an objective comparison of three commonly used branched PEG linkers: N-Boc-N-bis(PEG3-NHS ester), N-Boc-N-bis(PEG4-NHS ester), and N-Boc-N-bis(PEG8-NHS ester).

Introduction to N-Boc-N-bis(PEG-NHS ester) Linkers

N-Boc-N-bis(PEG-NHS ester) linkers are trifunctional molecules characterized by a central amine protected by a tert-butyloxycarbonyl (Boc) group and two PEG arms terminating in NHS esters.[1][2][3] The NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, forming stable amide bonds.[4] The Boc-protected amine provides an orthogonal handle for further functionalization after deprotection under acidic conditions.[3] This branched architecture allows for the attachment of two molecules of interest, potentially increasing the drug-to-antibody ratio (DAR) in ADCs or enabling the creation of more complex bioconjugates.[5][6]

The key variable among the linkers discussed in this guide is the length of the polyethylene glycol (PEG) chains, denoted by the number of PEG units (3, 4, or 8). The length of the PEG spacer arm plays a crucial role in determining the overall properties of the resulting bioconjugate, including its solubility, stability, pharmacokinetics, and biological activity.[6]

Comparative Data

While direct head-to-head experimental data for these specific branched linkers is limited in publicly available literature, we can infer their comparative performance based on their chemical properties and established principles of PEGylation.

Chemical and Physical Properties

The fundamental differences between the PEG3, PEG4, and PEG8 versions of the N-Boc-N-bis(NHS ester) linker lie in their molecular weight and the length of their spacer arms. These properties directly influence the hydrophilicity and steric hindrance of the linker.

PropertyN-Boc-N-bis(PEG3-NHS ester)N-Boc-N-bis(PEG4-NHS ester)N-Boc-N-bis(PEG8-NHS ester)
Molecular Formula C31H49N3O16[7]C35H57N3O18[8]C51H89N3O26[9]
Molecular Weight 719.7 g/mol [7]807.9 g/mol [8]1160.3 g/mol [9]
Spacer Arm Length (approx.) ~25.6 Å~30.9 Å~51.9 Å
Solubility Soluble in DMSO, DMF[10]Soluble in DMSO[11]Soluble in Water, DMSO, DCM, DMF[1]

Note: Spacer arm length is an estimation and can vary depending on the conformation of the PEG chain.

Expected Performance Comparison

The length of the PEG chain is a critical parameter that influences several aspects of a bioconjugate's performance. The following table summarizes the expected trends based on the principles of PEGylation.

Performance ParameterN-Boc-N-bis(PEG3-NHS ester)N-Boc-N-bis(PEG4-NHS ester)N-Boc-N-bis(PEG8-NHS ester)
Hydrophilicity GoodBetterBest
Steric Hindrance LowerModerateHigher
Flexibility LowerModerateHigher
Potential for Aggregation Reduction EffectiveMore EffectiveMost Effective
Impact on Pharmacokinetics (Half-life) Moderate IncreaseSignificant IncreaseMost Significant Increase
Potential for Reduced Immunogenicity GoodBetterBest
Potential Impact on Target Binding Affinity Less likely to interfereMay have some impactHigher potential for interference

Experimental Protocols

The following is a general protocol for the conjugation of an N-Boc-N-bis(PEG-NHS ester) linker to a protein, such as an antibody. This protocol should be optimized for each specific application.

General Protocol for Protein Conjugation with N-Boc-N-bis(PEG-NHS ester)

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-N-bis(PEGn-NHS ester) (PEG3, PEG4, or PEG8 version)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL). Common buffers include phosphate-buffered saline (PBS) at pH 7.2-8.0.[12] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[12]

  • Linker Preparation:

    • Allow the vial of N-Boc-N-bis(PEG-NHS ester) to warm to room temperature before opening to prevent moisture condensation.

    • Just before use, prepare a stock solution of the linker in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.[13]

  • Conjugation Reaction:

    • Add the calculated amount of the linker stock solution to the protein solution while gently vortexing or stirring. The molar ratio of linker to protein will need to be optimized to achieve the desired degree of labeling. A starting point could be a 5- to 20-fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal reaction time and temperature should be determined empirically.[14]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. A final concentration of 50-100 mM of Tris or glycine (B1666218) is typically sufficient. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry can be employed.[15]

Visualizations

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate using a branched PEG linker involves a series of steps from initial conjugation to in vivo evaluation.

ADC_Development_Workflow cluster_0 Conjugation cluster_1 Purification & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker N-Boc-N-bis(PEGn-NHS ester) Linker->Conjugation Payload Cytotoxic Payload Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Binding_Assay Binding Affinity Assay Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay Binding_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic Study Cytotoxicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Caption: A generalized experimental workflow for the development and evaluation of an antibody-drug conjugate (ADC).

PROTAC Development and Evaluation Workflow

The development of PROTACs involves designing and synthesizing a library of molecules with varying linkers to optimize ternary complex formation and subsequent protein degradation.

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Assays Target_Ligand Target Protein Ligand PROTAC_Assembly PROTAC Assembly Target_Ligand->PROTAC_Assembly E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Assembly Linker_Synthesis Linker Synthesis (PEG3, PEG4, PEG8) Linker_Synthesis->PROTAC_Assembly Binding_Assay Target & E3 Ligase Binding Assays PROTAC_Assembly->Binding_Assay Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cell_Permeability Cell Permeability Assay Degradation_Assay->Cell_Permeability Functional_Assay Cellular Functional Assay Cell_Permeability->Functional_Assay

Caption: A typical workflow for the development and evaluation of Proteolysis-Targeting Chimeras (PROTACs).[16][17]

Simplified HER2 Signaling Pathway

Many antibody-drug conjugates are designed to target the HER2 receptor, which is overexpressed in certain cancers. The binding of an ADC to HER2 can lead to the internalization of the conjugate and the release of the cytotoxic payload, ultimately inducing cell death.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization HER3 HER3/HER4 HER3->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: A simplified diagram of the HER2 signaling pathway, a key target in cancer therapy.[18][19][20]

Conclusion

The choice between N-Boc-N-bis(PEG3-NHS ester), N-Boc-N-bis(PEG4-NHS ester), and N-Boc-N-bis(PEG8-NHS ester) depends on the specific requirements of the bioconjugate being developed.

  • N-Boc-N-bis(PEG3-NHS ester) , with the shortest PEG chains, is expected to provide a good balance between increased hydrophilicity and minimal steric hindrance. This may be advantageous when maintaining the binding affinity of a small targeting ligand is critical.

  • N-Boc-N-bis(PEG4-NHS ester) offers a moderate increase in PEG length, which can further enhance solubility and potentially improve pharmacokinetic properties without significantly compromising the biological activity of the conjugated molecule.

  • N-Boc-N-bis(PEG8-NHS ester) , having the longest PEG chains, is likely to provide the greatest benefits in terms of increased solubility, stability, and circulation half-life. However, the increased steric bulk may have a higher probability of interfering with the binding of the targeting moiety to its receptor.

Ultimately, the optimal linker must be determined empirically for each specific application through careful experimentation and characterization of the resulting bioconjugate. This guide provides a foundational understanding of the expected differences in performance to aid in the rational design of these complex and promising therapeutic and research molecules.

References

A Head-to-Head Comparison: Bioorthogonal Labeling vs. Traditional NHS Ester Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biomolecule modification, the choice of labeling chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent strategies: modern bioorthogonal labeling techniques and traditional N-hydroxysuccinimide (NHS) ester chemistry. By presenting key performance data, detailed experimental protocols, and illustrative workflows, we aim to equip you with the necessary information to select the optimal approach for your specific application.

Introduction: Two Distinct Strategies for Covalent Labeling

Traditional NHS ester chemistry has long been the workhorse for bioconjugation, primarily targeting the primary amines present on lysine (B10760008) residues and the N-terminus of proteins.[][2] This method is valued for its straightforward protocol and the commercial availability of a wide range of NHS ester-functionalized reagents.[3] However, the ubiquity of lysine residues on the surface of most proteins often leads to a heterogeneous mixture of labeled products, potentially compromising protein function and leading to batch-to-batch variability.[4]

In contrast, bioorthogonal labeling techniques represent a paradigm shift in bioconjugation.[5][6] These methods involve the introduction of a unique chemical handle (e.g., an azide (B81097) or a strained alkyne) into the target biomolecule, which then reacts specifically and efficiently with a complementary probe.[7] This "click chemistry" approach offers exceptional control over the site of labeling, leading to homogenous products with preserved biological activity.[8][9] Prominent examples of bioorthogonal reactions include strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[10][11]

Quantitative Performance Comparison

The choice between NHS ester chemistry and bioorthogonal labeling often hinges on key performance metrics such as specificity, reaction kinetics, and the potential for off-target effects. The following table summarizes these critical parameters.

FeatureNHS Ester ChemistryBioorthogonal Labeling (SPAAC & Tetrazine Ligation)
Target Residue(s) Primary amines (Lysine, N-terminus)[][2]Genetically or enzymatically incorporated non-natural amino acids or sugars with bioorthogonal handles (e.g., azide, alkyne, tetrazine, TCO)[10][12]
Specificity Moderate to low; reacts with any accessible primary amine[4][13]High; reactions are highly specific to the bioorthogonal pair with minimal cross-reactivity to native functional groups[11][14]
Homogeneity of Product Heterogeneous mixture of conjugates[3]Homogeneous, site-specifically labeled product[10]
Reaction Kinetics (Second-Order Rate Constant) ~10¹ - 10² M⁻¹s⁻¹SPAAC: ~0.1 - 1.0 M⁻¹s⁻¹; Tetrazine Ligation: ~10³ - 10⁶ M⁻¹s⁻¹[11][15][16]
Reaction Conditions pH dependent (optimal pH 7.2-8.5); susceptible to hydrolysis[17][18]Typically performed at physiological pH and temperature; not susceptible to hydrolysis[10][11]
Potential for Protein Function Disruption Higher, due to random modification of lysine residues which can be in active sites or binding interfaces[4]Lower, as the labeling site can be precisely controlled to avoid critical functional regions[10]
Workflow Complexity Simpler, one-step labeling of native proteins[19]More complex, often requires genetic engineering or enzymatic modification to introduce the bioorthogonal handle[10][12]

Visualizing the Chemistries and Workflows

To further elucidate the differences between these two labeling strategies, the following diagrams illustrate the respective chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate (ADC).

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Protein-NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein-NH2->Labeled_Protein Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester_hydrolysis Label-NHS Ester Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester_hydrolysis->Hydrolyzed_Ester Hydrolysis H2O Water H2O->Hydrolyzed_Ester

Caption: Chemical reaction of NHS ester with a primary amine on a protein.

Bioorthogonal_Reaction cluster_reactants Reactants cluster_product Product Protein_Azide Protein with Azide Handle Labeled_Protein Labeled Protein (Stable Triazole Linkage) Protein_Azide->Labeled_Protein Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Probe_Alkyne Probe with Strained Alkyne (e.g., DBCO) Probe_Alkyne->Labeled_Protein

Caption: Bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

ADC_Workflow cluster_NHS NHS Ester Chemistry cluster_Bioorthogonal Bioorthogonal Chemistry Antibody_NHS Native Antibody Reaction_NHS Labeling Reaction (pH 8.3-8.5) Antibody_NHS->Reaction_NHS NHS_Drug Drug-NHS Ester NHS_Drug->Reaction_NHS Purification_NHS Purification Reaction_NHS->Purification_NHS ADC_NHS Heterogeneous ADC Mixture Purification_NHS->ADC_NHS Engineered_Antibody Engineered Antibody with Azide Reaction_Bio SPAAC Reaction (Physiological pH) Engineered_Antibody->Reaction_Bio Alkyne_Drug Drug-Strained Alkyne Alkyne_Drug->Reaction_Bio Purification_Bio Purification Reaction_Bio->Purification_Bio ADC_Bio Homogeneous ADC Purification_Bio->ADC_Bio

Caption: Comparative workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Experimental Protocols

For a practical understanding, we provide condensed protocols for labeling an IgG antibody with a fluorescent dye using both NHS ester chemistry and a bioorthogonal approach.

Protocol 1: IgG Labeling with an NHS Ester Dye

This protocol is a general guideline for labeling IgG antibodies with amine-reactive dyes.[20]

Materials:

  • IgG antibody in a buffer free of primary amines (e.g., PBS).

  • Fluorescent dye NHS ester.

  • Anhydrous DMSO or DMF.

  • 1 M Sodium Bicarbonate (pH 8.3).

  • Purification column (e.g., gel filtration).

Procedure:

  • Antibody Preparation: Adjust the antibody solution to a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[21][22]

  • Dye Preparation: Dissolve the dye NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[19]

  • Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye to the antibody solution.[21] Incubate for 1-2 hours at room temperature, protected from light.[19][22]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.[21]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (280 nm) and the dye at its maximum absorbance wavelength.

Protocol 2: Site-Specific IgG Labeling via SPAAC

This protocol outlines the labeling of an antibody containing a genetically incorporated azide-bearing unnatural amino acid.[10][23]

Materials:

  • IgG antibody with an incorporated azide-containing amino acid.

  • Strained alkyne-functionalized fluorescent dye (e.g., DBCO-dye).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: The azide-modified antibody is typically produced in a mammalian expression system and purified. The final buffer should be PBS at a concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the DBCO-dye in DMSO to a stock concentration of 1-10 mM.

  • Labeling Reaction: Add a 3-5 fold molar excess of the DBCO-dye to the antibody solution.[23] Incubate for 1-4 hours at room temperature or overnight at 4°C.[23] The reaction can also be performed at 37°C to increase the reaction rate.[10]

  • Purification: Remove the unreacted dye by size-exclusion chromatography.

  • Characterization: Confirm successful conjugation and homogeneity of the product using SDS-PAGE and mass spectrometry.

Conclusion: Selecting the Right Tool for the Job

The choice between bioorthogonal labeling and NHS ester chemistry is dictated by the specific requirements of the application.

NHS ester chemistry remains a viable option for applications where a simple and rapid labeling of a native protein is desired and where a heterogeneous product is acceptable. Its ease of use and the wide availability of reagents make it an accessible method for many laboratories.[]

Bioorthogonal labeling techniques , on the other hand, are the superior choice when site-specificity, product homogeneity, and preservation of protein function are paramount.[10][11] While the initial setup to incorporate the bioorthogonal handle can be more involved, the resulting precision and reproducibility are invaluable for applications in drug development, in vivo imaging, and complex cellular studies.[10][14]

As the field of chemical biology continues to advance, the expanding toolbox of bioorthogonal reactions will undoubtedly provide even more sophisticated and powerful strategies for understanding and manipulating biological systems.

References

Advanced & Integrative Applications

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in the Creation of Complex Biopolymer Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated construction of complex biopolymer architectures. This reagent possesses two N-hydroxysuccinimide (NHS) esters and one Boc-protected amine, offering a versatile platform for sequential and orthogonal bioconjugation strategies. The two NHS esters are highly reactive towards primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[1][2] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][2]

The branched nature of this linker is particularly advantageous in applications requiring a high payload-to-biomolecule ratio, such as in the development of antibody-drug conjugates (ADCs) and multivalent imaging agents.[3] The PEG4 spacers enhance the solubility and bioavailability of the resulting conjugates while minimizing steric hindrance.[3] This document provides detailed application notes and experimental protocols for utilizing N-Boc-N-bis(PEG4-NHS ester) in the synthesis of advanced bioconjugates and dendritic polymers.

Key Features and Benefits

  • Multifunctional Design: The combination of two NHS esters and a protected amine allows for a multi-step, controlled conjugation strategy.[1]

  • Orthogonal Reactivity: The Boc-protected amine can be selectively deprotected without affecting the formed amide bonds, enabling sequential modifications.[1]

  • Enhanced Solubility and Flexibility: The PEG4 spacers improve the solubility of the conjugate in aqueous buffers and provide flexibility, which can be crucial for maintaining the biological activity of the conjugated biomolecules.[3]

  • High Purity: Commercially available with high purity (typically >95%), ensuring reliable and reproducible results.[1]

Physicochemical Properties

PropertyValueReference
Molecular Weight 807.84 g/mol [4]
CAS Number 2093153-08-1[4]
Solubility Soluble in DMSO, DMF, CH2Cl2[5]
Storage Conditions -20°C, desiccated[5]

Application 1: Synthesis of a Y-Shaped Antibody-Drug Conjugate (ADC)

This application describes the use of N-Boc-N-bis(PEG4-NHS ester) to attach two drug molecules to a monoclonal antibody (mAb). This strategy allows for an increase in the drug-to-antibody ratio (DAR) in a controlled manner.

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Preparation of Linker-Drug Conjugate cluster_1 Final ADC Synthesis mAb Monoclonal Antibody (mAb) with primary amines conjugation2 Step 2: Conjugation of Linker-Drug to mAb (NHS ester-amine coupling) mAb->conjugation2 linker N-Boc-N-bis(PEG4-NHS ester) conjugation1 Step 1: Conjugation of Drug to Linker (NHS ester-amine coupling) linker->conjugation1 drug Amine-containing Drug Molecule drug->conjugation1 deprotection Boc Deprotection (e.g., TFA) deprotection->conjugation2 purification1 Purification conjugation1->purification1 purification2 Purification conjugation2->purification2 purification1->deprotection final_adc Y-Shaped ADC purification2->final_adc

Caption: Workflow for Y-shaped ADC synthesis.

Protocol: Synthesis of a Y-Shaped Antibody-Drug Conjugate

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Amine-containing drug molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Reaction buffers: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Conjugation of the Drug Molecule to the Linker

  • Dissolve the amine-containing drug molecule and a 1.1 molar equivalent of N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMF or DMSO.

  • Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Boc-protected linker-drug conjugate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected linker-drug conjugate in a solution of 20-50% TFA in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure. The resulting amine salt can be used directly in the next step.

Step 3: Conjugation to the Monoclonal Antibody

  • Prepare the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Dissolve the deprotected linker-drug conjugate in the reaction buffer.

  • Add the linker-drug conjugate to the mAb solution at a 5-10 fold molar excess.

  • Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the final ADC using size-exclusion chromatography to remove excess linker-drug and other small molecules.

  • Characterize the final ADC by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

ParameterTypical Value/Range
Molar excess of linker-drug to mAb 5-10 fold
Reaction pH 8.5
Reaction Temperature 4°C or Room Temperature
Reaction Time 1-12 hours
Typical DAR achieved 2-4

Application 2: Iterative Synthesis of a Dendritic Biopolymer

This application demonstrates the utility of N-Boc-N-bis(PEG4-NHS ester) in a divergent approach to synthesize a dendritic or multi-arm biopolymer. This strategy involves iterative steps of conjugation and deprotection to build a branched architecture.

Logical Relationship for Dendrimer Synthesis

Dendrimer_Synthesis_Logic cluster_0 Initial Conjugation cluster_1 Generation 1 Growth cluster_2 Generation 2 Growth start Core Molecule (with primary amines) conjugate_g0 React with N-Boc-N-bis(PEG4-NHS ester) start->conjugate_g0 g0 Generation 0 (G0) deprotect_g1 Boc Deprotection g0->deprotect_g1 g1 Generation 1 (G1) deprotect_g2 Boc Deprotection g1->deprotect_g2 g2 Generation 2 (G2) conjugate_g0->g0 conjugate_g1 React with N-Boc-N-bis(PEG4-NHS ester) deprotect_g1->conjugate_g1 conjugate_g1->g1 conjugate_g2 React with N-Boc-N-bis(PEG4-NHS ester) deprotect_g2->conjugate_g2 conjugate_g2->g2

Caption: Iterative logic for dendrimer growth.

Protocol: Synthesis of a Second-Generation (G2) Dendron on a Biopolymer

Materials:

  • Amine-functionalized biopolymer (e.g., a peptide or oligonucleotide)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous DMF or DMSO

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Dialysis tubing (appropriate MWCO)

Procedure:

Step 1: Synthesis of Generation 1 (G1)

  • Dissolve the amine-functionalized biopolymer in the reaction buffer.

  • Dissolve N-Boc-N-bis(PEG4-NHS ester) in a small amount of DMSO and add it to the biopolymer solution (5-10 fold molar excess per amine).

  • React for 2-4 hours at room temperature.

  • Purify the G1-Boc protected biopolymer by dialysis to remove excess reagents.

Step 2: Deprotection of G1

  • Lyophilize the purified G1-Boc biopolymer.

  • Resuspend the biopolymer in a 50% TFA/DCM solution and react for 30-60 minutes at room temperature.

  • Remove the solvent and TFA by evaporation under a stream of nitrogen, followed by lyophilization.

Step 3: Synthesis of Generation 2 (G2)

  • Dissolve the deprotected G1 biopolymer in the reaction buffer.

  • Repeat the conjugation step by adding a fresh solution of N-Boc-N-bis(PEG4-NHS ester) (5-10 fold molar excess per newly formed amine).

  • React for 2-4 hours at room temperature.

  • Purify the final G2-Boc protected dendritic biopolymer by dialysis.

Step 4: Characterization

  • The progress of the synthesis can be monitored by MALDI-TOF mass spectrometry at each generation to observe the expected increase in molecular weight.

  • NMR spectroscopy can be used to confirm the presence of the Boc protecting groups and the PEG linkers.

ParameterTypical Condition
Molar excess of linker per amine 5-10 fold
Conjugation Reaction Time 2-4 hours
Deprotection Reagent 50% TFA in DCM
Deprotection Time 30-60 minutes
Purification Method Dialysis or SEC

Characterization of Complex Biopolymers

The successful synthesis of complex biopolymer architectures using N-Boc-N-bis(PEG4-NHS ester) requires thorough characterization at each step.

TechniquePurposeExpected Outcome
MALDI-TOF Mass Spectrometry To confirm the molecular weight of the conjugates and determine the number of attached linkers or drug molecules.A shift in the mass spectrum corresponding to the addition of the linker and/or drug. For dendritic synthesis, a stepwise increase in mass with each generation.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and detect any aggregation.A shift to a shorter retention time compared to the unconjugated biomolecule, indicating an increase in hydrodynamic radius. A single, sharp peak suggests a homogenous product.
SDS-PAGE For protein conjugates, to visualize the increase in molecular weight and assess purity.A shift to a higher apparent molecular weight for the conjugated protein band compared to the unconjugated protein.
NMR Spectroscopy To confirm the chemical structure of the linker and the successful deprotection of the Boc group.The appearance of characteristic peaks for the PEG spacer and the disappearance of the Boc proton signals after deprotection.
UV-Vis Spectroscopy If a chromophoric drug is conjugated, this can be used to determine the drug-to-biomolecule ratio.Calculation of the degree of labeling based on the absorbance of the biomolecule and the conjugated drug.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Hydrolysis of NHS ester- Protonated primary amines- Steric hindrance- Use anhydrous solvents and prepare NHS ester solutions immediately before use.- Ensure the reaction pH is between 7.5 and 8.5.- Increase the molar excess of the linker or the reaction time.
Incomplete Boc Deprotection - Insufficient TFA concentration or reaction time- Increase the concentration of TFA or extend the reaction time. Monitor by mass spectrometry.
Product Aggregation - High degree of conjugation with hydrophobic molecules- Optimize the linker-to-biomolecule ratio.- Use a longer PEG spacer if available.- Perform conjugation at a lower biomolecule concentration.
Broad Peaks in Chromatography - Heterogeneous product- Optimize reaction conditions (time, temperature, molar ratio) to improve homogeneity.- Employ higher resolution purification techniques (e.g., ion-exchange or hydrophobic interaction chromatography).

By leveraging the unique properties of N-Boc-N-bis(PEG4-NHS ester), researchers can design and synthesize a wide range of complex and multifunctional biopolymers for advanced applications in drug delivery, diagnostics, and materials science.

References

Integrating N-Boc-N-bis(PEG4-NHS ester) into Multi-Step Synthesis Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective integration of N-Boc-N-bis(PEG4-NHS ester) into multi-step synthesis pathways. This branched polyethylene (B3416737) glycol (PEG) linker is a versatile tool in bioconjugation, offering the ability to create complex, multi-functional biomolecules for applications in targeted drug delivery, diagnostics, and proteomics.

Introduction to N-Boc-N-bis(PEG4-NHS ester)

N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional, branched PEG derivative. Its unique structure comprises a central tertiary amine linked to two PEG4 arms, each terminating in a reactive N-hydroxysuccinimide (NHS) ester. The tertiary amine is protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions to reveal a primary amine.[1][2][3]

Key Features:

  • Branched Architecture: Allows for the attachment of two molecules to a single point, enabling the creation of conjugates with higher payload capacity or dual-functionality. Branched PEG linkers can lead to higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[4][5]

  • NHS Esters: The two NHS ester groups react efficiently with primary amines on biomolecules (such as lysine (B10760008) residues on proteins or amine-modified oligonucleotides) in a pH range of 7.2-8.5 to form stable amide bonds.[][7]

  • Boc-Protected Amine: The Boc protecting group provides an orthogonal handle for sequential conjugation. After the initial reaction via the NHS esters, the Boc group can be removed to expose a primary amine for a subsequent conjugation step.[8]

  • PEG4 Spacers: The tetraethylene glycol (PEG4) spacers enhance the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[][9]

Chemical Structure:

  • Product Name: N-Boc-N-bis(PEG4-NHS ester)

  • CAS Number: 2093153-08-1[10]

  • Molecular Formula: C₃₅H₅₇N₃O₁₈[11]

  • Molecular Weight: 807.84 g/mol [10]

Data Presentation: A Quantitative Comparison

The selection of a linker is a critical step in the design of bioconjugates. The following tables summarize key quantitative data related to the components and reactions involved in using N-Boc-N-bis(PEG4-NHS ester).

Table 1: Comparison of Linker Architectures

FeatureLinear PEG LinkersBranched PEG Linkers (e.g., N-Boc-N-bis(PEG4-NHS ester))Reference(s)
Payload Capacity Typically allows for a 1:1 conjugation ratio per attachment site.Enables higher payload capacity (e.g., 2:1) per attachment site, leading to potentially higher DARs.[4][5][9]
Hydrodynamic Radius Smaller increase in hydrodynamic radius for a given molecular weight.Larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[12]
Steric Hindrance Minimal steric hindrance, ideal for site-specific conjugation.Increased steric hindrance may impact binding affinity or enzymatic cleavage of payloads.[9][13]
Solubility Enhancement GoodSuperior, due to the increased number of hydrophilic PEG units.[9]

Table 2: Typical Reaction Parameters for NHS Ester Conjugation

ParameterRecommended ConditionsReference(s)
pH 7.2 - 8.5[][7]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate/Carbonate, Borate)[7][14]
NHS Ester Molar Excess 5- to 50-fold molar excess over the biomolecule[]
Reaction Time 30 minutes to 4 hours at room temperature, or overnight at 4°C[7]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Glycine[]

Table 3: Boc Deprotection Conditions

ReagentSolventTemperatureTypical Reaction TimeReference(s)
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)Room Temperature15-30 minutes[8]
Hydrochloric Acid (HCl) (4M)Dioxane or Ethyl AcetateRoom Temperature10-30 minutes[15]
Oxalyl Chloride (3 equiv.)MethanolRoom Temperature1-4 hours
Choline chloride/p-toluenesulfonic acid (DES)Neat60°C10-30 minutes[16]

Experimental Protocols

The following protocols provide a general framework for a multi-step synthesis using N-Boc-N-bis(PEG4-NHS ester). Optimization will be required for specific applications.

Protocol 1: Two-Step Sequential Conjugation to an Antibody

This protocol describes the initial conjugation of N-Boc-N-bis(PEG4-NHS ester) to an antibody via its NHS esters, followed by the deprotection of the Boc group and subsequent conjugation of a second molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: Triethylamine (TEA) or other suitable base

  • Second molecule for conjugation (e.g., a fluorescent dye with an amine-reactive group)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[17][18][]

Part A: Initial Conjugation of the Linker to the Antibody

  • Prepare the Antibody Solution: Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve N-Boc-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[14]

  • Conjugation Reaction: Add the dissolved N-Boc-N-bis(PEG4-NHS ester) to the antibody solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester over the antibody is a good starting point.[14]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Part B: Boc Deprotection

  • Solvent Exchange (if necessary): If the purified antibody-linker conjugate is in an aqueous buffer, it may need to be lyophilized or exchanged into an appropriate organic solvent for the deprotection step.

  • Deprotection Reaction: Treat the purified conjugate with the Deprotection Solution (e.g., 20% TFA in DCM) for 15-30 minutes at room temperature.[8]

  • Neutralization and Removal of Reagents: Neutralize the reaction with a suitable base like triethylamine. Remove the deprotection reagents, often by evaporation under a stream of nitrogen, followed by purification (e.g., SEC or dialysis).

Part C: Conjugation of the Second Molecule

  • Prepare the Deprotected Conjugate: Dissolve the deprotected antibody-linker conjugate (which now has a free primary amine) in an appropriate reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

  • Prepare the Second Molecule: If the second molecule has an NHS ester, dissolve it in anhydrous DMSO or DMF immediately before use.

  • Second Conjugation Reaction: Add the activated second molecule to the deprotected antibody-linker conjugate. The molar ratio should be optimized for the desired degree of labeling.

  • Incubation and Quenching: Follow the incubation and quenching steps as described in Part A.

  • Final Purification: Purify the final, multi-functional antibody conjugate using SEC or another appropriate chromatographic technique to remove any unconjugated second molecule and other impurities.[17][18][]

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[20][21]

Visualizations

Diagram 1: Chemical Structure of N-Boc-N-bis(PEG4-NHS ester)

Caption: Chemical structure of N-Boc-N-bis(PEG4-NHS ester).

Diagram 2: General Workflow for Two-Step Sequential Conjugation

A Biomolecule (e.g., Antibody) C Conjugation (NHS Ester Reaction) A->C B N-Boc-N-bis(PEG4-NHS ester) B->C D Purification C->D E Boc Deprotection (Acidic Conditions) D->E F Purification E->F H Second Conjugation F->H G Second Molecule (e.g., Payload) G->H I Final Purification H->I J Multi-functional Bioconjugate I->J

Caption: Workflow for two-step sequential bioconjugation.

Diagram 3: Logical Relationship of Components in the Conjugation Process

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Biomolecule Primary Amine on Biomolecule AmideBond Stable Amide Bond Biomolecule->AmideBond Forms Linker NHS Ester on Linker Linker->AmideBond Forms pH pH 7.2-8.5 pH->AmideBond Enables Buffer Amine-Free Buffer Buffer->AmideBond Enables

Caption: Key relationships in NHS ester conjugation chemistry.

Conclusion

N-Boc-N-bis(PEG4-NHS ester) is a powerful and versatile reagent for creating complex bioconjugates. Its branched structure allows for increased payload capacity, while the orthogonal Boc protecting group enables multi-step, sequential conjugation strategies. By carefully controlling reaction conditions and purification steps, researchers can leverage this linker to develop novel therapeutics, diagnostics, and research tools with enhanced properties. The protocols and data presented here provide a solid foundation for the successful integration of N-Boc-N-bis(PEG4-NHS ester) into diverse research and development pipelines.

References

Revolutionizing Biosensor Development: Application Notes for N-Boc-N-bis(PEG4-NHS ester) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Boc-N-bis(PEG4-NHS ester) linkers in the development of advanced biosensors. The unique branched structure of this linker, combined with a strategically placed Boc-protecting group, offers significant advantages in creating highly stable, sensitive, and specific biosensor surfaces. These notes will guide researchers through the principles, practical application, and expected outcomes of using this versatile crosslinking agent.

Introduction to N-Boc-N-bis(PEG4-NHS ester) Linkers

The N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its key features include:

  • Branched PEG Structure: The "Y-shape" or dendritic architecture of the PEG chains provides a three-dimensional, hydrophilic spacer on the biosensor surface. This structure is instrumental in reducing non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio.[1][2] The branched nature also increases the hydrodynamic radius of the immobilized biomolecule, which can improve its stability and accessibility for target binding.

  • Dual NHS Ester Groups: The two N-hydroxysuccinimide (NHS) ester terminal groups are highly reactive towards primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides.[3] This allows for the covalent and stable immobilization of these biorecognition elements onto an amine-functionalized biosensor surface.

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group protects a primary amine at the core of the linker. This protecting group is stable under the conditions required for NHS ester reactions but can be selectively removed under acidic conditions.[1][2] This feature enables a stepwise and controlled immobilization strategy, allowing for the sequential attachment of different molecules.

The combination of these features makes the N-Boc-N-bis(PEG4-NHS ester) linker an ideal candidate for constructing robust and high-performance biosensor platforms for a wide range of applications, including diagnostics, drug discovery, and environmental monitoring.

Key Advantages in Biosensor Development

The use of branched PEG linkers, such as the N-Boc-N-bis(PEG4-NHS ester), has been shown to significantly enhance biosensor performance compared to linear PEG or traditional short-chain linkers.

FeatureAdvantage in Biosensor Performance
Branched PEG Architecture Reduced Non-specific Binding: The dense, hydrophilic layer created by the branched PEG chains effectively repels non-target proteins and other molecules, leading to lower background noise and improved assay sensitivity.[1][2]
Enhanced Biomolecule Activity: The spacer arm lifts the immobilized biomolecule away from the sensor surface, minimizing steric hindrance and preserving its native conformation and activity.
High Density of Reactive Groups Increased Ligand Density: The two NHS ester groups allow for a higher density of immobilized bioreceptors, which can lead to signal amplification and improved detection limits.
Stepwise Immobilization Potential Controlled Surface Chemistry: The Boc-protected amine allows for a multi-step functionalization process. For instance, a capture molecule can be immobilized via the NHS esters, followed by deprotection of the Boc group and attachment of a signaling molecule or a blocking agent.

Experimental Protocols

Protocol for Single-Step Immobilization of a Primary Amine-Containing Biomolecule

This protocol describes the direct immobilization of a biomolecule (e.g., an antibody) onto an amine-functionalized sensor surface using the N-Boc-N-bis(PEG4-NHS ester) linker.

Materials:

  • N-Boc-N-bis(PEG4-NHS ester) linker

  • Amine-functionalized biosensor substrate (e.g., silanized glass, gold surface with amine-terminated SAM)

  • Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare Linker Solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) linker in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate Sensor Surface:

    • Immerse the amine-functionalized sensor surface in the linker solution (diluted to 1 mg/mL in Activation Buffer).

    • Incubate for 1 hour at room temperature with gentle agitation. This step couples one of the NHS esters to the surface amines.

  • Washing: Wash the sensor surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess linker.

  • Immobilize Biomolecule:

    • Prepare a solution of the biomolecule in Coupling Buffer at a concentration of 0.1-1.0 mg/mL.

    • Immerse the activated sensor surface in the biomolecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The remaining NHS ester on the linker will react with primary amines on the biomolecule.

  • Blocking:

    • Wash the surface with Coupling Buffer to remove unbound biomolecules.

    • Immerse the sensor in Blocking Buffer for 30 minutes at room temperature to deactivate any remaining NHS ester groups.

  • Final Wash: Wash the sensor surface extensively with PBST and then with PBS to remove any non-covalently bound molecules.

  • Storage: Store the functionalized biosensor in PBS at 4°C until use.

Protocol for Stepwise Immobilization via Boc Deprotection

This advanced protocol utilizes the Boc-protecting group for a sequential immobilization strategy.

Materials:

  • All materials from Protocol 3.1.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.[1][2]

  • Neutralization Buffer: PBS, pH 7.4

  • Second molecule for immobilization (e.g., a signaling enzyme or a secondary antibody with an NHS-reactive group).

Procedure:

  • Follow Steps 1-3 of Protocol 3.1 to attach the linker to the sensor surface.

  • Block Unreacted Surface Amines (Optional but Recommended): Before immobilizing the first biomolecule, block any remaining unreacted amine groups on the sensor surface by incubating with a suitable blocking agent (e.g., Sulfo-NHS-acetate).

  • Immobilize First Biomolecule: Follow Step 4 of Protocol 3.1 to immobilize the first biomolecule.

  • Block Remaining NHS Esters: Follow Step 5 of Protocol 3.1 to block any unreacted NHS esters on the linker.

  • Boc Deprotection:

    • Thoroughly dry the sensor surface under a stream of nitrogen.

    • Immerse the sensor in the Deprotection Solution for 30-60 minutes at room temperature.[2]

    • Wash the sensor surface with the solvent used for deprotection (DCM or Dioxane), followed by ethanol, and then PBS.

    • Immediately neutralize the surface by washing extensively with Neutralization Buffer.

  • Immobilize Second Molecule:

    • The deprotection step exposes a primary amine on the linker. This amine can now be used for further conjugation.

    • Activate the carboxyl groups of the second molecule using EDC/NHS chemistry and then react it with the newly exposed amine on the sensor surface.

  • Final Wash and Storage: Wash the sensor thoroughly as described in Step 6 of Protocol 3.1 and store appropriately.

Visualizing the Workflow and Signaling

Experimental Workflow for Stepwise Immobilization

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: First Biomolecule Attachment cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Second Biomolecule Attachment Amine_Surface Amine-Functionalized Sensor Surface Linker_Activation Incubate with N-Boc-N-bis(PEG4-NHS ester) Amine_Surface->Linker_Activation NHS ester reaction Surface_Linker Linker-Coated Surface Linker_Activation->Surface_Linker Biomolecule_1 Add Primary Amine- Containing Biomolecule 1 Surface_Linker->Biomolecule_1 Immobilized_Bio1 Biomolecule 1 Immobilized Biomolecule_1->Immobilized_Bio1 NHS ester reaction Deprotection Treat with Acid (TFA or HCl) Immobilized_Bio1->Deprotection Amine_Exposure Exposed Amine on Linker Deprotection->Amine_Exposure Biomolecule_2 Add Activated Biomolecule 2 Amine_Exposure->Biomolecule_2 Final_Surface Dual-Functionalized Biosensor Surface Biomolecule_2->Final_Surface Amine coupling

Caption: Stepwise immobilization workflow using the N-Boc-N-bis(PEG4-NHS ester) linker.

Hypothetical Signaling Pathway for a Sandwich Immunoassay

G Sensor_Surface Sensor Surface with Capture Antibody Analyte Target Analyte Sensor_Surface->Analyte Binding Detection_Ab Detection Antibody (Enzyme-Labeled) Analyte->Detection_Ab Binding Substrate Enzyme Substrate Detection_Ab->Substrate Enzymatic Conversion Signal Detectable Signal (Colorimetric/Fluorescent) Substrate->Signal

Caption: A typical sandwich immunoassay signaling pathway on a functionalized biosensor.

Quantitative Data and Performance Characteristics

While specific performance data for biosensors constructed with the N-Boc-N-bis(PEG4-NHS ester) linker is application-dependent, the use of branched PEG linkers generally leads to significant improvements over non-PEGylated or linear PEGylated surfaces. The following table provides a comparative overview of expected performance enhancements based on published studies of similar linker architectures.

Performance MetricNo Linker / Short LinkerLinear PEG LinkerBranched PEG Linker (e.g., N-Boc-N-bis(PEG4-NHS ester))
Non-Specific Binding HighModerateLow to Very Low[4][5]
Signal-to-Noise Ratio LowModerateHigh
Sensitivity BaselineImprovedSignificantly Improved[6]
Limit of Detection (LOD) HigherLowerPotentially Lowest
Dynamic Range NarrowBroaderPotentially Broadest
Surface Stability VariableGoodExcellent

Note: The actual performance metrics will depend on the specific biomolecules, sensor platform, and assay conditions. The data presented here is for comparative purposes to highlight the expected benefits of using a branched PEG linker.

Conclusion

The N-Boc-N-bis(PEG4-NHS ester) linker is a powerful tool for the development of high-performance biosensors. Its unique branched structure and the presence of a Boc-protected amine offer researchers enhanced control over surface chemistry, leading to biosensors with improved sensitivity, specificity, and stability. The protocols and information provided in these application notes serve as a comprehensive guide for leveraging the advantages of this advanced crosslinking technology in your research and development endeavors.

References

Application Note: Orthogonal Protection Strategies Involving the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the synthesis of complex organic molecules such as peptides, oligonucleotides, and natural products, the use of protecting groups (PGs) is fundamental to prevent unwanted side reactions at reactive functional groups.[1][] An ideal protecting group strategy allows for the selective removal of one PG in the presence of others, a concept known as orthogonality.[3][4] This principle is critical for the controlled, stepwise assembly of intricate molecular architectures.[3] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in basic and nucleophilic environments and its straightforward removal under acidic conditions.[5][6] This document provides a detailed overview of orthogonal protection strategies centered around the acid-labile Boc group, comparing it with other key protecting groups and providing detailed experimental protocols for their selective removal.

Principle of Orthogonality with the Boc Group

Orthogonality in this context refers to the use of multiple protecting groups in a single molecule, where each type of group can be removed by a specific set of chemical conditions without affecting the others.[3][4] The Boc group is cleaved by acidolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] An orthogonal strategy, therefore, employs other protecting groups that are stable to acidic conditions but labile to a different, unique set of reagents.

The most common orthogonal partners for the Boc group include:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group, typically removed with piperidine (B6355638).[6][]

  • Cbz (Carboxybenzyl) or Z: A group removed by catalytic hydrogenolysis.[6][8]

  • Alloc (Allyloxycarbonyl): A group cleaved by palladium(0) catalysis.[6][9]

  • Silyl Ethers (e.g., TBDMS): Groups typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[10]

This multi-dimensional approach enables chemists to selectively unmask specific reactive sites on a complex molecular scaffold for further modification, such as peptide chain elongation, branching, or cyclization.[3]

Visualization of Orthogonal Strategies

Conceptual Diagram of a 3-Dimensional Orthogonal Strategy

The following diagram illustrates the principle of a three-dimensional orthogonal protection scheme on a hypothetical multifunctional molecule. Each protecting group (Boc, Fmoc, Alloc) can be cleaved independently by applying specific, non-interfering chemical conditions.

Orthogonal_Protection cluster_main Multifunctional Molecule cluster_products Selective Deprotection Pathways Molecule R₁-NH-Boc R₂-NH-Fmoc R₃-NH-Alloc Prod_Boc R₁-NH₂ R₂-NH-Fmoc R₃-NH-Alloc Molecule:f0->Prod_Boc:f0  Acid (TFA)   Prod_Fmoc R₁-NH-Boc R₂-NH₂ R₃-NH-Alloc Molecule:f1->Prod_Fmoc:f1  Base (Piperidine)   Prod_Alloc R₁-NH-Boc R₂-NH-Fmoc R₃-NH₂ Molecule:f2->Prod_Alloc:f2  Pd(0) / Scavenger  

Caption: Orthogonal removal of Boc, Fmoc, and Alloc groups.

Experimental Workflow: Selective Fmoc Deprotection in SPPS

This workflow demonstrates a key step in Solid-Phase Peptide Synthesis (SPPS) where the N-terminal Fmoc group is removed while the acid-labile Boc group on an amino acid side chain remains intact.

SPPS_Workflow Start Resin-Bound Peptide Fmoc-AA₁-AA₂(SideChain-Boc)-Resin Process Fmoc Deprotection 20% Piperidine in DMF Room Temperature Start->Process Result Free N-Terminus H₂N-AA₁-AA₂(SideChain-Boc)-Resin Process->Result NextStep Ready for Next Amino Acid Coupling Result->NextStep

Caption: Workflow for selective Fmoc removal in peptide synthesis.

Quantitative Data: Comparison of Protecting Groups

The selection of a protecting group strategy depends on the stability of the groups to the various conditions required throughout the synthesis. The following table summarizes the lability and stability of Boc and its common orthogonal partners.

Protecting GroupAbbreviationCleavage Reagent(s)Typical ConditionsStable TowardsUnstable Towards
tert-Butyloxycarbonyl BocStrong Acid25-50% TFA in DCM, 0°C to RT, 30-120 min[11]Base (Piperidine), Hydrogenolysis, Pd(0), FluorideStrong Acid, some Lewis Acids[6][12]
9-Fluorenylmethoxycarbonyl FmocBase20-50% Piperidine in DMF, RT, 5-20 min[3][]Acid (TFA), Hydrogenolysis, Pd(0), FluorideBase[]
Carboxybenzyl Cbz or ZH₂ with CatalystH₂, Pd/C (5-10 mol%), MeOH or EtOH, RT, 1-12 h[8]Strong Acid (briefly), Base, Pd(0) (w/o H₂ donor)Catalytic Hydrogenation, Strong Lewis Acids[8][13]
Allyloxycarbonyl AllocPd(0) Catalyst + ScavengerPd(PPh₃)₄ (cat.), PhSiH₃ or Morpholine, DCM, RT, 20-60 min[9][14]Acid (TFA), Base (Piperidine), HydrogenolysisPd(0) Catalysis[9]
tert-Butyldimethylsilyl TBDMSFluoride SourceTBAF in THF, RT, 1-12 h[10]Acid (TFA), Base (Piperidine), Hydrogenolysis, Pd(0)Fluoride, Strong Acid[15]

Experimental Protocols

Note: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Boc Deprotection using TFA

This protocol describes the removal of a Boc group while Fmoc, Cbz, Alloc, and TBDMS groups remain intact.

  • Reagents and Materials:

    • Boc-protected substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)[16]

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (concentration range 0.1-0.5 M) in a round-bottom flask.[16]

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[11][16]

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor reaction progress by TLC or LC-MS.[5]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.[5]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product may also be isolated as its TFA salt by precipitating from a non-polar solvent like diethyl ether.[16]

Protocol 2: Selective Fmoc Deprotection using Piperidine

This protocol is standard for Fmoc removal in SPPS, leaving acid-labile groups like Boc and tBu unaffected.[3]

  • Reagents and Materials:

    • Fmoc-protected, resin-bound peptide

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the peptide-resin in DMF. Wash the resin thoroughly with DMF (3 x 1 min).[3]

    • Prepare a 20% solution of piperidine in DMF (v/v).

    • Add the piperidine solution to the resin and agitate the mixture for 5-10 minutes at room temperature.[3]

    • Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[3]

    • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[3]

    • A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).[3]

Protocol 3: Selective Cbz Deprotection using Catalytic Hydrogenolysis

This procedure removes a Cbz group while Boc, Fmoc, and Alloc groups are typically stable.

  • Reagents and Materials:

    • Cbz-protected substrate

    • Palladium on activated carbon (Pd/C, 10% w/w)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (this cycle should be repeated 3 times).

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature for 1-12 hours.[8]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Protocol 4: Selective Alloc Deprotection using Palladium(0)

This method provides mild, neutral conditions for Alloc removal, ensuring the stability of acid-labile (Boc) and base-labile (Fmoc) groups.[9][14]

  • Reagents and Materials:

    • Alloc-protected substrate

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Scavenger: Phenylsilane (PhSiH₃), morpholine, or dimedone[14]

    • Dichloromethane (DCM), anhydrous and degassed

  • Procedure:

    • Dissolve the Alloc-protected substrate in anhydrous, degassed DCM.

    • Add the scavenger (e.g., 5-10 equivalents of phenylsilane).

    • Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the solution. The mixture may turn yellow.

    • Stir the reaction at room temperature for 20-60 minutes.[14]

    • Monitor the reaction for the evolution of CO₂ and the disappearance of the starting material.

    • Upon completion, the reaction mixture can often be concentrated and purified directly by silica (B1680970) gel chromatography to yield the free amine.

Protocol 5: Selective TBDMS Deprotection using TBAF

This protocol removes a TBDMS ether, which is orthogonal to Boc, Fmoc, Cbz, and Alloc groups under these conditions.

  • Reagents and Materials:

    • TBDMS-protected substrate

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate or DCM for extraction

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous THF.

    • Add the 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction for 1-12 hours, monitoring by TLC.[10]

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to obtain the deprotected alcohol.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) reagent designed for the modification of proteins and other biomolecules.[1][2] Its unique structure, featuring two N-hydroxysuccinimide (NHS) ester reactive groups and a central Boc-protected amine, offers versatile applications in bioconjugation, drug delivery, and proteomics.[1][2] The NHS esters react efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The PEG4 spacers enhance the solubility and biocompatibility of the resulting conjugate.[5] This reagent is particularly valuable in the development of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8]

The branched nature of N-Boc-N-bis(PEG4-NHS ester) can influence the steric availability of reactive sites on a protein, potentially leading to more selective modification compared to linear PEG reagents.[3][9] The Boc-protecting group on the central amine allows for subsequent, orthogonal deprotection and further functionalization under acidic conditions, enabling the creation of multi-functional conjugates.[1]

This document provides detailed protocols for the use of N-Boc-N-bis(PEG4-NHS ester) in protein modification, guidelines for characterization, and illustrative data for typical conjugation reactions.

Chemical and Physical Properties

A clear understanding of the reagent's properties is crucial for designing and executing successful protein modification experiments.

PropertyValueReference
Chemical Name N-Boc-N-bis(PEG4-NHS ester)[1]
Molecular Formula C35H57N3O18[1][10]
Molecular Weight 807.9 g/mol [1][10]
CAS Number 2093153-08-1[1][10]
Purity Typically >95%[1]
Storage Conditions -20°C, under dry, inert gas (e.g., Argon or Nitrogen)[1][9]
Solubility Soluble in organic solvents such as DMSO and DMF.[6]
Reactive Groups Two NHS esters (amine-reactive)[2]
Protecting Group One Boc (tert-Butyloxycarbonyl) group (acid-labile)[1]

Applications in Site-Specific Protein Modification

While traditional NHS ester chemistry targets all accessible primary amines, "site-specific" modification with N-Boc-N-bis(PEG4-NHS ester) can be achieved by carefully controlling reaction conditions to limit the extent of labeling. This approach favors modification of the most reactive or sterically accessible lysine residues and the N-terminus. The bulky, branched structure of the reagent can further enhance this selectivity.[9]

A primary application of this linker is in the construction of PROTACs, where it connects a target-binding ligand and an E3 ligase-binding ligand.[6][7] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway Figure 1. Mechanism of PROTAC-Mediated Protein Degradation TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binds PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->E3Ligase Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification

This protocol provides a general method for labeling a protein with N-Boc-N-bis(PEG4-NHS ester). Optimization of the molar ratio of the PEG reagent to the protein is recommended to achieve the desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-N-bis(PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • N-Boc-N-bis(PEG4-NHS ester) Solution Preparation:

    • Equilibrate the vial of N-Boc-N-bis(PEG4-NHS ester) to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.

  • Calculation of Reagent Amount:

    • Determine the desired molar excess of the PEG reagent. A starting point for optimization is a 5 to 20-fold molar excess over the protein.

    • Volume of PEG solution (µL) = (Molar Excess * [Protein, M] * Volume of Protein, µL) / [PEG stock, M]

  • Conjugation Reaction:

    • Add the calculated volume of the N-Boc-N-bis(PEG4-NHS ester) solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if working with light-sensitive proteins.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

Protocol 2: Characterization of the PEGylated Protein

1. Degree of Labeling (DOL) Estimation using UV-Vis Spectroscopy (for proteins with known extinction coefficients):

  • This method is indirect and provides an estimate. It is based on the assumption that PEGylation does not significantly alter the protein's extinction coefficient.

  • Measure the absorbance of the purified conjugate at 280 nm.

  • Calculate the protein concentration.

  • The DOL can be inferred by changes in molecular weight as determined by other methods.

2. SDS-PAGE Analysis:

  • Analyze the un-modified protein and the purified conjugate on an SDS-PAGE gel.

  • Successful PEGylation will result in a shift in the molecular weight of the protein band(s). The extent of the shift corresponds to the number of attached PEG molecules.

3. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • For a more precise determination of the DOL, analyze the samples by mass spectrometry.

  • The mass spectrum will show a distribution of species, with peaks corresponding to the un-modified protein and the protein conjugated with one, two, or more PEG moieties.

4. Size-Exclusion Chromatography (SEC):

  • Analyze the purified conjugate by SEC.

  • PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the un-modified protein.

Illustrative Data

The following tables present representative data from a hypothetical experiment involving the PEGylation of a 50 kDa protein with N-Boc-N-bis(PEG4-NHS ester).

Table 1: Reaction Conditions for Optimizing Degree of Labeling

Reaction IDProtein Conc. (mg/mL)Molar Excess of PEG ReagentReaction Time (hours)Temperature (°C)
A55:1225
B510:1225
C520:1225
D510:1124

Table 2: Characterization Results

Reaction IDApparent MW on SDS-PAGE (kDa)Predominant Species by MALDI-TOF (Mass in Da)Degree of Labeling (DOL)
Control (Unmodified)5050,0000
A52-5550,808 (Protein + 1 PEG)~1
B55-6051,616 (Protein + 2 PEG)~2
C>6052,424 (Protein + 3 PEG)~3
D55-6051,616 (Protein + 2 PEG)~2

Workflow and Logic Diagrams

Experimental Workflow for Protein PEGylation

PEGylation_Workflow Figure 2. Experimental Workflow for Protein PEGylation Start Start: Purified Protein BufferExchange Buffer Exchange (Amine-free buffer, pH 8.0-8.5) Start->BufferExchange Conjugation Conjugation Reaction (Add PEG reagent to protein) BufferExchange->Conjugation PrepareReagent Prepare N-Boc-N-bis(PEG4-NHS ester) in anhydrous DMSO/DMF PrepareReagent->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purification (SEC or Dialysis) Quench->Purification Characterization Characterization (SDS-PAGE, MS, SEC) Purification->Characterization End End: Purified & Characterized PEGylated Protein Characterization->End

Caption: A typical experimental workflow for protein PEGylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh NHS ester solution immediately before use in anhydrous solvent. Ensure reaction buffer pH is not excessively high.
Low molar excess of reagentIncrease the molar excess of N-Boc-N-bis(PEG4-NHS ester).
Presence of amine-containing buffers (e.g., Tris, glycine)Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.
Protein Precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF in the reaction mixture is below 10%.
Protein instability at reaction pHPerform the reaction at a lower pH (e.g., 7.4), but increase the reaction time.
High Degree of Labeling / Cross-linking High molar excess of reagentReduce the molar excess of the PEG reagent.
High protein concentrationReduce the protein concentration to minimize intermolecular cross-linking.
Long reaction timeShorten the incubation time.

References

Application Notes & Protocols: Synthesis of Novel Heterobifunctional Linkers from N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a novel heterobifunctional linker utilizing N-Boc-N-bis(PEG4-NHS ester) as a starting scaffold. This branched polyethylene (B3416737) glycol (PEG) derivative, featuring a Boc-protected amine and two N-hydroxysuccinimide (NHS) ester reactive groups, offers a versatile platform for creating custom linkers for various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The protocols outlined below describe a two-step process: the selective mono-functionalization of one NHS ester, followed by the deprotection of the Boc group to yield a heterobifunctional linker with a free amine and a remaining NHS ester.

Introduction

Heterobifunctional linkers are critical components in the design of targeted therapeutics, enabling the precise connection of two distinct molecular entities, such as an antibody and a cytotoxic drug in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[6][7][8] Polyethylene glycol (PEG) linkers are widely employed in this context due to their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[9][10][][12][13] The branched nature of N-Boc-N-bis(PEG4-NHS ester) provides a unique starting point for generating novel linker architectures.[1][2][3]

This document provides a comprehensive guide to the synthesis, purification, and characterization of a novel heterobifunctional linker derived from N-Boc-N-bis(PEG4-NHS ester).

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis.

Reagent Supplier Grade Notes
N-Boc-N-bis(PEG4-NHS ester)BroadPharm, Ambeed, etc.≥95% PurityStore at -20°C with desiccant.[14][15]
4-(Aminomethyl)anilineSigma-Aldrich≥98%Example amine-containing molecule.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%Use a freshly opened bottle or from a solvent purification system.
Triethylamine (B128534) (TEA)Sigma-Aldrich≥99.5%Store under inert atmosphere.
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, ≥99%
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Phosphate-Buffered Saline (PBS)GibcopH 7.4For characterization.
Deuterated Solvents (e.g., DMSO-d6)Cambridge Isotope LabsNMR gradeFor NMR analysis.

Experimental Protocols

Step 1: Mono-functionalization of N-Boc-N-bis(PEG4-NHS ester)

This protocol describes the reaction of N-Boc-N-bis(PEG4-NHS ester) with a sub-stoichiometric amount of an amine-containing molecule to favor mono-substitution. Here, 4-(aminomethyl)aniline is used as an example to introduce an aromatic amine functionality.

Protocol:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-N-bis(PEG4-NHS ester) (1.0 eq) in anhydrous DMF.

  • Amine Addition: In a separate vial, dissolve 4-(aminomethyl)aniline (0.8 eq) in anhydrous DMF.

  • Reaction Initiation: Slowly add the 4-(aminomethyl)aniline solution to the stirred solution of N-Boc-N-bis(PEG4-NHS ester).

  • Base Addition: Add triethylamine (2.0 eq) to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water.

  • Purification: The desired mono-functionalized product can be purified from the reaction mixture (containing starting material and di-substituted product) using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the isolated product by LC-MS and ¹H NMR.

Step 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine, yielding the final heterobifunctional linker.

Protocol:

  • Dissolution: Dissolve the purified mono-functionalized intermediate from Step 1 in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as a TFA salt.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure of the final heterobifunctional linker by LC-MS and ¹H NMR. The product can be stored at -20°C.

Data Presentation

The following table summarizes the expected molecular weights of the key species in this synthesis.

Compound Formula Molecular Weight ( g/mol )
N-Boc-N-bis(PEG4-NHS ester)C35H57N3O18807.83[2]
4-(Aminomethyl)anilineC7H10N2122.17
Mono-functionalized IntermediateC42H65N5O17911.99
Final Heterobifunctional Linker (Free Base)C37H57N5O15811.88

Visualizations

Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for Novel Heterobifunctional Linker start N-Boc-N-bis(PEG4-NHS ester) step1 Mono-functionalization with 4-(Aminomethyl)aniline start->step1 intermediate Purified Mono-functionalized Intermediate step1->intermediate step2 Boc Deprotection (TFA/DCM) intermediate->step2 final_product Novel Heterobifunctional Linker (Amine-PEG-NHS ester) step2->final_product

Caption: Figure 1: Synthetic Workflow for Novel Heterobifunctional Linker.

Reaction Scheme

Reaction_Scheme Figure 2: Chemical Reaction Scheme cluster_step1 Step 1 cluster_step2 Step 2 reactant1 N-Boc-N-bis(PEG4-NHS ester) conditions1 DMF, TEA Room Temperature reactant1->conditions1 reactant2 + 4-(Aminomethyl)aniline reactant2->conditions1 intermediate Mono-functionalized Intermediate conditions1->intermediate conditions2 TFA, DCM Room Temperature intermediate->conditions2 product Final Heterobifunctional Linker conditions2->product

Caption: Figure 2: Chemical Reaction Scheme.

Application in PROTAC Synthesis

PROTAC_Signaling Figure 3: Application in PROTAC Assembly cluster_conjugation1 Amide Bond Formation (NHS Ester Reaction) cluster_conjugation2 Amide Bond Formation (e.g., EDC/NHS coupling) linker Novel Heterobifunctional Linker (Amine-PEG-NHS ester) poi_ligand Target Protein (POI) Ligand (with Carboxylic Acid) linker->poi_ligand 1. Conjugation protac PROTAC poi_ligand->protac e3_ligand E3 Ligase Ligand (with Carboxylic Acid) e3_ligand->protac 2. Conjugation

References

Application of N-Boc-N-bis(PEG4-NHS ester) in Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and high water content make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains.

N-Boc-N-bis(PEG4-NHS ester) is a branched, polyethylene (B3416737) glycol (PEG)-based crosslinking agent.[1][2] It features two N-hydroxysuccinimide (NHS) ester functional groups that react efficiently with primary amines on polymer backbones to form stable amide bonds.[3][4][5] This reaction is highly selective and proceeds readily at physiological pH. The PEG4 spacers enhance the hydrophilicity and biocompatibility of the resulting hydrogel network.[4] A key feature of this crosslinker is the tert-butyloxycarbonyl (Boc) protecting group on a central nitrogen atom. This Boc group can be removed under acidic conditions, revealing a primary amine that can be used for subsequent functionalization of the hydrogel matrix.[1]

This document provides detailed protocols for the synthesis and characterization of hydrogels using N-Boc-N-bis(PEG4-NHS ester) as a crosslinker with amine-containing polymers such as chitosan (B1678972) and gelatin.

Chemical Structure and Properties

PropertyValueReference
Chemical Name N-Boc-N-bis(PEG4-NHS ester)[1]
CAS Number 2093153-08-1[1][2]
Molecular Formula C35H57N3O18[1][2]
Molecular Weight 807.9 g/mol [1][2]
Purity >95%[1]
Storage -20°C, desiccated[1][4]
Solubility DMSO, DMF, DCM, WaterBroadPharm

Principle of Crosslinking

The crosslinking mechanism involves the reaction of the NHS esters on the N-Boc-N-bis(PEG4-NHS ester) molecule with primary amine groups (-NH2) present on the polymer chains. This nucleophilic acyl substitution reaction forms a stable, covalent amide bond and releases NHS as a byproduct. The reaction is typically carried out in an amine-free buffer at a pH of 7-9.[4]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Polymer_NH2 Amine-containing Polymer (e.g., Chitosan, Gelatin) -NH₂ Reaction pH 7-9 Amine-free buffer Polymer_NH2->Reaction Crosslinker N-Boc-N-bis(PEG4-NHS ester) -CO-NHS Crosslinker->Reaction Hydrogel Crosslinked Hydrogel Network (Stable Amide Bond) Reaction->Hydrogel Forms Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct Releases G A 1. Prepare 1% (w/v) Chitosan solution in 0.1 M Acetic Acid B 2. Adjust pH to ~6.5 with NaOH (Chitosan remains soluble) A->B D 4. Add Crosslinker to Chitosan solution (e.g., 10:1 molar ratio of amines to NHS esters) B->D C 3. Prepare Crosslinker Stock Solution (100 mg/mL in anhydrous DMSO) C->D E 5. Mix vigorously and cast into molds D->E F 6. Gelation at Room Temperature (30-60 minutes) E->F G 7. Immerse in PBS (pH 7.4) to neutralize and remove unreacted components F->G G A Crosslinked Hydrogel with Boc-protected amine B Incubate in TFA solution (e.g., 50% TFA in DCM) Room Temp, 1-2 hours A->B C Wash extensively with buffer (e.g., PBS) to remove acid B->C D Functionalized Hydrogel with free amine (-NH₂) C->D E Couple amine-reactive molecules (e.g., NHS-ester dyes, peptides) D->E

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-NHS ester) in the Development of In Vivo Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated development of in vivo imaging agents. Its unique architecture, featuring a central Boc-protected amine and two terminal N-hydroxysuccinimide (NHS) ester reactive groups, offers a versatile platform for conjugating targeting moieties and imaging labels to create multimodal or targeted imaging probes. The branched PEG4 chains enhance solubility and can improve the pharmacokinetic profile of the resulting conjugate by increasing its hydrodynamic radius, which may lead to reduced renal clearance and a longer in vivo half-life.[1][2] This can be advantageous for achieving high-contrast images in modalities like Positron Emission Tomography (PET) and fluorescence imaging.

The dual NHS ester functionality allows for the attachment of multiple molecules, such as a targeting peptide and an imaging chelator, or two different imaging labels for creating bimodal probes. The Boc protecting group provides an orthogonal handle for further chemical modification after the initial conjugations.

Key Applications

  • Development of Targeted Imaging Agents: Conjugation of targeting ligands (e.g., antibodies, peptides, small molecules) and imaging moieties (e.g., chelators for radiolabeling, fluorescent dyes) to direct the imaging agent to specific biological targets in vivo.

  • Creation of Bimodal Imaging Probes: Attachment of two different imaging reporters (e.g., a fluorescent dye and a PET chelator) to enable multi-modal imaging, combining the high sensitivity of PET with the high resolution of fluorescence imaging.[3][4]

  • Improving Pharmacokinetics: The branched PEG structure can enhance the in vivo circulation time of small targeting molecules like peptides, leading to improved tumor uptake and higher target-to-background ratios.[1][2]

Data Presentation: Representative Performance Characteristics

The following tables provide illustrative quantitative data for an exemplary peptide-based bimodal imaging agent developed using N-Boc-N-bis(PEG4-NHS ester). This data is representative and will vary depending on the specific targeting ligand, imaging labels, and experimental conditions.

Table 1: Conjugation and Characterization of a Bimodal Imaging Probe

ParameterValueMethod
Starting Peptide c(RGDyK)-
Imaging Moieties DOTA-NHS ester, Cy5-NHS ester-
Linker N-Boc-N-bis(PEG4-NHS ester)-
Conjugation Efficiency (Peptide to Linker) > 90%RP-HPLC
Conjugation Efficiency (DOTA to Linker-Peptide) ~85%RP-HPLC
Conjugation Efficiency (Cy5 to Linker-Peptide-DOTA) ~80%RP-HPLC
Final Purity of Bimodal Probe > 95%RP-HPLC
Mass Confirmation (m/z) Observed value consistent with calculated massMALDI-TOF MS

Table 2: In Vitro Performance of the Bimodal Imaging Probe

ParameterValueCell Line
Receptor Binding Affinity (IC50) 15.2 ± 2.5 nMU87MG (integrin αvβ3 positive)
Cellular Uptake (fluorescence) Significant increase over 4hU87MG
Cellular Uptake (radioligand) Correlated with fluorescence uptakeU87MG

Table 3: Representative In Vivo Biodistribution Data of the ⁶⁸Ga-labeled Bimodal Probe in U87MG Xenograft Mice (%ID/g)

Organ1 h post-injection4 h post-injection
Blood2.5 ± 0.40.8 ± 0.2
Tumor4.2 ± 0.75.1 ± 0.9
Muscle0.5 ± 0.10.3 ± 0.1
Liver1.8 ± 0.31.5 ± 0.2
Kidneys15.7 ± 2.110.2 ± 1.5
Tumor-to-Muscle Ratio 8.417.0
Tumor-to-Blood Ratio 1.76.4

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Based Bimodal Imaging Probe

This protocol describes the sequential conjugation of a targeting peptide, a DOTA chelator (for radiolabeling), and a fluorescent dye using N-Boc-N-bis(PEG4-NHS ester).

Materials:

  • Targeting peptide with a primary amine (e.g., c(RGDyK))

  • N-Boc-N-bis(PEG4-NHS ester)

  • DOTA-NHS ester

  • Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC (RP-HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Conjugation of the Targeting Peptide to the Linker

    • Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.

    • Add N-Boc-N-bis(PEG4-NHS ester) (1.2 equivalents) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by RP-HPLC.

    • Purify the peptide-linker conjugate by RP-HPLC and confirm its identity by mass spectrometry.

  • Step 2: Deprotection of the Boc Group (Optional) If subsequent modification of the central amine is desired, the Boc group can be removed.

    • Dissolve the purified peptide-linker conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Stir at room temperature for 1 hour.

    • Remove the TFA by rotary evaporation and purify the deprotected product by RP-HPLC.

  • Step 3: Conjugation of the First Imaging Moiety (DOTA)

    • Dissolve the peptide-linker conjugate (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add DOTA-NHS ester (1.5 equivalents) dissolved in a small amount of DMF.

    • Stir the reaction at room temperature for 2 hours.

    • Purify the peptide-linker-DOTA conjugate by RP-HPLC and confirm by mass spectrometry.

  • Step 4: Conjugation of the Second Imaging Moiety (Fluorescent Dye)

    • Dissolve the purified peptide-linker-DOTA conjugate (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add Cy5-NHS ester (1.5 equivalents) dissolved in a small amount of DMF.

    • Stir the reaction at room temperature for 2 hours in the dark.

    • Purify the final bimodal imaging probe by RP-HPLC and confirm its identity and purity by analytical HPLC and mass spectrometry.

Protocol 2: Radiolabeling of the DOTA-Conjugated Probe with Gallium-68

Materials:

  • Purified DOTA-containing bimodal probe

  • ⁶⁸GaCl₃ in 0.05 M HCl (from a ⁶⁸Ge/⁶⁸Ga generator)

  • 0.2 M Sodium acetate (B1210297) buffer, pH 4.5

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Saline

Procedure:

  • Elute ⁶⁸GaCl₃ from the generator with 0.05 M HCl.

  • Add the purified DOTA-bimodal probe (10-20 µg) to the ⁶⁸GaCl₃ eluate.

  • Add sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Allow the reaction to cool to room temperature.

  • Purify the ⁶⁸Ga-labeled probe using a C18 Sep-Pak cartridge, washing with water and eluting with ethanol.

  • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

  • Determine the radiochemical purity by radio-TLC or radio-HPLC.

Protocol 3: In Vivo PET Imaging and Biodistribution Studies

Materials:

  • Tumor-bearing animal model (e.g., nude mice with U87MG xenografts)

  • ⁶⁸Ga-labeled bimodal imaging probe

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • PET/CT Imaging:

    • Anesthetize the tumor-bearing mice.

    • Administer the ⁶⁸Ga-labeled probe (e.g., 3.7-7.4 MBq) via tail vein injection.

    • Acquire dynamic or static PET/CT images at desired time points (e.g., 30, 60, 120, and 240 minutes post-injection).

    • Reconstruct and analyze the images to visualize probe distribution and tumor uptake.

  • Ex Vivo Biodistribution:

    • At the final imaging time point, euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow Peptide Targeting Peptide (e.g., c(RGDyK)) Conjugate1 Peptide-Linker Conjugate Peptide->Conjugate1 Step 1: Amine Coupling Linker N-Boc-N-bis(PEG4-NHS ester) Linker->Conjugate1 Conjugate2 Peptide-Linker-DOTA Conjugate1->Conjugate2 Step 3: Amine Coupling DOTA DOTA-NHS ester DOTA->Conjugate2 Final_Probe Bimodal Imaging Probe Conjugate2->Final_Probe Step 4: Amine Coupling Dye Cy5-NHS ester Dye->Final_Probe

Caption: Workflow for the synthesis of a bimodal imaging probe.

G cluster_invivo Protocol 3: In Vivo Evaluation Workflow Probe ⁶⁸Ga-Labeled Probe Injection Tail Vein Injection in Tumor Model Probe->Injection Imaging PET/CT Imaging (Multiple Time Points) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Organ Harvesting) Injection->Biodistribution Data_Analysis Image and Data Analysis Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: Workflow for in vivo imaging and biodistribution studies.

References

Safety Operating Guide

Proper Disposal of N-Boc-N-bis(PEG4-NHS ester): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of N-Boc-N-bis(PEG4-NHS ester), a common PEGylation reagent in bioconjugation and pharmaceutical research. This document outlines immediate safety considerations, personal protective equipment (PPE) requirements, and detailed, step-by-step disposal procedures to ensure a safe laboratory environment and adherence to regulatory standards.

N-Boc-N-bis(PEG4-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) esters. While the PEG component generally has low toxicity, the reactive NHS ester groups and the overall chemical nature of the compound necessitate careful handling and disposal as chemical waste. The precautionary statement P501, "Dispose of contents/container in accordance with licensed collector's sorting instructions," underscores the need for proper chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste. The following are general safety precautions:

  • Work Area: All handling and disposal preparation should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

Hazard and Precautionary Information

The following table summarizes the known hazard and precautionary statements for N-Boc-N-bis(PEG4-NHS ester) and similar compounds.

Hazard ClassGHS Hazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Procedures

The proper disposal method for N-Boc-N-bis(PEG4-NHS ester) will depend on its form (solid, solution) and the nature of the contaminated materials.

Unused or Expired Solid Compound
  • Do Not Discard in General Waste: Solid N-Boc-N-bis(PEG4-NHS ester) must not be disposed of in the regular trash.

  • Containerize: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "N-Boc-N-bis(PEG4-NHS ester)". Include the approximate quantity.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Solutions of N-Boc-N-bis(PEG4-NHS ester)
  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.

  • Waste Collection: Collect all solutions in a dedicated, sealed, and properly labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., a high-density polyethylene or glass container).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.

Contaminated Labware and Debris
  • Solid Waste: All solid materials that have come into contact with N-Boc-N-bis(PEG4-NHS ester), such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, should be collected in a designated solid hazardous waste container.

  • Container: Use a clearly labeled, sealed plastic bag or a designated solid waste drum.

  • "Empty" Containers: The original containers of the chemical should be managed as hazardous waste and collected by EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of N-Boc-N-bis(PEG4-NHS ester).

DisposalWorkflow cluster_waste Waste Generation cluster_disposal Disposal Path start N-Boc-N-bis(PEG4-NHS ester) Waste Generated solid Unused/Expired Solid start->solid solution Solutions in Solvent start->solution contaminated Contaminated Labware start->contaminated hw_solid Hazardous Solid Waste Container solid->hw_solid hw_liquid Hazardous Liquid Waste Container solution->hw_liquid no_drain Do NOT Pour Down Drain solution->no_drain hw_debris Hazardous Solid Waste Container contaminated->hw_debris collection Arrange for EHS/ Licensed Collector Pickup hw_solid->collection hw_liquid->collection hw_debris->collection

Caption: Disposal decision workflow for N-Boc-N-bis(PEG4-NHS ester) waste streams.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N-Boc-N-bis(PEG4-NHS ester) and its associated waste, fostering a culture of safety and compliance within the scientific community. Always prioritize the specific guidelines provided by your institution's safety office.

Personal protective equipment for handling N-Boc-N-bis(PEG4-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-N-bis(PEG4-NHS ester). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Chemical Identifier:

  • CAS Number: 2093153-08-1

Hazard Summary: N-Boc-N-bis(PEG4-NHS ester) is a chemical that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling N-Boc-N-bis(PEG4-NHS ester) to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.Prevents skin irritation and absorption[1][2][3].
Eye Protection Safety goggles with side-shields or a face shield.Protects against serious eye irritation from splashes or dust[1][2].
Skin and Body Laboratory coat.Prevents contamination of personal clothing and skin contact[2].
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Avoids respiratory tract irritation[1][2].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible[2].

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Gather all necessary materials and equipment before handling the compound.

  • Put on all required personal protective equipment as specified in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in dust, fumes, or vapors[1][2].

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use[1].

  • Do not eat, drink, or smoke in the handling area[1].

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing[1].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1].

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing[1].

  • If swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell[1].

4. Storage:

  • Store in a cool, well-ventilated place[1].

  • Keep the container tightly sealed. Recommended storage temperature is often -20°C[4][5].

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 Ensure Safety handle1 Weigh/Transfer prep2->handle1 Proceed to handle2 Perform Experiment handle1->handle2 disp1 Collect Waste handle2->disp1 After Experiment disp2 Label Waste Container disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3 emergency_skin Skin Contact emergency_eye Eye Contact emergency_inhale Inhalation emergency_swallow Ingestion

Caption: Workflow for handling N-Boc-N-bis(PEG4-NHS ester).

Disposal Plan

Proper disposal of N-Boc-N-bis(PEG4-NHS ester) and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

2. Waste Treatment (if applicable):

  • For larger quantities, consider hydrolysis. NHS esters can be hydrolyzed to water-soluble products of lower toxicity. This should be done by trained personnel following established laboratory procedures for waste treatment[6].

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal contractor[7].

  • Ensure that the disposal method complies with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.